molecular formula C5H7BrO B1338596 1-(1-Bromocyclopropyl)ethanone CAS No. 63141-08-2

1-(1-Bromocyclopropyl)ethanone

Cat. No.: B1338596
CAS No.: 63141-08-2
M. Wt: 163.01 g/mol
InChI Key: REWROPAHGVWQGQ-UHFFFAOYSA-N
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Description

1-(1-Bromocyclopropyl)ethanone is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-bromocyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-4(7)5(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWROPAHGVWQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502848
Record name 1-(1-Bromocyclopropyl)ethan-1-one
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Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63141-08-2
Record name 1-(1-Bromocyclopropyl)ethan-1-one
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Record name 1-(1-bromocyclopropyl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-Bromocyclopropyl)ethanone is a halogenated cyclopropyl ketone that holds potential as a versatile building block in organic synthesis. The presence of a strained three-membered ring, a reactive carbonyl group, and a halogenated quaternary carbon makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The precise structural elucidation and purity assessment of such compounds are paramount for their effective application. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from analogous compounds. We will delve into the theoretical basis for the expected spectral features, provide standardized protocols for data acquisition, and interpret the predicted data in the context of the molecule's unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework: Predicted ¹H and ¹³C NMR Spectra

The structure of this compound presents a unique set of NMR-active nuclei. The key features to consider are the methyl group of the acetyl moiety and the diastereotopic protons of the cyclopropyl ring.

  • ¹H NMR Spectroscopy: The cyclopropyl ring's protons are expected to exhibit complex splitting patterns due to their diastereotopicity. The two methylene groups on the cyclopropyl ring are adjacent to a stereocenter (the quaternary carbon C1), rendering all four protons chemically non-equivalent. This will lead to a complex multiplet region in the upfield portion of the spectrum. The methyl protons of the acetyl group, being distant from the stereocenter, will likely appear as a sharp singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the carbonyl carbon, the quaternary carbon bearing the bromine atom, the methylene carbons of the cyclopropyl ring, and the methyl carbon. The chemical shifts will be influenced by the electronegativity of the oxygen and bromine atoms and the unique electronic nature of the cyclopropyl ring.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for a compound like this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Predicted Data Interpretation and Analysis

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are estimated based on the data for 1-cyclopropylethanone and the known effects of α-halogenation.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.4Singlet3H-COCH₃
~ 1.5 - 1.2Multiplet4H-CH₂CH₂- (cyclopropyl)

The methyl protons are expected to be deshielded by the adjacent carbonyl group. The cyclopropyl protons will likely appear as a complex multiplet due to geminal and cis/trans vicinal couplings.

The predicted ¹³C NMR chemical shifts are presented below, with comparisons to 1-cyclopropylethanone and bromocyclopropane to rationalize the predictions.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O~ 205Similar to other cyclopropyl ketones.
C-Br~ 40The quaternary carbon is significantly shielded compared to a typical alkyl carbon due to the heavy atom effect of bromine.
-CH₂- (cyclopropyl)~ 20Deshielded compared to unsubstituted cyclopropane due to the adjacent carbonyl and bromine.
-CH₃~ 28Typical chemical shift for a methyl ketone.
Visualization: Predicted NMR Correlations

A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for confirming the connectivity. The following diagram illustrates the key expected long-range correlations.

G mol [C₅H₇BrO]⁺˙ m/z = 162/164 frag1 [C₄H₄Br]⁺ m/z = 119/121 mol->frag1 - •COCH₃ frag2 [C₅H₇O]⁺ m/z = 83 mol->frag2 - •Br frag3 [CH₃CO]⁺ m/z = 43 mol->frag3 - •C₃H₄Br G start Sample of This compound ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr mw_br Molecular Weight & Presence of Bromine ms->mw_br co_br C=O Group & α-Halogenation ir->co_br structure Connectivity & Stereochemistry nmr->structure conclusion Structural Confirmation mw_br->conclusion co_br->conclusion structure->conclusion

An In-Depth Technical Guide to 1-(1-Bromocyclopropyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its incorporation into a molecular scaffold imparts a unique set of properties, including conformational rigidity, metabolic stability, and the ability to modulate electronic characteristics.[3][4] When conjugated with a carbonyl group, as in cyclopropyl ketones, the strained ring system exhibits distinct reactivity, making it a valuable synthon for the construction of more complex molecular architectures.

1-(1-Bromocyclopropyl)ethanone combines the features of a cyclopropyl ketone with an α-bromo substituent. This arrangement is anticipated to provide a reactive handle for a variety of nucleophilic substitution and coupling reactions, further expanding its synthetic utility. The presence of the bromine atom at a quaternary carbon center also introduces a unique stereoelectronic environment that can be exploited in the design of novel chemical entities.

This guide will serve as a foundational resource for the scientific community, providing a detailed, logical framework for the synthesis, characterization, and strategic application of this compound.

Molecular Structure and Predicted Physicochemical Properties

While experimental data for this compound is not available, we can infer its properties from its constituent parts and from data on analogous compounds such as 1-(1-chlorocyclopropyl)ethanone (CAS RN: 63141-09-3).[5][6]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₅H₇BrO
Molecular Weight 163.01 g/mol
Appearance Colorless to pale yellow liquidAnalogy to similar ketones and haloalkanes
Boiling Point > 150 °CHigher than 1-cyclopropylethanone (~128 °C) due to increased molecular weight and polarity
Solubility Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in waterGeneral solubility of organic halides and ketones

Synthesis of this compound

A plausible and efficient synthesis of this compound would involve a two-step process starting from commercially available materials. The overall synthetic workflow is depicted below.

G start Starting Materials step1 Synthesis of 1-Cyclopropylethanone start->step1 step2 α-Bromination step1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Cyclopropylethanone (Acetylcyclopropane)

The precursor, 1-cyclopropylethanone, can be synthesized via several established methods.[7] A common and scalable approach involves the reaction of α-acetyl-γ-butyrolactone with a halide salt.[8]

Experimental Protocol:

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add α-acetyl-γ-butyrolactone and a catalytic amount of a mixed catalyst system, such as sodium iodide and a second component like sodium bromide.[8]

  • Reaction Conditions: Heat the mixture to 180-200 °C.

  • Product Isolation: The product, 1-cyclopropylethanone, is formed and can be continuously distilled from the reaction mixture. This simultaneous reaction and separation drive the equilibrium towards the product.

  • Purification: The collected distillate can be further purified by fractional distillation to yield pure 1-cyclopropylethanone (CAS RN: 765-43-5).[9][10]

Step 2: α-Bromination of 1-Cyclopropylethanone

The α-bromination of ketones is a well-established transformation in organic synthesis.[11][12][13] For 1-cyclopropylethanone, direct bromination at the tertiary α-carbon of the cyclopropyl ring is the desired outcome.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1-cyclopropylethanone in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Reagent Addition: Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature.[11] The reaction can be monitored by the disappearance of the bromine color. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of acid can be used as a milder brominating agent.

  • Reaction Work-up: Upon completion, the reaction mixture is quenched with a reducing agent like sodium thiosulfate solution to remove any excess bromine.

  • Extraction and Purification: The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous compounds.[14][15][16]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Singlet at ~2.4 ppm (3H, -COCH₃) - Two multiplets in the range of 1.2-1.8 ppm (4H, cyclopropyl -CH₂)
¹³C NMR - Carbonyl carbon (~205 ppm) - Quaternary cyclopropyl carbon bearing bromine (~40 ppm) - Methyl carbon (~25 ppm) - Two cyclopropyl methylene carbons (~20 ppm)
IR Spectroscopy - Strong C=O stretch at ~1700 cm⁻¹ - C-H stretches of methyl and cyclopropyl groups (~2900-3000 cm⁻¹) - C-Br stretch (~600-700 cm⁻¹)
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 162 and 164 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) - Major fragment at m/z 120 and 122 (loss of acetyl group) - Base peak at m/z 43 (acetyl cation, [CH₃CO]⁺)

Reactivity and Synthetic Applications

This compound is a bifunctional molecule with two primary sites of reactivity: the carbonyl group and the carbon-bromine bond.

G main This compound carbonyl Carbonyl Reactions (e.g., reduction, addition) main->carbonyl cbr_bond C-Br Bond Reactions (e.g., substitution, coupling) main->cbr_bond

Caption: Primary reactivity sites of this compound.

Reactions at the Carbonyl Group:

The ketone functionality can undergo a wide range of standard carbonyl chemistry, including:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactions at the Carbon-Bromine Bond:

The C-Br bond at the cyclopropyl ring is a key site for synthetic transformations.

  • Nucleophilic Substitution: While challenging at a tertiary center, under certain conditions, nucleophiles could displace the bromide.

  • Organometallic Coupling Reactions: The compound could potentially participate in cross-coupling reactions (e.g., Suzuki, Stille) after conversion to an organometallic species.

  • Radical Reactions: The C-Br bond can be a precursor for radical generation, enabling various radical-mediated transformations.

Applications in Drug Discovery

The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, improve potency, and reduce off-target effects.[17] The introduction of a 1-(1-ethanoyl)cyclopropyl group with a bromine handle offers a versatile platform for the synthesis of novel drug candidates.

Potential applications in drug development include:

  • Scaffold for Library Synthesis: The dual reactivity of this compound makes it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.

  • Bioisosteric Replacement: The cyclopropyl ketone moiety can act as a bioisostere for other chemical groups, allowing for fine-tuning of a drug candidate's properties.

  • Introduction of 3D-character: The rigid, three-dimensional nature of the cyclopropyl ring can help to optimize the binding of a molecule to its biological target.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for α-bromo ketones, which are generally considered to be lachrymatory and skin irritants.

General Safety Precautions: [18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, while not yet a commonplace reagent, represents a molecule of significant synthetic potential. Its preparation from readily available starting materials via established chemical transformations is straightforward. The combination of a reactive carbonyl group and a versatile carbon-bromine bond on a rigid cyclopropyl scaffold makes it a highly attractive building block for organic synthesis and, in particular, for the discovery and development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and applications of this promising compound.

References

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Sources

An In-depth Technical Guide to 1-(1-Bromocyclopropyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(1-Bromocyclopropyl)ethanone, a fascinating and synthetically versatile building block. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from closely related analogs to offer a robust understanding of its synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of this and similar α-halocyclopropyl ketones.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound

Synonyms:

  • 1-Acetyl-1-bromocyclopropane

  • Methyl 1-bromocyclopropyl ketone

The structure consists of an ethanone (acetyl) group attached to a cyclopropyl ring at the C1 position, which also bears a bromine atom.

Identifier Value Source
Molecular Formula C₅H₇BrOCalculated
Molecular Weight 163.01 g/mol Calculated
Canonical SMILES CC(=O)C1(Br)CC1Calculated
InChIKey InChIKey=VOMZJJVBGXJNAQ-UHFFFAOYSA-NCalculated

While a specific CAS number for this compound is not readily found in major chemical databases, the related compound, 1-(1-chlorocyclopropyl)ethanone, is registered under CAS number 63141-09-3[1].

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several logical retrosynthetic disconnections. Based on established methodologies for the formation of α-haloketones and cyclopropane rings, two primary synthetic strategies are proposed.

Strategy 1: α-Bromination of a Cyclopropyl Ketone Precursor

A common and effective method for the synthesis of α-haloketones is the direct halogenation of a ketone enol or enolate.[2][3]

Synthesis_Strategy_1 cluster_reagents Reagents & Conditions 1-Cyclopropylethanone 1-Cyclopropylethanone (Acetylcyclopropane) Reaction α-Bromination 1-Cyclopropylethanone->Reaction Product This compound Reaction->Product NBS N-Bromosuccinimide (NBS) Initiator Radical Initiator (e.g., AIBN) or Light Solvent Inert Solvent (e.g., CCl₄)

Figure 1: Proposed synthesis of this compound via α-bromination.

Experimental Protocol (Hypothetical):

  • To a solution of 1-cyclopropylethanone (1.0 eq) in a suitable inert solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the reaction mixture with a UV lamp.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for allylic and benzylic brominations, and it is also effective for the α-bromination of ketones under radical conditions.

  • Radical Initiator/Light: The reaction at the tertiary carbon of the cyclopropyl ring is likely to proceed via a radical mechanism.

  • Inert Solvent: Carbon tetrachloride is a traditional solvent for radical halogenations, although safer alternatives like cyclohexane or acetonitrile could be explored.

Strategy 2: Cyclopropanation of a Brominated Alkene

An alternative approach involves the formation of the cyclopropane ring as a later step in the synthesis.

Synthesis_Strategy_2 cluster_reagents Reagents & Conditions Alkene 3-Bromo-3-penten-2-one Reaction Simmons-Smith Cyclopropanation Alkene->Reaction Product This compound Reaction->Product Reagent Diiodomethane (CH₂I₂) Activator Zinc-Copper Couple (Zn-Cu) Solvent Anhydrous Ether Reactivity Start This compound Nucleophile Nucleophile (e.g., R-S⁻, R-O⁻, CN⁻) Start->Nucleophile Substitution Nucleophilic Substitution Nucleophile->Substitution Rearrangement Favorskii-type Rearrangement Nucleophile->Rearrangement Elimination Elimination (Ring Opening) Nucleophile->Elimination

Sources

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 1-(1-Bromocyclopropyl)ethanone, a notable halogenated cyclopropyl ketone. While its chloro-analog has gained significant attention as a key intermediate in the synthesis of the broad-spectrum fungicide prothioconazole, the history and synthesis of the bromo-derivative are rooted in the fundamental principles of organic chemistry, particularly the Favorskii rearrangement. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into its historical context, detailed synthetic protocols, and the mechanistic underpinnings of its formation.

Introduction and Significance

This compound, with the chemical formula C₅H₇BrO, is a fascinating molecule that combines the steric strain and unique reactivity of a cyclopropane ring with the influence of a halogen and a ketone functional group. The presence of a bromine atom at a quaternary carbon center within a three-membered ring makes it a valuable synthetic intermediate. The electron-withdrawing nature of the carbonyl group and the bromine atom activates the cyclopropane ring for various nucleophilic attacks and rearrangements.

The significance of this class of compounds is underscored by the extensive industrial synthesis of its chloro-analog, 1-(1-chlorocyclopropyl)ethanone, a critical building block for the fungicide prothioconazole.[1][2][3] This highlights the potential of this compound as a versatile precursor in agrochemistry and medicinal chemistry for the introduction of the 1-acetylcyclopropyl moiety into larger molecular scaffolds. Understanding its synthesis is not merely an academic exercise but holds practical implications for the development of novel bioactive molecules.

Historical Context and the Dawn of Cyclopropyl Ketone Synthesis

The direct "discovery" of this compound is not marked by a singular, celebrated event but is rather an outcome of the broader exploration of α-halo ketone chemistry, most notably the Favorskii rearrangement , first reported by the Russian chemist Alexei Yevgrafovich Favorskii in 1894.[1][4] This reaction, involving the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, laid the foundational principles for the synthesis of cyclopropanones and their subsequent ring-opening.[2][5]

The core of what would become the primary route to 1-(1-halocyclopropyl)ethanones is an intramolecular variation of this chemistry. The key insight was that a suitably substituted acyclic ketone with two leaving groups could undergo an intramolecular cyclization to form a cyclopropane ring.

The mechanism, now understood to often proceed through a cyclopropanone intermediate, was a subject of considerable study.[1][6] Early work focused on the rearrangement of α-haloketones with α'-hydrogens, which, upon deprotonation, form an enolate that subsequently displaces the halide to form the cyclopropanone.[2][5]

The synthesis of compounds like this compound represents a specific application of these principles, where an intramolecular S N 2 reaction, prompted by an enolate, forms the strained three-membered ring.

Synthetic Methodologies: A Journey from Theory to Industrial Application

The most prominent and industrially relevant synthetic route to 1-(1-halocyclopropyl)ethanones is the base-induced cyclization of a γ-dihalo-ketone. This approach is extensively documented for the chloro-analog and is directly applicable to the synthesis of this compound.

The Favorskii-like Intramolecular Cyclization

The primary pathway involves the treatment of a 3,5-dihalo-2-pentanone with a base. In the case of our target molecule, this would be 3,5-dibromo-2-pentanone. The mechanism proceeds as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from the C1 position (the methyl group) of the pentanone, forming an enolate.

  • Intramolecular Nucleophilic Attack: The resulting enolate then acts as a nucleophile, attacking the carbon bearing the bromine atom at the C3 position in an intramolecular S N 2 reaction.

  • Ring Closure: This attack displaces the bromide ion and forms the cyclopropane ring, yielding 1-(1-bromo-2-(bromomethyl)cyclopropyl)ethanone.

  • Second Cyclization (Favorskii Rearrangement): In a subsequent step, another equivalent of base promotes a second intramolecular cyclization, leading to the final product. However, the more direct and controlled industrial methods focus on the cyclization of 3,5-dihalopentanones.

The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. Strong bases such as sodium hydroxide or potassium hydroxide are commonly used, often in a biphasic system with a phase-transfer catalyst like a quaternary ammonium salt to facilitate the reaction between the aqueous base and the organic substrate.[6]

Diagram of the Favorskii-like Cyclization Mechanism:

Caption: Mechanism of this compound synthesis.

Synthesis from α-Acetyl-γ-butyrolactone

An alternative and often high-yielding industrial method, primarily developed for the chloro-analog, starts from α-acetyl-γ-butyrolactone. This approach offers better control and avoids the direct handling of potentially unstable dihaloketones.

  • Halogenation of the Lactone: α-Acetyl-γ-butyrolactone is first halogenated, for instance, using sulfuryl chloride (for the chloro-analog) or a suitable brominating agent.

  • Acid-Catalyzed Hydrolysis and Decarboxylation: The resulting halo-lactone is then treated with a strong acid, such as hydrochloric acid. This step opens the lactone ring and induces decarboxylation to form the 3-halo-5-hydroxy-2-pentanone.

  • Conversion of Hydroxyl to Halide: The hydroxyl group is subsequently converted to a halide, creating the 3,5-dihalo-2-pentanone precursor in situ.

  • Base-Induced Cyclization: Finally, the addition of a base triggers the intramolecular cyclization as described previously.

Workflow for the Synthesis from α-Acetyl-γ-butyrolactone:

G A α-Acetyl-γ-butyrolactone B Halogenation A->B C α-Acetyl-α-halo-γ-butyrolactone B->C D Acid Hydrolysis & Decarboxylation C->D E 3,5-Dihalo-2-pentanone D->E F Base-Induced Cyclization E->F G 1-(1-Halocyclopropyl)ethanone F->G

Caption: Synthetic workflow from α-acetyl-γ-butyrolactone.

Quantitative Data Summary

While specific yield and condition data for the synthesis of this compound is less prevalent in the literature compared to its chloro-counterpart, the following table summarizes typical conditions and outcomes for the analogous cyclization of 3,5-dichloro-2-pentanone, which are expected to be comparable.

PrecursorBaseCatalystSolventTemperature (°C)Yield (%)Reference
3,5-Dichloro-2-pentanone20% NaOH (aq)Tetrabutylammonium hydrogen sulfateNone (Biphasic)Reflux72.1[6]
3,5-Dichloro-2-pentanoneAlkaliPhase-transfer catalystPolyhydric alcohol110-13092[7]
3,5-Dichloro-2-pentanoneLiquid caustic sodaQuaternary ammonium saltMicro flow reactor80-90High[8]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the analogous 1-(1-chlorocyclopropyl)ethanone and represent a robust starting point for the synthesis of this compound, with the substitution of the chlorinated precursor for a brominated one.

Protocol 1: Cyclization of 3,5-Dibromo-2-pentanone

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

  • 3,5-Dibromo-2-pentanone (1 equivalent)

  • 20% Sodium hydroxide solution (2-3 equivalents)

  • Tetrabutylammonium hydrogen sulfate (0.05 equivalents)

  • Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromo-2-pentanone and the 20% sodium hydroxide solution.

  • Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate, to the biphasic mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for 1.5 to 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Spectroscopic and Physical Data (Predicted and Analogous)

  • Molecular Formula: C₅H₇BrO

  • Molecular Weight: 163.01 g/mol

  • Appearance: Likely a colorless to pale yellow liquid.

Expected Spectroscopic Features:

  • ¹H NMR:

    • A singlet for the acetyl methyl protons (CH₃) around δ 2.2-2.5 ppm.

    • Two sets of multiplets for the diastereotopic cyclopropyl methylene protons (CH₂) between δ 1.0-2.0 ppm.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) around δ 200-210 ppm.

    • A signal for the quaternary carbon bearing the bromine atom (C-Br) around δ 30-40 ppm.

    • A signal for the acetyl methyl carbon (CH₃) around δ 25-30 ppm.

    • A signal for the cyclopropyl methylene carbons (CH₂) around δ 20-30 ppm.

  • IR Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch around 1690-1710 cm⁻¹.

    • C-H stretching vibrations for the methyl and methylene groups around 2900-3000 cm⁻¹.

    • Characteristic cyclopropane C-H stretching vibrations above 3000 cm⁻¹.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 162 and 164.

    • A prominent fragment from the loss of the acetyl group (M-43) at m/z 119 and 121.

    • A base peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.

Conclusion

This compound, while less prominent in the literature than its chloro-analog, is a molecule of significant synthetic interest. Its history is intertwined with the development of one of organic chemistry's classic name reactions, the Favorskii rearrangement. Modern synthetic approaches, refined for industrial applications, provide efficient and scalable routes to this class of compounds. This guide has provided a comprehensive overview of its historical context, detailed the most effective synthetic methodologies, and offered a framework for its characterization. As the demand for novel, structurally complex molecules in agrochemistry and pharmaceuticals continues to grow, the utility of versatile building blocks like this compound is poised to expand, making a thorough understanding of its chemistry essential for the modern synthetic chemist.

References

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  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole - Educational Innovations and Emerging Technologies. (URL: not available)
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A Technical Guide to the Reactivity Profile of the Bromocyclopropyl Group for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bromocyclopropyl group is a cornerstone in modern synthetic chemistry, serving as a versatile building block for introducing the highly sought-after cyclopropyl motif into complex molecular architectures. Its unique reactivity is dictated by the inherent ring strain and electronic properties of the three-membered carbocycle, combined with the characteristics of the carbon-bromine bond. This guide provides an in-depth analysis of the bromocyclopropyl group's reactivity profile, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing its behavior in key reaction classes, including the dominant, non-classical formal nucleophilic substitution via an elimination-addition pathway, transition metal-catalyzed cross-coupling reactions, radical-mediated transformations, and concerted ring-opening reactions. By elucidating the causality behind experimental choices and providing field-proven protocols, this document serves as a technical resource for harnessing the synthetic potential of this valuable functional group, particularly in the context of medicinal chemistry and materials science.

Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Moiety

The synthetic utility of the bromocyclopropyl group is a direct consequence of the unusual structural and electronic properties of the cyclopropane ring itself. Understanding these fundamentals is critical to predicting and controlling its reactivity.

The Structural and Electronic Character of the Cyclopropane Ring

The cyclopropane ring is the smallest possible carbocycle, with C-C-C bond angles compressed to 60° from the ideal sp³ tetrahedral angle of 109.5°.[1] This deviation induces significant angle strain (approximately 27.5 kcal/mol), which is a primary driving force for many of its reactions.[2] To accommodate this geometry, the carbon atoms undergo rehybridization. The C-C bonds possess more p-character than typical alkanes, resulting in what are known as "bent bonds" or Walsh orbitals.[2] This increased p-character gives the cyclopropane C-C bonds partial double-bond character, allowing them to interact and conjugate with adjacent p-orbitals.[1][2]

The Influence of Bromine Substitution

The introduction of a bromine atom onto the cyclopropane ring installs two key reactive features:

  • A Good Leaving Group: The bromide ion (Br⁻) is a stable species, making the C-Br bond susceptible to cleavage.

  • An Electrophilic Carbon Center: Due to the high electronegativity of bromine, the C-Br bond is polarized, rendering the attached carbon atom electron-deficient and a target for nucleophiles.[3]

Implications for Reactivity

The combination of high ring strain and the electrophilic C-Br bond creates a unique reactivity profile. While one might anticipate classical substitution reactions, the strained ring system often forbids or disfavors these pathways, leading to alternative, more complex mechanisms. The propensity of the ring to undergo reactions that release this strain is a recurring theme in its chemistry.[1][4]

Synthesis of Bromocyclopropyl Building Blocks

Access to bromocyclopropyl derivatives is crucial for their use in synthesis. Several reliable methods have been established. A classical approach is the Hunsdiecker reaction, where a silver salt of cyclopropanecarboxylic acid is treated with bromine.[5][6] Modern variations have been developed to avoid the use of heavy metals, such as a two-step radical decarboxylative bromination starting from cyclopropanecarboxylic acid.[7]

Representative Protocol: Hunsdiecker-type Synthesis of Bromocyclopropane[7]

This protocol is based on the procedure reported in Organic Syntheses.

  • Setup: A three-necked flask is equipped with a dropping funnel, reflux condenser, and a mechanical stirrer. The flask is charged with red mercuric oxide (0.11 mol) and 1,1,2,2-tetrachloroethane (60 mL).

  • Reagent Addition: A solution of bromine (0.20 mol) and cyclopropanecarboxylic acid (0.20 mol) in tetrachloroethane (50 mL) is added dropwise to the stirred suspension over 45 minutes. The temperature is maintained at 30–35°C using a water bath.

  • Reaction: The mixture is stirred until the evolution of carbon dioxide ceases, indicating the reaction is complete.

  • Workup: The flask is cooled in an ice bath, and the contents are filtered. The filter cake is washed with fresh tetrachloroethane.

  • Purification: The combined filtrates are dried over calcium chloride. Any excess bromine can be quenched by the dropwise addition of allyl alcohol. The final product is purified by fractional distillation to yield bromocyclopropane.

Nucleophilic Substitution Reactions: Beyond Classical SN2 Pathways

The reaction of bromocyclopropanes with nucleophiles is one of their most synthetically valuable transformations. However, the mechanism deviates significantly from that of typical alkyl halides.

The Challenge of Direct Substitution

The bimolecular nucleophilic substitution (SN2) reaction is highly disfavored for bromocyclopropane.[8] The SN2 mechanism requires the nucleophile to attack the carbon atom from the side opposite the leaving group (backside attack), proceeding through a trigonal bipyramidal transition state.[9] For a cyclopropyl substrate, achieving the ~120° bond angles required in this transition state would introduce an insurmountable amount of additional ring strain, making this pathway energetically inaccessible.[8]

Caption: Energetic barrier for the SN2 reaction on bromocyclopropane.

The Elimination-Addition Mechanism: A Dominant Paradigm

The primary pathway for the formal substitution of bromocyclopropanes is a two-step elimination-addition sequence.[10][11] This process involves the initial formation of a highly reactive cyclopropene intermediate, which then undergoes nucleophilic addition.

  • Step 1: 1,2-Dehydrobromination: In the presence of a base (e.g., KOH, t-BuOK), the bromocyclopropane undergoes an E2 elimination reaction. A proton on the adjacent carbon is abstracted, and the bromide ion is eliminated, forming a double bond within the three-membered ring to yield a cyclopropene.[10]

  • Step 2: Nucleophilic Addition: The cyclopropene intermediate is highly strained and electrophilic. It readily reacts with a nucleophile in a strain-release-driven addition reaction to form the final substituted cyclopropane product.[10][11]

This mechanism circumvents the high-energy SN2 transition state and explains the successful reaction with a wide range of nucleophiles.

Elimination_Addition cluster_workflow Formal Nucleophilic Substitution Workflow Reactant Bromocyclopropane C₃H₅Br Intermediate Cyclopropene Intermediate Highly Strained & Reactive Reactant->Intermediate Base (e.g., t-BuOK) - HBr (Elimination) Product Substituted Cyclopropane C₃H₅Nu Intermediate->Product Nucleophile (Nu-H) (Addition)

Caption: The elimination-addition pathway for formal nucleophilic substitution.

Scope and Stereoselectivity

This formal substitution strategy is highly effective for a variety of nucleophiles. The diastereoselectivity of the addition step can often be controlled, typically favoring the formation of the thermodynamically more stable trans-isomer, especially when an epimerization step is included.[10]

Nucleophile ClassRepresentative NucleophilesTypical ConditionsOutcomeReference
Nitrogen-based Azoles (pyrroles, indoles), amides, sulfonamidesKOH or t-BuOK, THF, 55-80°CHigh yields, often with high trans-diastereoselectivity.[10][12]
Oxygen-based Alcohols, phenolst-BuOK, THF, 80°CGood to excellent yields of cyclopropyl ethers.[11]
Sulfur-based Thiolst-BuOK, THFEfficient formation of cyclopropyl thioethers.[10]
Detailed Experimental Protocol: Formal Substitution with Pyrrole[11]
  • Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the substituted bromocyclopropane (1.0 equiv), pyrrole (1.5 equiv), powdered potassium hydroxide (3.0 equiv), and 18-crown-6 (0.1 equiv).

  • Reaction: Add anhydrous tetrahydrofuran (THF) and heat the mixture to 55°C. Stir vigorously for 12-18 hours, monitoring the reaction by TLC or GC-MS.

  • Epimerization (for trans-selectivity): After cooling, add tert-butoxide (t-BuOK, 2.0 equiv) and heat the mixture to 80°C for an additional 12-18 hours to drive the equilibrium to the more stable trans-isomer.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the N-cyclopropyl pyrrole.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond of bromocyclopropane is an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful method for forming C-C and C-heteroatom bonds.[13] These reactions have become indispensable in pharmaceutical and materials synthesis.[14]

Principle and Significance

In a typical cross-coupling reaction, a transition metal catalyst (most commonly palladium- or nickel-based) facilitates the reaction between an organometallic reagent (the nucleophilic partner) and an organic halide (the electrophilic partner).[14] For bromocyclopropanes, this allows for the direct attachment of aryl, heteroaryl, alkyl, and other groups to the cyclopropyl ring.

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)L_n-Br OA->PdII TM Transmetalation PdII->TM PdII_R2 R-Pd(II)L_n-R' TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R-R' (Coupled Product) RE->Product Bromocyclopropane R-Br (Bromocyclopropane) Bromocyclopropane->OA BoronicAcid R'-B(OH)₂ (Boronic Acid) BoronicAcid->TM Base Base Base->TM

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Key Methodologies
  • Suzuki-Miyaura Coupling: Reacts bromocyclopropane with a cyclopropyl- or aryl-boronic acid/ester in the presence of a palladium catalyst and a base to form a C-C bond.[15]

  • Sonogashira Coupling: Couples bromocyclopropane with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a cyclopropyl-alkyne bond.

  • Buchwald-Hartwig Amination: Forms a C-N bond by reacting bromocyclopropane with an amine, catalyzed by a palladium complex with specialized phosphine ligands.

Causality in Catalyst and Ligand Choice

The success of these reactions hinges on the catalyst system.

  • Metal Choice: Palladium is the most common catalyst due to its versatile and well-understood catalytic cycle. Nickel is a more earth-abundant and cost-effective alternative that is gaining prominence.[16]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands stabilize the metal center, promote the crucial oxidative addition step (cleavage of the C-Br bond), and facilitate the final reductive elimination step that forms the product and regenerates the active catalyst.

Radical-Mediated Transformations

The C-Br bond can undergo homolytic cleavage when exposed to radical initiators or light, opening up a range of radical-based transformations.[17]

Generation and Fate of the Cyclopropyl Radical

A radical initiator, like azobisisobutyronitrile (AIBN), can trigger the formation of a cyclopropyl radical.[18] This high-energy intermediate can then participate in several downstream processes.

Radical Chain Reactions: Dehalogenation

A classic application is the reductive dehalogenation of bromocyclopropane using a radical chain reaction mechanism with a reagent like tributyltin hydride (Bu₃SnH).[18]

  • Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•).

  • Propagation (Step A): The Bu₃Sn• radical abstracts the bromine atom from bromocyclopropane, forming stable Bu₃SnBr and a cyclopropyl radical.

  • Propagation (Step B): The cyclopropyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the desired cyclopropane product and regenerating the Bu₃Sn• radical, which continues the chain.

  • Termination: Two radical species combine to end the chain.[17][19]

Radical_Chain cluster_init Initiation cluster_prop Propagation Cycle Initiator Initiator (AIBN, heat) Bu3Sn_rad Bu₃Sn• Initiator->Bu3Sn_rad Bu3SnH_reag Bu₃SnH C3H5_rad C₃H₅• Bu3Sn_rad->C3H5_rad Step A: Br Abstraction Bu3SnBr Bu₃SnBr C3H5Br C₃H₅Br C3H5_rad->Bu3Sn_rad Step B: H Abstraction C3H6 C₃H₆

Caption: Radical chain mechanism for the dehalogenation of bromocyclopropane.

Solvolytic and Concerted Ring-Opening Reactions

Under certain conditions, particularly solvolysis in a polar solvent, bromocyclopropanes can undergo electrocyclic ring-opening. This process is highly stereospecific and is governed by orbital symmetry rules.

The Woodward-Hoffmann-DePuy Rule

The stereochemical outcome of the electrocyclic ring-opening of cyclopropyl halides is predicted by the Woodward-Hoffmann-DePuy rule.[20][21] This rule states that the ring-opening is a concerted process where the C-Br bond breaks as the C-C bond opposite to it cleaves. The process occurs via a disrotatory motion of the terminal groups. Due to orbital symmetry constraints, only one of the two possible disrotatory pathways is energetically accessible.[20] This torquoselectivity is a result of charge donation from the dissociating C-C bond into the antibonding orbital of the breaking C-Br bond.[21]

Caption: Concerted electrocyclic ring opening of a bromocyclopropane.

Applications in Drug Discovery and Development

The cyclopropyl ring is a privileged structural motif in medicinal chemistry, and the bromocyclopropyl group is a key intermediate for its installation.[22][23]

The Bromocyclopropyl Group as a Key Intermediate

Many complex pharmaceutical agents containing a cyclopropyl ring are synthesized using bromocyclopropane derivatives as starting materials or key intermediates. The reactions described in this guide—particularly formal nucleophilic substitutions and cross-coupling reactions—are routinely employed in the synthesis of these bioactive molecules.[4][24]

Bioisosteric Replacement and Pharmacokinetic Modulation

The cyclopropyl group is often used as a bioisostere for other chemical groups, like alkenes or carbonyls.[25] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target.[25][26] Furthermore, the replacement of a metabolically labile group with a stable cyclopropyl ring can significantly improve a drug's metabolic stability and overall pharmacokinetic profile.[26]

Drug NameTherapeutic AreaRole of Cyclopropyl Group
Ciprofloxacin AntibioticEssential for DNA gyrase inhibitory activity.
Pradofloxacin Veterinary AntibioticEnhances antibacterial efficacy.[10]
Simeprevir Hepatitis C AntiviralPart of the macrocyclic structure, contributing to binding affinity.
Grazoprevir Hepatitis C AntiviralKey structural component for protease inhibition.

Conclusion and Future Outlook

The reactivity of the bromocyclopropyl group is a fascinating interplay of ring strain, electronics, and reaction mechanism. While direct SN2 substitution is largely inaccessible, chemists have developed a powerful toolkit of alternative transformations. The elimination-addition pathway provides a robust platform for formal nucleophilic substitution, while transition metal-catalyzed cross-coupling offers a direct route for C-C and C-heteroatom bond formation. Complemented by radical and ring-opening reactions, these methods solidify the bromocyclopropyl moiety as a critical building block for modern organic synthesis. Future research will likely focus on developing even more efficient and stereoselective catalytic methods, expanding the scope of accessible nucleophiles and coupling partners, and applying these strategies to the synthesis of next-generation pharmaceuticals and functional materials.

References

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Stability and storage conditions for 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-(1-Bromocyclopropyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

This compound is a valuable synthetic intermediate characterized by two key reactive features: a strained cyclopropyl ring and an α-bromo ketone functional group. This unique combination makes it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and agrochemical research. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. The strained three-membered ring and the labile carbon-bromine bond necessitate a thorough understanding of its stability profile to ensure its integrity during storage and handling.

This guide provides a comprehensive overview of the intrinsic stability of this compound, delineates its potential degradation pathways, and establishes field-proven protocols for its proper storage and stability assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to maintain the quality and reliability of this important reagent.

Chemical Profile and Intrinsic Stability

The stability of this compound is governed by the interplay of its functional groups. Understanding these structural elements is paramount to predicting its behavior under various environmental conditions.

  • The α-Bromo Ketone Moiety: This is the primary site of reactivity. The electron-withdrawing nature of the carbonyl group acidifies the α-protons (on the methyl group) and polarizes the adjacent C-Br bond. α-Bromo ketones are known to be sensitive to nucleophiles, bases, and light.[1][2] The carbon-bromine bond is weaker than a carbon-chlorine bond, making α-bromoketones generally less stable than their chlorinated analogs.[1]

  • The Cyclopropyl Ring: This three-membered ring system possesses significant ring strain (approximately 27.5 kcal/mol). While this strain is a source of synthetic potential, it can also be a thermodynamic driving force for ring-opening reactions under certain conditions, such as high thermal stress or in the presence of specific catalysts.[3][4]

The combination of these features suggests that this compound is likely sensitive to moisture, light, elevated temperatures, and pH extremes.

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be anticipated. These pathways are critical to understand as they inform the development of stability-indicating analytical methods and define appropriate storage conditions.

  • Hydrolytic Degradation: In the presence of water, the compound can undergo hydrolysis. The primary pathway is likely nucleophilic substitution of the bromide ion by water or hydroxide, which would yield 1-(1-hydroxycyclopropyl)ethanone. This reaction is often accelerated at non-neutral pH.

  • Base-Catalyzed Degradation: Bases can promote two significant reactions. Firstly, dehydrobromination can occur, leading to the formation of an α,β-unsaturated ketone through an E2 elimination mechanism.[5] Secondly, under certain basic conditions, α-halo ketones are known to undergo the Favorskii rearrangement.[2]

  • Photodegradation: The carbon-bromine bond is susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, can generate a bromine radical and a carbon-centered radical.[6][7] These radical species can initiate a cascade of complex degradation reactions, leading to a mixture of impurities and potential polymerization.

  • Thermal Degradation: Elevated temperatures can provide the necessary activation energy for decomposition. For cyclopropyl ketones, thermal stress can induce ring-opening or rearrangement reactions.[8][9] The presence of the bromine atom may lower the thermal stability compared to its non-brominated analog, cyclopropyl methyl ketone.

A visual representation of these potential degradation routes is provided below.

G cluster_main This compound cluster_paths Potential Degradation Pathways A C₅H₇BrO B Hydrolysis (1-(1-Hydroxycyclopropyl)ethanone) A->B H₂O / OH⁻ C Dehydrobromination (α,β-Unsaturated Ketone) A->C Base D Photodegradation (Radical Species, Complex Mixture) A->D Light (hν) E Thermal Degradation (Ring-Opened Products) A->E Heat (Δ)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is essential. The following conditions are recommended to preserve the chemical integrity of this compound.

ParameterRecommendationRationale (Causality)
Temperature Store refrigerated (2-8 °C).Minimizes the rate of potential thermal degradation and slows hydrolytic processes. Avoid freezing, which could cause water condensation upon thawing.
Light Store in an amber glass vial or protect from light.Prevents photolytic cleavage of the C-Br bond, which can initiate radical-mediated decomposition.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative side-reactions, especially if radical species are formed.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents ingress of moisture and air. Ensures no reaction with the container material.
pH Avoid contact with strong acids and bases.Prevents acid- or base-catalyzed degradation, such as hydrolysis, elimination, or rearrangement reactions.[2][5]

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound and understand its degradation profile, a systematic experimental approach is required. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Forced Degradation (Stress Testing) Protocol

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the specificity of analytical methods.[13][14] The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Quenching: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and the control using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to identify degradation products.

The workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid) (80°C) A->E F Photolytic (Solution) (ICH Q1B) A->F G Control Sample (Protected) A->G H Quench / Neutralize Samples B->H C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-PDA-MS H->I J Identify & Characterize Degradation Products I->J

Caption: Workflow for forced degradation (stress testing).

Long-Term and Accelerated Stability Study Protocol

This protocol establishes the re-test period or shelf life under defined storage conditions, following ICH Q1A(R2) guidelines.[11]

Objective: To evaluate the stability of this compound over time under specified temperature and humidity conditions.

Methodology:

  • Sample Preparation: Place a sufficient quantity of the compound in containers that simulate the proposed bulk packaging.

  • Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points and analyze.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of this compound remaining using a validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products formed.

Development of a Stability-Indicating Analytical Method

A self-validating system requires an analytical method that can accurately measure the active compound in the presence of its degradation products.[15] The forced degradation samples are indispensable for this purpose. An HPLC method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks, demonstrating specificity. Method development should focus on achieving baseline resolution between the main peak and all impurities generated during the stress testing.

Conclusion

This compound is an intrinsically reactive molecule whose stability is critically influenced by temperature, light, and moisture. Its primary degradation pathways include hydrolysis, base-catalyzed elimination, and photolytic decomposition. Adherence to stringent storage conditions—specifically refrigeration, protection from light, and exclusion of moisture under an inert atmosphere—is essential for preserving its chemical integrity. The implementation of systematic stability studies, including forced degradation and long-term testing, provides the empirical data necessary to ensure the quality, safety, and efficacy of this compound in research and development settings.

References

  • ICH. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (2025). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]

  • Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

  • Rani, S., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • Patel, Y., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]

  • Wentzell, P. D., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

  • Wentzell, P. D., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

  • American Chemical Society. Organic Letters Journal. ACS Publications. [Link]

  • Barnes, R. P., & Tulane, V. J. The Acetylation of alpha-Bromo Ketones and their Derivatives. ElectronicsAndBooks. [Link]

  • Cole, K. P., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • ResearchGate. (2017). Evaluating brominated thioxanthones as organo-photocatalysts. [Link]

  • Sadowski, M., et al. (2022). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

  • Wang, L., et al. (2021). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental Science & Technology. [Link]

  • van der Ham, A., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

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Potential hazards and safety precautions for 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Hazards and Safe Handling of 1-(1-Bromocyclopropyl)ethanone

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the potential hazards and recommended safety precautions for this compound (CAS No. 63141-08-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guidance herein is synthesized from available safety data sheets, analysis of structurally similar compounds, and established principles of chemical reactivity and toxicology.

Introduction and Chemical Profile

This compound is a halogenated cyclopropyl ketone. Compounds within this class are valuable synthetic intermediates in medicinal chemistry and materials science, prized for the unique conformational constraints and electronic properties imparted by the three-membered ring. However, the combination of a strained cyclopropyl ring, an α-bromo substituent, and a ketone functional group presents a distinct hazard profile that necessitates rigorous safety protocols.

Due to a lack of comprehensive, publicly available safety data for this specific molecule, this guide employs a hazard assessment strategy based on chemical analogy. The reactivity and toxicity of α-haloketones and other brominated cyclopropane derivatives are used to infer the potential risks associated with this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for this specific compound is limited. The table below compiles available information and data from structurally related compounds for reference.

PropertyValueSource
CAS Number 63141-08-2Echemi[1]
Molecular Formula C₅H₇BrON/A
Molecular Weight 163.01 g/mol N/A
Appearance Data not available; likely a liquid or low-melting solid.Inferred
Boiling Point Data not availableN/A
Solubility Data not available; expected to be soluble in organic solvents.Inferred

Hazard Identification and Risk Assessment

Direct GHS classification for this compound is not consistently available. Therefore, this assessment is based on the known hazards of analogous compounds, particularly other α-haloketones.

Inferred GHS Classification from Analogous Compounds

The primary hazards are inferred from compounds like 2-bromo-1-(1-methylcyclopropyl)ethanone and 2-bromo-1-cyclopropylethan-1-one. These analogs suggest that the compound should be treated as corrosive and acutely toxic.

Hazard ClassInferred ClassificationRationale and Analog Data
Acute Toxicity, Oral Category 3: Toxic if swallowed Based on 2-bromo-1-cyclopropylethan-1-one (H301: Toxic if swallowed)[2].
Skin Corrosion/Irritation Category 1C or 1B: Causes severe skin burns and eye damage Based on 2-bromo-1-(1-methylcyclopropyl)ethanone (H314: Causes severe skin burns and eye damage)[3] and 2-bromo-1-cyclopropylethan-1-one (H314)[2].
Serious Eye Damage Category 1: Causes serious eye damage Directly linked to the skin corrosion classification. α-haloketones are known lachrymators and are severely damaging to eye tissue[4].
Respiratory Irritation Category 3: May cause respiratory irritation A common property of volatile, irritating ketones and alkylating agents[5].
Reactivity and Stability Hazards
  • Alkylation Potential: As an α-bromoketone, this compound is a potent electrophile and alkylating agent. This chemical reactivity is the mechanistic basis for its high biological toxicity, allowing it to react with biological nucleophiles like proteins and DNA. This property necessitates extreme caution to prevent contact and inhalation.

  • Incompatibilities: The compound should be considered incompatible with strong oxidizing agents and strong bases.[6] Bases can induce elimination or substitution reactions, which may be exothermic.

  • Thermal Decomposition: Upon combustion or exposure to high temperatures, it may decompose to release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4][6]

  • Stability: While likely stable under recommended storage conditions, the strained cyclopropyl ring could potentially undergo ring-opening reactions under certain conditions, although this is less of a primary hazard compared to its alkylating nature.[7] It should be stored under an inert atmosphere, refrigerated, and protected from light.[8]

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred high toxicity and corrosivity, robust engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should follow a stringent protocol.

PPE_Workflow start Handling this compound? fume_hood Work inside a certified fume hood? start->fume_hood eye_protection Wear chemical splash goggles (ANSI Z87.1) AND a face shield. fume_hood->eye_protection Yes stop STOP! Do not proceed. fume_hood->stop No gloves Wear heavy-duty nitrile or butyl rubber gloves. Double-gloving is recommended. eye_protection->gloves lab_coat Wear a flame-resistant lab coat with tight-fitting cuffs. gloves->lab_coat proceed Proceed with work lab_coat->proceed

Caption: Mandatory PPE selection workflow for handling the compound.

  • Eye and Face Protection: Wear tightly-sealed chemical splash goggles conforming to ANSI Z87.1 or EN 166. A full-face shield should be worn over the goggles for maximum protection during transfers or when a splash risk is high.[9]

  • Skin Protection: Wear a chemically resistant lab coat. Nitrile or butyl rubber gloves are recommended. Given the corrosive nature, consider double-gloving. Contaminated clothing must be removed immediately, and the skin washed thoroughly.[10][11]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Safe Handling and Storage Protocols

Experimental Protocol for Handling
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure spill kits and emergency contacts are readily available.

  • Weighing: Weigh the compound in a disposable container within the fume hood. Use non-sparking tools.[1]

  • Transfers: Conduct all transfers of the material (solid or in solution) within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

  • Reaction Setup: Set up reactions in a clean, dry apparatus within the fume hood. Ensure the system is properly vented.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Refrigeration (e.g., below 4°C) is recommended.[8]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

  • The storage area should be designated for highly toxic and corrosive materials.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

Spill_Response spill Spill Occurs evacuate Evacuate immediate area. Alert nearby personnel. spill->evacuate assess Assess spill size and location evacuate->assess small_spill Small Spill (Inside fume hood) assess->small_spill Minor large_spill Large Spill or Outside Containment assess->large_spill Major absorb Absorb with inert material (vermiculite, sand). small_spill->absorb call_ehs Call Emergency Services / EH&S. Evacuate laboratory. large_spill->call_ehs collect Collect into a sealed hazardous waste container. absorb->collect decontaminate Decontaminate area with appropriate solvent/soap. collect->decontaminate

Caption: Step-by-step protocol for chemical spill response.

For any spill, the first priority is personal safety.[12] If the spill is large, outside of a fume hood, or you feel unwell, evacuate the area and call emergency services.[13] For a minor spill inside a fume hood, use an appropriate absorbent material (like vermiculite or sand), collect the material into a sealed container for hazardous waste, and decontaminate the area.[8]

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Vapors may form explosive mixtures with air.[6] Fire will produce corrosive and toxic gases, including hydrogen bromide.[4]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Waste Disposal

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Containers should be sealed, clearly labeled, and disposed of through an approved environmental health and safety program in accordance with all local, state, and federal regulations. Do not discharge to sewer systems.[1]

References

  • Cole-Parmer. (n.d.). 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97% Material Safety Data Sheet. [Link]

  • Hazardous Substances Toolbox. (n.d.). Emergency Response. [Link]

  • PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. National Center for Biotechnology Information. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. National Center for Biotechnology Information. [Link]

  • Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014). An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418–419. [Link]

  • Szychowska, M., & Albrecht, Ł. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–511. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

  • Machulla, H.-J., & Stöcklin, G. (1974). Unimolecular decomposition of [80Br]bromocyclopropane formed by reaction of recoil bromine atoms with cyclopropane or with bromocyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 1618-1631. [Link]

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Literature review on 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1-Bromocyclopropyl)ethanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

This compound is a compelling bifunctional synthetic building block that merges the desirable pharmaceutical properties of a cyclopropyl ring with the versatile reactivity of an α-bromoketone. The cyclopropyl moiety is a well-regarded pharmacophore known to enhance metabolic stability, improve potency, and provide conformational rigidity in drug candidates.[1][2][3] Simultaneously, the α-bromoketone functionality serves as a reactive handle for a multitude of chemical transformations, including nucleophilic substitutions, cyclizations, and ring-opening reactions.[4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, exploring the synthesis, predicted spectroscopic profile, key reactivity patterns, and strategic applications of this high-potential, yet under-explored, molecule. By grounding our analysis in the established chemistry of related structures, we offer field-proven insights into harnessing this compound for the construction of novel and complex molecular architectures.

The Strategic Value of the Cyclopropyl Ketone Motif

The incorporation of a cyclopropyl group into a molecular structure is a validated strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.[3] Its compact, rigid nature allows it to act as a "bioisostere" for other groups like vinyl or gem-dimethyl, often with superior outcomes. Key advantages conferred by the cyclopropyl ring include:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[1]

  • Increased Potency: The rigid structure can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[3]

  • Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

  • Novel Structural Space: It provides access to three-dimensional structures that are often inaccessible through other means.[2]

When combined with an acetyl group, as in cyclopropyl methyl ketone, the resulting scaffold becomes a versatile intermediate for synthesizing a wide range of pharmaceuticals and agrochemicals.[6][7] The addition of a bromine atom at the C1 position, creating this compound, further amplifies its synthetic utility by introducing a reactive leaving group at a sterically hindered quaternary center, unlocking unique chemical pathways.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures like 1-cyclopropylethanone and other brominated ketones.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Basis
Molecular Formula C₅H₇BrO-
Molecular Weight 163.01 g/mol -
IUPAC Name This compound-
Appearance Predicted: Colorless to pale yellow liquidBased on analogs[6]
Boiling Point Estimated: 160-180 °CExtrapolated from analogs
Solubility Predicted: Soluble in common organic solvents (e.g., ether, CH₂Cl₂, THF)General property of ketones

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / FrequenciesRationale & Key Features
¹H NMR δ ≈ 2.5 ppm (s, 3H, -CH₃); δ ≈ 1.2-1.8 ppm (m, 4H, -CH₂CH₂-)The acetyl protons will appear as a singlet. The four cyclopropyl protons will be diastereotopic and appear as complex multiplets in the aliphatic region.
¹³C NMR δ ≈ 200 ppm (C=O); δ ≈ 40-50 ppm (C-Br); δ ≈ 25-35 ppm (-CH₃); δ ≈ 15-25 ppm (-CH₂CH₂-)The carbonyl carbon will be significantly downfield. The quaternary carbon attached to the bromine will be deshielded. The acetyl methyl and the two cyclopropyl methylene carbons will appear in the upfield region.
IR Spectroscopy ν ≈ 1700-1720 cm⁻¹ (C=O stretch); ν ≈ 2900-3000 cm⁻¹ (C-H stretch); ν ≈ 550-650 cm⁻¹ (C-Br stretch)A strong, sharp absorption for the ketone carbonyl is the most prominent feature. The C-Br stretch will be a weaker absorption in the fingerprint region.[8]
Mass Spectrometry (EI) M⁺ and [M+2]⁺ peaks in an ~1:1 ratio at m/z 162 and 164. Key fragments: [M-CH₃]⁺ (m/z 147/149), [M-Br]⁺ (m/z 83), [CH₃CO]⁺ (m/z 43).The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) is the most definitive feature, resulting in characteristic paired molecular ion peaks.

Synthesis Strategies

A robust synthesis of this compound can be envisioned through an intramolecular cyclization pathway, a strategy validated by the synthesis of related chloro-analogs.[10] This approach offers high control and avoids potential side reactions associated with direct bromination.

G cluster_0 Synthesis Workflow A Ethyl Acetoacetate C Intermediate Keto-ester A->C Alkylation (NaOEt, EtOH) B 1,3-Dibromopropane B->C E 5-Bromo-2-pentanone C->E Krapcho Decarboxylation (LiCl, DMSO, H₂O) D Hydrolysis & Decarboxylation G 3,5-Dibromo-2-pentanone E->G Br₂, Acetic Acid F α-Bromination I This compound G->I Base-mediated (e.g., NaH, THF) H Intramolecular Cyclization

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Intramolecular Cyclization

This protocol describes a self-validating system for the synthesis of this compound from 3,5-dibromo-2-pentanone.

Step 1: Synthesis of 3,5-Dibromo-2-pentanone (Precursor)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-bromo-2-pentanone (10.0 g, 60.6 mmol) and 50 mL of glacial acetic acid.

  • Bromination: While stirring, add bromine (3.1 mL, 60.6 mmol) dropwise over 30 minutes. The deep red color of the bromine should dissipate upon addition. Causality: The acetic acid serves as both a solvent and a catalyst for the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.

  • Workup: After the addition is complete, stir for an additional hour at room temperature. Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibromo-2-pentanone, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.9 g, 72.7 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude 3,5-dibromo-2-pentanone (from Step 1) in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 1 hour. Causality: A strong, non-nucleophilic base like NaH is required to deprotonate the α-carbon to form the enolate. The slow addition at low temperature controls the exothermic reaction and minimizes side reactions.

  • Reaction: After addition, allow the mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by TLC or GC-MS. Causality: The enolate formed will undergo an intramolecular S_N2 reaction, displacing the bromide on the γ-carbon to form the three-membered ring. This is a favored 3-exo-tet cyclization.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup and Purification: Extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent removal, the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The unique structure of this compound, with its inherent ring strain and electrophilic centers, dictates its reactivity.

Ring-Opening Reactions

The high ring strain (approx. 27.5 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, which are thermodynamically favorable.[11] This can be initiated by radicals, acids, or transition metals.[11][12] A radical-mediated pathway is particularly relevant.

G cluster_1 Radical-Mediated Ring-Opening A This compound C Homolytic Cleavage (C-Br bond) A->C B Radical Initiator (e.g., AIBN, heat) B->C D Cyclopropylcarbinyl Radical C->D Formation E Rapid Ring Opening (β-scission) D->E F Homoallylic Radical E->F Rearrangement H Ring-Opened Product F->H G Radical Trap (e.g., H-SnBu₃) G->H

Caption: Mechanism of radical-mediated ring-opening of this compound.

This reactivity is highly valuable in synthesis, as it allows the cyclopropyl group to serve as a masked homoallylic synthon, providing access to linear structures with controlled stereochemistry.[11]

Reactions at the Carbonyl Group and Bromine Center
  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. However, due to the steric hindrance of the quaternary center, S_N2 reactions may be slow. S_N1-type reactions could be facilitated by Lewis acids, leading to a stabilized cyclopropyl cation.

  • Carbonyl Chemistry: The ketone functionality undergoes standard transformations. It can be reduced to the corresponding alcohol, converted to imines or enamines, or undergo aldol-type reactions via its enolate.[4] The combination of these reactions allows for extensive derivatization.

Applications in Drug Development

This compound is a powerful scaffold for generating libraries of diverse small molecules for drug screening. Its two distinct reactive sites can be addressed sequentially or in one-pot procedures to rapidly build molecular complexity.

G cluster_2 Scaffold for Library Synthesis Core This compound Path1 Reaction at Ketone (e.g., Reductive Amination) Core->Path1 Path2 Reaction at Bromine (e.g., Suzuki Coupling) Core->Path2 Prod1 Amine Derivatives Path1->Prod1 Prod2 Aryl/Vinyl Derivatives Path2->Prod2 Prod3 Bifunctionalized Products Prod1->Prod3 Further reaction at Br Prod2->Prod3 Further reaction at C=O

Caption: Use of this compound as a central scaffold.

Example Workflow for Library Generation:

  • Core Modification: Start with this compound.

  • Diversification at the Ketone: React a portion of the starting material with a library of primary and secondary amines via reductive amination to generate a set of amino-cyclopropyl derivatives.

  • Diversification at the Bromine: Use another portion of the starting material in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with a library of boronic acids or terminal alkynes to install diverse aryl, heteroaryl, or alkynyl groups.

  • Orthogonal Derivatization: Each product from step 2 can be further subjected to the reactions in step 3, and vice versa, to create a large matrix of unique, bifunctionalized compounds. This strategy efficiently explores chemical space around a privileged cyclopropyl core.

Conclusion and Future Outlook

This compound stands out as a synthetic intermediate with significant untapped potential. It uniquely combines the beneficial bioisosteric properties of the cyclopropyl ring with the versatile reactivity of an α-haloketone. While its direct applications are still emerging, the foundational chemistry of its constituent motifs provides a clear roadmap for its use in constructing complex molecules. Future research should focus on developing stereoselective syntheses of this building block, exploring its utility in asymmetric catalysis, and expanding its reaction repertoire, particularly in transition-metal-catalyzed ring-opening and cross-coupling reactions. For drug development professionals, this molecule represents a valuable tool for generating novel compound libraries with enhanced drug-like properties.

References

  • Benchchem. (n.d.). Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry.
  • Zhang, Y., et al. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH.
  • (2025-01-19). cyclopropyl ketone.
  • ChemicalBook. (2023-11-23). Cyclopropyl Methyl Ketone: properties, applications and safety.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
  • (n.d.). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.
  • Chemistry LibreTexts. (2023-08-01). 1.2: Cycloaddition Reactions.
  • Vulcanchem. (n.d.). 1-(4-Bromocyclohex-3-en-1-yl)ethanone - 651358-93-9.
  • Chemistry LibreTexts. (2022-09-24). 29.5: Cycloaddition Reactions.
  • Chemistry LibreTexts. (2021-07-31). 13.3: Cycloaddition Reactions.
  • (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
  • PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-.
  • Liu, W., et al. (n.d.). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. PubMed Central.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook.
  • Google Patents. (n.d.). CN110627627A - Preparation method of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl) ethanone and intermediate thereof.
  • Beilstein Journals. (2019-01-28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook.

Sources

Methodological & Application

Application Notes & Protocols: 1-(1-Bromocyclopropyl)ethanone as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-(1-Bromocyclopropyl)ethanone. This readily available building block serves as a potent precursor for a variety of heterocyclic scaffolds due to the unique reactivity conferred by its strained cyclopropyl ring and the presence of a good leaving group. This document details the underlying mechanisms, provides field-tested protocols for the synthesis of key heterocycles such as furans and pyrazoles, and offers insights into experimental design and optimization.

Introduction: The Synthetic Potential of a Strained Ketone

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis, therefore, remains a central theme in modern organic chemistry.[1][2][3] this compound has emerged as a particularly valuable and versatile starting material. Its synthetic power originates from a confluence of three key structural features:

  • The Electrophilic Carbonyl Group: The ketone functionality provides a reactive site for initial nucleophilic attack, a common first step in many annulation strategies.

  • The Strained Cyclopropane Ring: The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[4] This stored potential energy can be released to facilitate transformations that would otherwise be energetically unfavorable.

  • The Bromine Atom: Positioned at a quaternary center adjacent to the carbonyl, the bromide ion is an excellent leaving group, which is pivotal for initiating ring-expansion and rearrangement cascades.

The combination of these features allows this compound to function as a synthetic equivalent of a 1,3-dielectrophile or a 1,4-dicarbonyl precursor, enabling access to diverse five-membered heterocycles through carefully controlled reaction pathways. This guide will focus on two of the most robust transformations: the synthesis of substituted furans via ring expansion and the construction of pyrazoles through condensation-cyclization reactions.

Synthesis of 2,3-Disubstituted Furans via Organocatalytic Ring Expansion

The conversion of cyclopropyl ketones into dihydrofurans, known as the Cloke-Wilson rearrangement, is a powerful synthetic tool.[5][6] An organocatalytic variant of this reaction provides a mild and efficient route to highly functionalized 2,3-dihydrofurans, which can be subsequently aromatized to furans. This transformation leverages the high ring strain of the cyclopropyl group to drive the formation of a more stable five-membered ring.[4][7]

Mechanistic Rationale

The reaction is proposed to proceed through an SN1-type ring-opening mechanism.[5][6] The key steps are:

  • Enolate Formation: A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), deprotonates the α-carbon of the ketone, forming an enolate.

  • Ring Opening & Carbocation Formation: The bromide ion departs, facilitated by the electron-donating character of the enolate. This departure is coupled with the cleavage of the C1-C2 bond of the cyclopropane ring to relieve ring strain, resulting in a resonance-stabilized allylic carbocation intermediate.

  • Intramolecular Cyclization: The enolate oxygen attacks the distal end of the allylic carbocation in a 5-endo-trig cyclization, forming the 2,3-dihydrofuran ring.

  • Protonation/Aromatization: The resulting intermediate is protonated upon workup. The dihydrofuran can often be aromatized to the corresponding furan in a subsequent step or under specific reaction conditions.

The choice of a non-nucleophilic organic base like DABCO is critical to favor the desired rearrangement pathway over direct nucleophilic substitution.

DOT script for Furan Synthesis Mechanism

Pyrazole_Workflow Experimental Workflow: Pyrazole Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine this compound, hydrazine derivative, and ethanol in a flask. B Add acid catalyst (e.g., H2SO4). A->B C Reflux the mixture for 6-8 hours. B->C D Monitor reaction by TLC. C->D E Cool to room temperature. D->E F Filter the precipitated product. E->F G Wash with cold ethanol. F->G H Recrystallize from a suitable solvent (e.g., ethanol). G->H I Characterize by NMR, IR, and Melting Point. H->I Pyrazole_Workflow Experimental Workflow: Pyrazole Synthesis A 1. Combine Reactants (Ketone, Hydrazine, Ethanol) B 2. Add Catalyst & Reflux (H2SO4, 6-8h) A->B C 3. Monitor by TLC B->C D 4. Isolate Product (Cool, Filter, Wash) C->D E 5. Purify & Characterize (Recrystallize, NMR, MP) D->E

Sources

Application Notes and Protocols: 1-(1-Bromocyclopropyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-bromocyclopropyl)ethanone, a highly versatile yet underutilized building block in organic synthesis. The inherent ring strain of the cyclopropane moiety, coupled with the activating effect of the ketone and the presence of a good leaving group (bromide), makes this molecule a potent precursor for a diverse array of complex molecular architectures. These notes detail its synthesis, explore its reactivity in key transformations such as nucleophilic ring-opening, palladium-catalyzed cross-coupling reactions, and cycloadditions, and provide detailed, actionable protocols for its application. The content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of strained ring systems for the efficient construction of novel compounds.

Introduction: The Synthetic Potential of Activated Cyclopropanes

Cyclopropane rings are prominent structural motifs in numerous natural products and pharmaceutical agents, prized for their ability to impart unique conformational constraints and metabolic stability. When "activated" with electron-withdrawing groups and a leaving group, as in the case of this compound, the synthetic utility of the cyclopropane ring is significantly amplified. The combination of high ring strain (approximately 27.5 kcal/mol) and the electronic effects of the substituents renders the molecule susceptible to a variety of transformations that are not accessible with unstrained aliphatic systems.[1][2]

This compound serves as a linchpin for introducing the cyclopropyl moiety or for the generation of more complex structures through ring-expansion and annulation strategies.[3][4] Its bifunctional nature allows for sequential or tandem reactions, providing a powerful tool for diversity-oriented synthesis.

Synthesis of this compound

The synthesis of this compound is not widely documented, however, a plausible and efficient route can be adapted from established methods for the bromination of activated cyclopropanes or the cyclopropanation of appropriately substituted precursors. A proposed two-step synthesis starting from commercially available 1-cyclopropylethanone is outlined below.

Proposed Synthetic Pathway

Synthesis_of_this compound reactant1 1-Cyclopropylethanone intermediate Enolate/Enol Intermediate reactant1->intermediate Deprotonation reactant2 N-Bromosuccinimide (NBS) (or other brominating agent) reactant2->intermediate product This compound intermediate->product Bromination catalyst Acid or Base Catalyst Solvent (e.g., CCl4, CH2Cl2)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the α-bromination of ketones and cyclopropanes.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Cyclopropylethanone84.128.41 g0.10
N-Bromosuccinimide (NBS)177.9819.58 g0.11
Azobisisobutyronitrile (AIBN)164.210.164 g0.001
Carbon tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-cyclopropylethanone (8.41 g, 0.10 mol) and carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (19.58 g, 0.11 mol) and a catalytic amount of AIBN (0.164 g, 0.001 mol).

  • Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Causality: The use of NBS and a radical initiator like AIBN is crucial for the selective bromination at the tertiary carbon of the cyclopropane ring, which is activated by the adjacent ketone. The reaction proceeds via a radical mechanism.

Applications in Organic Synthesis

Nucleophilic Ring-Opening Reactions

The high ring strain and the presence of the electron-withdrawing ketone group make the cyclopropane ring in this compound susceptible to nucleophilic attack, often resulting in ring-opening. This provides a facile route to linear, functionalized ketones.

Nucleophilic_Ring_Opening start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->start product Ring-Opened Product (γ-functionalized ketone) intermediate->product Ring Opening & Protonation

Caption: General mechanism of nucleophilic ring-opening.

This protocol is based on known reactions of activated cyclopropanes with soft nucleophiles.[6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound163.011.63 g0.01
Thiophenol110.181.21 g0.011
Sodium hydride (60% in mineral oil)24.000.44 g0.011
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (30 mL) and sodium hydride (0.44 g, 0.011 mol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.21 g, 0.011 mol) in THF (10 mL). Stir for 30 minutes at 0 °C.

  • Add a solution of this compound (1.63 g, 0.01 mol) in THF (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding γ-thio ketone.

Causality: The soft thiolate nucleophile preferentially attacks the cyclopropane ring in a conjugate addition-like fashion, leading to ring opening. The use of a strong, non-nucleophilic base like sodium hydride is essential for the quantitative deprotonation of the thiol.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the quaternary center of the cyclopropane ring.[8][9][10]

Suzuki_Coupling_Workflow start This compound + Arylboronic Acid reaction Reaction Mixture in Solvent (e.g., Toluene/H2O) start->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction product 1-(1-Arylcyclopropyl)ethanone reaction->product Heat

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol based on standard Suzuki-Miyaura conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound163.011.63 g0.01
Phenylboronic acid121.931.46 g0.012
Tetrakis(triphenylphosphine)palladium(0)1155.560.347 g0.0003
Potassium carbonate138.212.76 g0.02
Toluene-40 mL-
Water-10 mL-

Procedure:

  • In a 100 mL Schlenk flask, combine this compound (1.63 g, 0.01 mol), phenylboronic acid (1.46 g, 0.012 mol), and potassium carbonate (2.76 g, 0.02 mol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.347 g, 3 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene (40 mL) and degassed water (10 mL).

  • Heat the mixture to 90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford 1-(1-phenylcyclopropyl)ethanone.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination forms the new C-C bond and regenerates the catalyst.

[3+2] Cycloaddition Reactions

Activated cyclopropanes can act as three-carbon synthons in cycloaddition reactions, particularly with 1,3-dipoles, to construct five-membered rings.[1][4] The reaction is often thermally or photochemically promoted.[11][12][13]

Cycloaddition start This compound (as a C3 synthon) product Five-membered Heterocycle start->product dipole 1,3-Dipole (e.g., Nitrone, Azide) dipole->product [3+2] Cycloaddition (Heat or Light)

Caption: [3+2] Cycloaddition of an activated cyclopropane.

This is a proposed protocol based on known cycloadditions of activated cyclopropanes.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound163.011.63 g0.01
N-tert-Butyl-α-phenylnitrone (PBN)177.241.77 g0.01
Toluene-50 mL-

Procedure:

  • Combine this compound (1.63 g, 0.01 mol) and PBN (1.77 g, 0.01 mol) in a sealed tube.

  • Add dry, degassed toluene (50 mL).

  • Heat the mixture to 110 °C for 24-48 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the resulting mixture by column chromatography to isolate the isoxazolidine product.

Causality: The thermal conditions promote the concerted [3+2] cycloaddition between the electron-deficient activated cyclopropane and the electron-rich nitrone. The regioselectivity will be determined by the frontier molecular orbitals of the reactants.

Applications in Pharmaceutical and Agrochemical Synthesis

The structural motifs accessible from this compound are of significant interest in drug discovery and agrochemical development.[14][15][16][17] The cyclopropyl group can enhance binding affinity to biological targets and improve metabolic stability. The ability to readily form functionalized cyclopropanes and five-membered heterocycles makes this building block a valuable tool for generating libraries of novel compounds for biological screening.

Safety and Handling

This compound is expected to be an irritant and lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Refer to the Safety Data Sheet (SDS) for detailed information.

References

  • de Meijere, A., et al. (2004). Modern Cyclophane Chemistry. Wiley-VCH. [Link]

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  • Carson, C. A., & Kerr, M. A. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(11), 3051-3060. [Link]

  • Gao, S., et al. (2020). Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Nature Communications, 11(1), 1-9. [Link]

  • Li, Z., & Zhang, J. (2014). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. Angewandte Chemie International Edition, 53(50), 13919-13922. [Link]

  • Glinka, A., & Chaładaj, W. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1788-1791. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 123(34), 8139-8140. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Syntheses. (n.d.). 1-Iodopropyne. [Link]

  • Organic Syntheses. (n.d.). 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]

  • Dong, J., et al. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 5(71), 57834-57837. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Alcaide, B., et al. (2016). Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Chemistry – A European Journal, 22(18), 6241-6245. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. [Link]

  • Durning, P. (2016, December 2). Nuclephillic Substitution. YouTube. [Link]

  • ChemSynthesis. (n.d.). 1-(1-bromocyclohexyl)ethanone. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. [Link]

  • Chemistry LibreTexts. (2024, July 30). 30.5: Photochemical Electrocyclic Reactions. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Denton, J. R., & Davies, H. M. L. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5229–5233. [Link]

  • Fagnoni, M., & Albini, A. (2019). Energy and Molecules from Photochemical/Photocatalytic Reactions. An Overview. Molecules, 24(17), 3110. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. [Link]

  • Michigan State University. (n.d.). Photochemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • PubChem. (n.d.). 1-[2-(3-Bromopropyl)cyclopentyl]ethanone. [Link]

  • ResearchGate. (n.d.). Photochemical Reactions. [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Google Patents. (n.d.). Preparation method of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl)
  • YouTube. (2024, August 3). 1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides. [Link]

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Application Notes and Protocols: Suzuki Coupling Reactions with 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in medicinal chemistry. Its unique conformational rigidity and electronic properties often impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. When incorporated as a spirocycle, it can introduce three-dimensionality, a key feature in moving beyond the "flatland" of traditional aromatic scaffolds in drug design.[1] Specifically, the 1-acetylcyclopropyl moiety, accessible through precursors like 1-(1-Bromocyclopropyl)ethanone, is a valuable building block for creating complex molecular architectures found in a range of biologically active compounds.[2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3] This guide provides a detailed exploration of the application of Suzuki coupling reactions to this compound, a versatile intermediate for introducing the valuable acetylcyclopropyl pharmacophore.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, this compound). This step forms a palladium(II) intermediate.[5] The choice of palladium source and ligands is crucial for the efficiency of this step, especially with sterically hindered or electronically challenging substrates like cyclopropyl bromides.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[4] This step forms the desired carbon-carbon bond.

Suzuki_Coupling_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)Ln-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product center boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation halide R¹-X halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. The conditions may require optimization for different boronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound163.021.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.03 mmol, 0.03 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(1-phenylcyclopropyl)ethanone.

Caption: A generalized workflow for the Suzuki coupling reaction.

Key Considerations and Optimization Parameters

The success of the Suzuki coupling with this compound can be influenced by several factors:

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) can offer improved reactivity, especially for challenging substrates.[7][8] The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.[8]

  • Base: The base plays a critical role in the transmetalation step.[6] While inorganic bases like K₂CO₃ and Cs₂CO₃ are widely used, organic bases such as triethylamine may also be employed. The strength and solubility of the base can affect the reaction rate and yield.

  • Solvent: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.[4] Common choices include toluene, dioxane, and THF. The solvent system influences the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

  • Temperature: The reaction temperature is a crucial parameter. While many Suzuki couplings proceed at elevated temperatures (80-110 °C), some highly active catalyst systems can facilitate the reaction at room temperature.[9]

Applications in Drug Development

The products derived from the Suzuki coupling of this compound are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The introduction of the acetylcyclopropyl moiety can lead to the discovery of novel drug candidates with improved pharmacological properties. For instance, compounds containing this structural motif have been explored as inhibitors of various enzymes and receptors.[10] The versatility of the Suzuki coupling allows for the rapid generation of libraries of analog compounds, which is a key strategy in lead optimization during the drug discovery process.[11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient base, or low reaction temperature.Use a fresh batch of catalyst, ensure the base is anhydrous and of high purity, and consider increasing the reaction temperature.
Side Product Formation Homocoupling of the boronic acid, or decomposition of the starting material.Use a slight excess of the boronic acid, ensure the reaction is performed under a strict inert atmosphere, and consider a lower reaction temperature.
Incomplete Reaction Insufficient reaction time or catalyst loading.Extend the reaction time and monitor by TLC/GC-MS, or increase the catalyst loading in small increments.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an efficient and versatile method for the synthesis of valuable 1-aryl- and 1-heteroarylcyclopropyl ethanones. These compounds are important building blocks in the design and synthesis of new therapeutic agents. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can effectively utilize this powerful synthetic tool to advance their drug discovery programs.

References

  • Benchchem. Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes.
  • Deng, M. Z., & Zhou, S. M. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. RSC Publishing.
  • Ma, H. R., Wang, X. H., & Deng, M. Z. (1999). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Taylor & Francis Online.
  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2026). Suzuki reaction.
  • Charette, A. B., & Giroux, A. (1997). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry.
  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube.
  • Li, G., Mi, A., Deng, Y., Liu, H., & Jiang, Y. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis.
  • PubChem. Ethanone, 1-(1-chlorocyclopropyl)-.
  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry.
  • MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone.
  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.
  • PubChem. 1-[2-(5-Bromo-3-pyridinyl)cyclopropyl]ethanone.
  • Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate.
  • Newman, D. J., & Cragg, G. M. (2025). Natural product-derived compounds in clinical trials and drug approvals. RSC Publishing.
  • Sadowska, A., & Wrona-Piotrowicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

Sources

Application Notes and Protocols: The Strategic Use of 1-(1-Bromocyclopropyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(1-bromocyclopropyl)ethanone, a versatile and highly reactive building block for medicinal chemistry and drug discovery. We will dissect the molecule's unique structural features, outlining its potential for creating novel chemical entities with desirable pharmacological properties. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for leveraging this reagent in the synthesis of complex molecular architectures. While direct literature on this specific reagent is emerging, its utility is inferred from the well-established roles of its constituent moieties—the cyclopropyl group, the ketone, and the α-bromo substituent.

Introduction: A Trifecta of Functionality for Drug Design

This compound presents a compelling scaffold for medicinal chemists. It synergistically combines three key functional groups, each contributing unique properties to a potential drug candidate:

  • The Cyclopropyl Ring: This small, strained carbocycle is a highly sought-after motif in modern drug design.[1] It is often employed as a bioisostere for larger, more flexible groups like isopropyl or even phenyl rings, offering a way to introduce conformational rigidity.[2][3] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in optimizing a drug's pharmacokinetic profile.[4]

  • The Ketone Moiety: The ketone provides a versatile chemical handle for a wide array of synthetic transformations.[5][6] It can participate in nucleophilic additions, condensations, and reductive aminations, allowing for the straightforward installation of diverse functional groups and the construction of larger, more complex scaffolds.[4]

  • The α-Bromo Substituent: Positioned at a tertiary carbon, the bromine atom is an excellent leaving group, making this position highly reactive. This facilitates nucleophilic substitution reactions (likely proceeding through an SN1-type mechanism due to the tertiary nature of the carbon) and elimination reactions, opening pathways to a variety of derivatives.[7]

The strategic combination of these three elements in a single, compact molecule makes this compound a powerful tool for rapidly generating libraries of structurally diverse compounds for high-throughput screening and lead optimization.

Physicochemical and Reactive Properties

While specific experimental data for this compound is not widely published, we can infer its properties from analogous structures like 1-(1-bromocyclohexyl)ethanone and 1-(1-chlorocyclopropyl)ethanone.[8][9]

Table 1: Inferred Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₅H₇BrOBased on structure
Molecular Weight 163.01 g/mol Calculated from formula
Appearance Colorless to pale yellow liquidTypical for small α-bromo ketones
Boiling Point Estimated 170-190 °CExtrapolated from similar compounds
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Expected for a small organic molecule
Stability Light-sensitive, potential for slow decompositionCommon for brominated organic compounds

The primary locus of reactivity is the carbon atom bearing the bromine. The high strain of the cyclopropane ring and the electron-withdrawing nature of the adjacent acetyl group are expected to influence the stability of any carbocation intermediate formed upon the departure of the bromide ion.

G cluster_molecule Reactive Centers of this compound cluster_key Key C_alpha Br Br C_alpha->Br Leaving Group C_carbonyl C=O C_alpha->C_carbonyl α-position Cyclopropyl Cyclopropyl Ring C_alpha->Cyclopropyl C_carbonyl->C_alpha nucleophilic_attack Primary site for Nucleophilic Substitution (SN1-like) electrophilic_center Electrophilic Carbon (Ketone Reactivity)

Caption: Key reactive sites on this compound.

Synthesis Protocol: A Plausible Route

A practical synthesis of this compound can be envisioned starting from the commercially available cyclopropyl methyl ketone. The following protocol describes a hypothetical α-bromination reaction.

Protocol 3.1: Synthesis of this compound

Objective: To synthesize this compound via α-bromination of cyclopropyl methyl ketone.

Materials:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • AIBN (azobisisobutyronitrile) (0.05 equiv)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropyl methyl ketone (1.0 equiv) and carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equiv) and AIBN (0.05 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Self-Validation:

  • Expected Yield: 60-75%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the α-proton signal from the starting material in ¹H NMR is a key indicator of success.

  • Safety: This reaction should be performed in a well-ventilated fume hood. CCl₄ is a hazardous substance; alternative solvents like acetonitrile can be explored. NBS is a lachrymator.

Application in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true value of this compound lies in its ability to serve as a versatile intermediate for constructing novel molecular entities. Its reactivity allows for the introduction of the conformationally rigid and metabolically robust cyclopropylacetyl moiety into various scaffolds.

Nucleophilic Substitution for Library Generation

The tertiary bromide is susceptible to substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This provides a rapid method for generating a library of diverse compounds.

workflow reagent This compound reaction Parallel Synthesis (e.g., in 96-well plate) reagent->reaction nucleophile Nucleophile Library (e.g., R-NH2, R-SH, R-OH) nucleophile->reaction purification High-Throughput Purification reaction->purification screening Biological Screening (HTS) purification->screening

Caption: Workflow for parallel synthesis using the title compound.

Protocol 4.1.1: General Procedure for Nucleophilic Substitution

Objective: To synthesize a diverse library of compounds by reacting this compound with various nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • A library of primary or secondary amines (1.2 equiv each)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 equiv)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure (for a single reaction):

  • In a reaction vial, dissolve this compound (1.0 equiv) in the chosen solvent.

  • Add the amine nucleophile (1.2 equiv) followed by DIPEA (1.5 equiv).

  • Seal the vial and heat to 60-80 °C for 6-12 hours, with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Causality Behind Choices:

  • A non-nucleophilic base like DIPEA is used to scavenge the HBr byproduct without competing with the primary nucleophile.

  • Heating is often necessary to promote the SN1-type reaction at the sterically hindered tertiary carbon.

Synthesis of Heterocyclic Scaffolds

The dual functionality of the ketone and the α-bromo group makes this reagent an excellent precursor for synthesizing heterocyclic systems, which are prevalent in pharmaceuticals. For example, it can be used in a Hantzsch-type synthesis to form substituted thiazoles.

Table 2: Hypothetical Data for a Synthesized Thiazole Derivative

Compound IDStructureSynthetic YieldPurity (LC-MS)Target X IC₅₀ (nM)
THZ-001 2-amino-4-(1-acetylcyclopropyl)thiazole65%>98%150

Conclusion

This compound is a high-potential building block for medicinal chemistry. Its unique combination of a conformationally rigid cyclopropyl group, a versatile ketone handle, and a reactive tertiary bromide makes it an ideal starting point for the synthesis of novel, drug-like molecules. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to begin exploring the rich chemistry of this reagent in their drug discovery programs. The ability to introduce the cyclopropylacetyl moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[4][10][11]

References

  • BenchChem. (n.d.). Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry.
  • Trofimov, A., et al. (2020). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • PharmaCompass. (2025, January 19). cyclopropyl ketone.
  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group.
  • ChemicalBook. (2023, November 23). Cyclopropyl Methyl Ketone: properties, applications and safety.
  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
  • Drug Design Org. (n.d.). Bioisosterism.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • PubMed Central. (n.d.). Pharmacological Activities and Applications of Spicatoside A.
  • ChemSynthesis. (2025, May 20). 1-(1-bromocyclohexyl)ethanone.
  • PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-.
  • Future Medicinal Chemistry. (2025).
  • Organic Syntheses. (n.d.). Bromocyclopropane.
  • PubMed. (n.d.). Biological activity of acetylated phenolic compounds.
  • ResearchGate. (2018, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Google Patents. (n.d.). CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof.
  • PubChem. (n.d.). 1-[2-(3-Bromopropyl)cyclopentyl]ethanone.
  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1).
  • MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds.
  • YouTube. (2024, August 3). 1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides.
  • PubChem. (n.d.). 1-[2-(5-Bromo-2-pyridinyl)cyclopropyl]ethanone.
  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction.

Sources

Application of 1-(1-Bromocyclopropyl)ethanone in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Agrochemicals

The relentless pursuit of enhanced efficacy, selectivity, and favorable toxicological profiles in agrochemicals has led to a profound appreciation for strained ring systems in molecular design. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties. Its incorporation into active ingredients can significantly influence metabolic stability, binding affinity to target enzymes, and overall biological activity. 1-(1-Bromocyclopropyl)ethanone emerges as a highly valuable and reactive building block for introducing this crucial moiety, particularly in the synthesis of cutting-edge fungicides. The presence of the bromine atom on the cyclopropyl ring, adjacent to a carbonyl group, activates the molecule for a range of nucleophilic substitution reactions, making it a cornerstone intermediate for complex agrochemical synthesis.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemicals, with a primary focus on the synthesis of triazole fungicides, exemplified by the prothioconazole class. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical advantages of utilizing this versatile intermediate.

Core Application: Synthesis of Triazole Fungicide Intermediates

The primary application of this compound in the agrochemical industry is as a precursor to key intermediates for triazole fungicides. The triazole class of fungicides is renowned for its broad-spectrum activity, primarily through the inhibition of sterol biosynthesis in fungal pathogens. The synthesis of these complex molecules often involves the construction of a core structure containing a triazole ring linked to a functionalized carbon backbone.

A notable example is the synthesis of prothioconazole, a highly effective and widely used triazole fungicide. While many synthetic routes to prothioconazole exist, a common strategy involves the preparation of the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[1][2][3][4][5] Although the literature predominantly describes the synthesis starting from the chloro-analogue, the bromo-analogue, this compound, is an even more reactive precursor for the crucial nucleophilic substitution step with 1,2,4-triazole, owing to the better leaving group ability of bromide compared to chloride.

Reaction Mechanism: Nucleophilic Substitution

The key transformation involves the N-alkylation of 1,2,4-triazole with this compound or its α-halogenated derivative. The reaction proceeds via a standard SN2 mechanism. In the case of synthesizing the direct precursor to the prothioconazole intermediate, an initial α-halogenation of this compound would be required, followed by substitution with the triazole.

The workflow for this synthesis can be visualized as follows:

Synthesis_Workflow A This compound B α-Halogenation A->B e.g., Br2, NBS C 2-Bromo-1-(1-bromocyclopropyl)ethanone B->C E Nucleophilic Substitution (SN2) C->E D 1,2,4-Triazole D->E Base (e.g., K2CO3) F 1-(1-Bromocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone E->F G Further Elaboration F->G H Triazole Fungicides (e.g., Prothioconazole analogue) G->H

Caption: Synthetic workflow from this compound to triazole fungicides.

Experimental Protocols

The following protocols are illustrative and based on established procedures for the synthesis of similar triazole intermediates.[1][3][4] Optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: α-Bromination of this compound

This protocol describes the synthesis of the highly reactive intermediate, 2-bromo-1-(1-bromocyclopropyl)ethanone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound163.0116.3 g0.1
N-Bromosuccinimide (NBS)177.9819.6 g0.11
p-Toluenesulfonic acid (cat.)172.200.34 g0.002
Carbon tetrachloride (CCl4)153.82200 mL-

Procedure:

  • To a stirred solution of this compound (16.3 g, 0.1 mol) in carbon tetrachloride (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Bromosuccinimide (19.6 g, 0.11 mol) and a catalytic amount of p-toluenesulfonic acid (0.34 g, 0.002 mol).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the solid succinimide by-product and wash with a small amount of cold CCl4.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(1-bromocyclopropyl)ethanone.

  • The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-(1-Bromocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

This protocol details the nucleophilic substitution of the α-bromo ketone with 1,2,4-triazole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(1-bromocyclopropyl)ethanone241.9124.2 g0.1
1,2,4-Triazole69.077.6 g0.11
Potassium Carbonate (K2CO3)138.2120.7 g0.15
Phase Transfer Catalyst (e.g., PEG-1000)-1.0 g-
Tetrahydrofuran (THF)72.11150 mL-
Water18.0250 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 1,2,4-triazole (7.6 g, 0.11 mol), potassium carbonate (20.7 g, 0.15 mol), and the phase transfer catalyst (1.0 g) in a mixture of THF (150 mL) and water (50 mL).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-(1-bromocyclopropyl)ethanone (24.2 g, 0.1 mol) in THF (50 mL) dropwise to the suspension over 30 minutes.

  • Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1-(1-Bromocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.

Data Presentation

IntermediateSynthetic StepTypical Yield (%)Purity (by GC/HPLC, %)
2-Bromo-1-(1-bromocyclopropyl)ethanoneα-Bromination80-90>95
1-(1-Bromocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanoneNucleophilic Substitution85-95>98

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.

  • In-process Controls: Regular monitoring of the reaction by TLC or GC allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or excessive temperatures.

  • Product Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the triazole moiety.

    • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

    • Infrared Spectroscopy (IR): To identify key functional groups, such as the carbonyl and the triazole ring.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Conclusion and Future Perspectives

This compound serves as a potent and versatile intermediate in the synthesis of advanced agrochemicals, particularly triazole fungicides. Its enhanced reactivity compared to its chloro-analogue makes it an attractive starting material for efficient and high-yield synthetic routes. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this valuable building block in the design and synthesis of next-generation crop protection agents. Further exploration into the derivatization of the cyclopropyl ketone moiety can open avenues for the discovery of novel agrochemicals with improved biological activity and environmental profiles.

References

  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]

  • ResearchGate. (n.d.). Synthetic route to prothioconazole. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof.
  • Google Patents. (n.d.). WO2020134104A1 - Preparation method for prothioconazole.
  • Google Patents. (n.d.). WO2021074739A1 - An industrial scale process for the preparation of prothioconazole.
  • Google Patents. (n.d.). US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates.
  • Justia Patents. (2023). An industrial scale process for the preparation of prothioconazole. Retrieved January 18, 2026, from [Link]

  • Biblioteka Nauki. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved January 18, 2026, from [Link]

  • Bentham Science. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CA3092748A1 - A process for preparation of fungicidally active triazole compounds.
  • Quick Company. (n.d.). Improved Process For Manufacture Of Prothioconazole. Retrieved January 18, 2026, from [Link]

  • Educational Innovations and Emerging Technologies. (2024). Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole. Retrieved January 18, 2026, from [Link]

  • Bentham Science. (n.d.). Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved January 18, 2026, from [Link]

  • Globe Thesis. (2014). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: A Guide to the Synthetic Derivatization of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic manipulation of 1-(1-Bromocyclopropyl)ethanone. This versatile building block, characterized by a strained three-membered ring, an activating carbonyl group, and a labile bromine atom, serves as a gateway to a diverse array of molecular architectures. We will move beyond simple procedural lists to explore the mechanistic underpinnings of key transformations, providing detailed, field-tested protocols for nucleophilic substitutions, ring-opening reactions, and the synthesis of complex heterocyclic systems. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of a Strained Ketone

Cyclopropyl ketones are valuable intermediates in organic synthesis, prized for the unique reactivity imparted by their inherent ring strain.[1] The cyclopropyl group can act as a reactive three-carbon synthon, participating in transformations like ring-opening, cycloadditions, and rearrangements.[1] The introduction of a bromine atom at the C1 position, directly adjacent to the carbonyl, as in this compound, further activates the system and provides a versatile synthetic handle for a multitude of derivatization strategies.

The proximity of the electron-withdrawing carbonyl group enhances the lability of the C-Br bond, making the quaternary carbon susceptible to nucleophilic attack. Furthermore, the inherent strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) can be harnessed as a thermodynamic driving force for ring-opening reactions, leading to the formation of linear, functionalized carbon chains.[2] This guide will detail the primary synthetic pathways accessible from this potent building block.

Navigating the Core Synthetic Pathways

The reactivity of this compound can be channeled into several distinct and synthetically valuable pathways. The choice of reagents and reaction conditions dictates whether the cyclopropyl core is retained, expanded, or opened.

G start This compound sub Nucleophilic Substitution (Ring Preserved) start->sub Nu⁻ / Base open Ring-Opening Reactions (Linear Products) start->open Strong Nu⁻ / Δ hetero Heterocycle Synthesis (New Ring Formation) start->hetero Bifunctional Reagents sub_prod 1-Substituted Cyclopropyl Ethanones (Ethers, Amines, etc.) sub->sub_prod open_prod γ-Keto Compounds open->open_prod hetero_prod Oxazoles, Pyrazoles, Thiazoles, etc. hetero->hetero_prod

Figure 1: Major synthetic pathways for the derivatization of this compound.

Pathway A: Nucleophilic Substitution (Ring Preservation)

A direct formal substitution of the bromine atom by a nucleophile is a primary transformation of this substrate. This reaction proceeds via an intermediate cyclopropene, which is generated in situ through dehydrobromination, followed by a highly diastereoselective Michael addition of the nucleophile.[3] The stereochemical outcome is often controlled by sterics, with the nucleophile approaching from the face opposite to the larger substituent on the ring.[3]

Experimental Protocol 1: Synthesis of 1-(1-methoxycyclopropyl)ethanone

This protocol describes a formal nucleophilic substitution using methanol as the nucleophile.

  • Rationale: The reaction is facilitated by a strong base (t-BuOK) which promotes the elimination of HBr to form a reactive cyclopropene intermediate. The nucleophile (methoxide, formed in situ) then adds across the double bond.[3]

  • Materials:

    • This compound

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M relative to the substrate).

    • Add this compound (1.0 eq).

    • Add anhydrous Methanol (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(1-methoxycyclopropyl)ethanone.

  • Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the substitution and retention of the cyclopropyl ring. The disappearance of the C-Br signal and the appearance of a methoxy signal (-OCH₃) in the NMR spectra are key indicators.

Nucleophile (Nu-H) Base (eq) Solvent Approx. Yield (%) Reference
Methanolt-BuOK (1.5)THF80-90[3]
Benzylaminet-BuOK (2.0)THF75-85[3]
Phenolt-BuOK (1.5)THF70-80[3]
Thiophenolt-BuOK (1.5)THF85-95[3]

Table 1: Representative examples of nucleophilic substitution reactions. Yields are estimates based on similar systems.

Pathway B: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of five-membered heterocycles. The α-bromoketone moiety is a classic electrophilic component in reactions like the Hantzsch thiazole synthesis or similar condensations.

Experimental Protocol 2: Synthesis of a 2,4-Disubstituted Thiazole

This protocol outlines the reaction with a thioamide to form a thiazole ring system, a common scaffold in medicinal chemistry.

  • Rationale: The reaction follows the well-established Hantzsch thiazole synthesis mechanism. The sulfur of the thioamide acts as a nucleophile, displacing the bromide. The resulting intermediate then undergoes intramolecular cyclization via condensation between the enol/enolate and the nitrogen atom, followed by dehydration to yield the aromatic thiazole ring.

  • Materials:

    • This compound

    • Thioacetamide (or other primary thioamide)

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a round-bottom flask, dissolve thioacetamide (1.1 eq) in ethanol.

    • Add this compound (1.0 eq) to the solution at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC. The formation of a new, more polar spot (thiazole) should be observed.

    • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or recrystallization to obtain the pure 2-methyl-4-(1-bromocyclopropyl)thiazole.

  • Self-Validation: Successful synthesis is confirmed by spectroscopic analysis. ¹H NMR should show characteristic aromatic protons of the thiazole ring and the disappearance of the acetyl methyl protons of the starting material. High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the product.

G cluster_0 Hantzsch-Type Thiazole Synthesis A 1-(1-Bromocyclopropyl) ethanone B + Thioamide C S-Alkylation Intermediate B->C S_N2 Attack D Cyclization/ Dehydration C->D Intramolecular Condensation E Substituted Thiazole Product D->E Aromatization

Figure 2: Workflow for the synthesis of thiazole derivatives.

Pathway C: Ring-Opening Reactions

Under certain conditions, particularly with strong nucleophiles or Lewis acids, the strained cyclopropane ring can undergo cleavage. This provides a pathway to linear γ-functionalized ketones, which are themselves valuable synthetic intermediates.[2]

Experimental Protocol 3: Acid-Catalyzed Ring Opening with an Alcohol

This protocol demonstrates the formation of a γ-alkoxy ketone.

  • Rationale: A Lewis or Brønsted acid activates the carbonyl oxygen, which in turn polarizes and weakens the cyclopropane C-C bonds. Nucleophilic attack by an alcohol, driven by the release of ring strain, leads to the formation of the most stable carbocation intermediate, which is then quenched to give the linear product.[2]

  • Materials:

    • This compound

    • Anhydrous Benzyl Alcohol

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous DCM and this compound (1.0 eq).

    • Add anhydrous benzyl alcohol (1.5 eq).

    • Cool the solution to 0 °C.

    • Slowly add BF₃·OEt₂ (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 8 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography to isolate the γ-benzyloxy ketone product.

  • Self-Validation: The most definitive evidence for ring-opening is the disappearance of the characteristic high-field cyclopropyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to a linear alkyl chain.

Catalyst Nucleophile Solvent Product Type Reference
BF₃·OEt₂MethanolDCMγ-Methoxy Ketone[2]
H₂SO₄ (cat.)WaterDioxaneγ-Hydroxy Ketone[2]
Ni(COD)₂Organozinc ReagentTHFγ-Substituted Silyl Enol Ether[2]

Table 2: Conditions for various ring-opening transformations of cyclopropyl ketones.

Safety and Handling

This compound, as an α-bromoketone, should be considered a lachrymator and a potential skin irritant.

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a synthetically powerful and versatile building block. Its unique combination of a strained ring, an activating ketone, and a nucleophilic leaving group allows for controlled access to a wide range of chemical structures. By carefully selecting reagents and conditions, chemists can preserve the cyclopropyl moiety through substitution reactions, leverage its inherent strain for ring-opening transformations, or use it as a scaffold for constructing complex heterocyclic systems. The protocols and principles outlined in this guide provide a robust framework for the successful application of this reagent in research and development settings.

References

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.
  • BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
  • Gevorgyan, V., et al. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society.
  • Chebanov, V.A., et al. (2010). Aminoazoles as Key Reagents in Multicomponent Heterocyclizations. In: Synthesis of Heterocycles via Multicomponent Reactions I. Springer.
  • MDPI. (N.D.). Special Issue: Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Molecules. Available at: [Link]

Sources

Scale-up synthesis of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 1-(1-Bromocyclopropyl)ethanone

Abstract

This compound is a valuable synthetic intermediate in the development of novel pharmaceutical and agrochemical agents. Its unique structural motif, featuring a strained cyclopropyl ring with a quaternary bromo-substituted carbon, makes it a desirable building block for accessing complex molecular architectures. This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. We present a robust, two-step synthetic strategy commencing from the readily available starting material, cyclopropyl methyl ketone (CMK). The core of this protocol is a regioselective radical bromination at the tertiary carbon of the cyclopropyl ring. This document offers a detailed experimental protocol, in-depth mechanistic insights, critical safety and handling procedures, and methods for quality control and analysis.

Introduction

Cyclopropyl moieties are prevalent in a wide array of biologically active molecules, including drugs and pesticides. The incorporation of a cyclopropane ring can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This compound serves as a versatile precursor, enabling chemists to introduce the 1-acetylcyclopropyl group or to perform further chemical transformations at the bromine-bearing carbon. Given its utility, the development of a reliable and scalable synthesis is of paramount importance for its practical application in drug discovery and development pipelines.[1] This guide details a proposed pathway that is amenable to scale-up, focusing on process control, safety, and product purity.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively approached via the direct bromination of cyclopropyl methyl ketone (CMK). CMK itself is a commodity chemical that can be synthesized on an industrial scale through various methods, such as the ring-closing reaction of 5-chloro-2-pentanone.[2]

Synthetic Route Overview

The key transformation is the selective bromination of the tertiary C-H bond on the cyclopropyl ring. A radical-mediated pathway using N-Bromosuccinimide (NBS) is the method of choice for this type of regioselective halogenation. NBS is a preferred reagent for industrial applications as it is a crystalline solid that is safer to handle than liquid bromine and provides a low, steady concentration of bromine radicals during the reaction, which minimizes side reactions.[3]

Mechanism of Radical Bromination

The reaction proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator radical then abstracts a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical selectively abstracts the most weakly bound hydrogen atom from cyclopropyl methyl ketone. The tertiary C-H bond on the cyclopropyl ring is the most susceptible to this abstraction due to the stability of the resulting tertiary radical. This step generates a cyclopropyl radical intermediate and hydrogen bromide (HBr). The newly formed HBr then reacts with NBS to regenerate the bromine radical and produce succinimide.

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

This mechanistic pathway ensures the desired regioselectivity, favoring the formation of this compound over other possible brominated byproducts.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (e.g., AIBN) I_rad 2R• I2->I_rad Δ or hν Br_rad Br• I_rad->Br_rad Reaction with NBS/HBr NBS NBS + HBr (trace) CMK Cyclopropyl Methyl Ketone Br_rad->CMK CMK_rad Tertiary Cyclopropyl Radical CMK->CMK_rad + Br• HBr HBr CMK_rad->HBr - H• Product This compound CMK_rad->Product + NBS NBS2 NBS Br_rad2 Br• NBS2->Br_rad2 + HBr Product->Br_rad2 - Succinimidyl Radical rad1 Radical non_rad Non-Radical Product rad1->non_rad + Radical rad2 Radical

Caption: Proposed mechanism for the radical bromination of CMK.

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
Cyclopropyl methyl ketone (CMK)≥99%Commercial765-43-5
N-Bromosuccinimide (NBS)ReagentCommercial128-08-5
Azobisisobutyronitrile (AIBN)ReagentCommercial78-67-1
Carbon Tetrachloride (CCl₄)AnhydrousCommercial56-23-5
Sodium Bicarbonate (NaHCO₃)ReagentCommercial144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercial7487-88-9

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow

G Setup 1. Reaction Setup - Assemble glassware - Charge flask with CMK, CCl₄, AIBN Heating 2. Heating & NBS Addition - Heat to reflux (approx. 77°C) - Add NBS portion-wise over 2h Setup->Heating Reflux 3. Reaction Monitoring - Reflux for 4-6 hours - Monitor by GC or TLC Heating->Reflux Cooldown 4. Cooldown & Filtration - Cool to room temperature - Filter to remove succinimide Reflux->Cooldown Wash 5. Aqueous Work-up - Wash filtrate with NaHCO₃ solution - Wash with brine Cooldown->Wash Dry 6. Drying & Concentration - Dry organic layer with MgSO₄ - Concentrate on rotary evaporator Wash->Dry Purify 7. Purification - Purify crude product by  vacuum distillation Dry->Purify Analyze 8. Analysis - Characterize product by NMR, GC-MS - Assess purity Purify->Analyze

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Charging Reagents: To the flask, add cyclopropyl methyl ketone (84.12 g, 1.0 mol), anhydrous carbon tetrachloride (1 L), and AIBN (1.64 g, 0.01 mol).

  • Initiation: Begin stirring and gently heat the mixture to reflux (approx. 77°C).

  • NBS Addition: Once refluxing, add N-Bromosuccinimide (186.8 g, 1.05 mol) in small portions over 2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Progress: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.

  • Cooldown and Filtration: Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid. Filter the mixture through a Büchner funnel and wash the solid cake with a small amount of cold carbon tetrachloride.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL) to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.

Process Safety and Hazard Mitigation

The scale-up of any chemical process requires a thorough evaluation of potential hazards. The following table summarizes the primary hazards associated with the reagents used in this synthesis.

ReagentGHS PictogramsKey Hazards
Cyclopropyl methyl ketone 🔥, ⚠️Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.[4]
N-Bromosuccinimide (NBS) 🔥, ☣️, ☠️Oxidizer, may intensify fire. Causes severe skin burns and eye damage. Harmful if swallowed.[5][6][7][8]
Carbon Tetrachloride (CCl₄) ☣️, ⚠️Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Damages the ozone layer.
AIBN 🔥, ⚠️Flammable solid. Heating may cause a fire. Harmful if swallowed or inhaled.

Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[9]

  • Handling NBS: NBS is corrosive and an oxidizer. Avoid contact with skin and eyes. Do not mix with combustible materials.[7][8] In case of skin contact, immediately wash with plenty of water.[6]

  • Solvent Hazard: Carbon tetrachloride is a known hepatotoxin and is carcinogenic. Alternative solvents such as acetonitrile or dichloromethane may be considered, although reaction conditions may need re-optimization.

  • Emergency Response: Keep a Class B fire extinguisher, safety shower, and eyewash station readily accessible. In case of eye contact with any chemical, rinse cautiously with water for several minutes and seek immediate medical attention.[6]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity ≥98%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Yield 60-75% (Typical)Gravimetric

Expected Analytical Data:

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the acetyl protons (singlet, ~2.2 ppm) and the diastereotopic cyclopropyl protons (multiplets, ~1.2-1.8 ppm).

  • GC-MS: The mass spectrum should show a molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for a monobrominated compound.

  • TLC: Using a suitable solvent system (e.g., 20% ethyl acetate in hexanes), the product should show a single spot with an Rf value distinct from the starting material.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive initiator (old AIBN).- Insufficient temperature.- Use fresh AIBN.- Ensure the reaction mixture is at a steady reflux.
Low Yield - Incomplete reaction.- Product loss during work-up.- Formation of side products (e.g., dibromination).- Increase reaction time.- Perform careful extractions.- Control the stoichiometry of NBS carefully (use ~1.05 eq).
Dark-colored Product - Decomposition at high temperatures.- Presence of bromine.- Avoid overheating during distillation.- Ensure the aqueous wash is sufficient to remove all acidic byproducts.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • Google Patents. (n.d.). CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Bromoketone synthesis by bromination. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

Sources

One-pot synthesis involving 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of γ,δ-Unsaturated Ketones via Tandem Nucleophilic Addition/Ring-Opening of 1-(1-Bromocyclopropyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a high-value synthetic intermediate, combining the latent reactivity of a strained cyclopropane ring with the versatile functionality of a ketone. Its structure makes it an ideal precursor for complex molecular scaffolds. This application note details a robust, one-pot protocol for the synthesis of γ,δ-unsaturated ketones. The methodology leverages a tandem sequence initiated by the nucleophilic addition of an organometallic reagent to the carbonyl group, followed by a spontaneous, electronically-driven ring-opening cascade. This approach embodies the principles of pot economy, minimizing purification steps, solvent waste, and reaction time, which are critical considerations in modern synthetic and medicinal chemistry.[1][2] We provide a detailed experimental procedure, mechanistic insights, and a troubleshooting guide to empower researchers in drug discovery and chemical synthesis to utilize this powerful transformation.

Introduction: The Synthetic Utility of Strained Ring Systems

Cyclopropyl ketones are valuable building blocks in organic synthesis, primarily because the inherent strain of the three-membered ring can be harnessed to drive selective ring-opening reactions.[3] This strategy provides a reliable entry point to γ-functionalized ketones and other linear structures that might otherwise require more complex, multi-step syntheses. The subject of this protocol, this compound, is particularly primed for such transformations. The presence of a bromine atom on the same carbon as the acetyl group (a gem-dihalocyclopropane derivative analogue) creates a system poised for rearrangement upon nucleophilic attack at the carbonyl center.

Executing this transformation as a one-pot synthesis offers significant advantages. By telescoping multiple reaction steps into a single vessel without isolating intermediates, we enhance efficiency, reduce the potential for material loss during transfers and purifications, and lower the overall environmental impact of the synthesis.[4] This protocol is designed to be a self-validating system, where the successful formation of the target γ,δ-unsaturated ketone confirms the orchestrated sequence of bond-forming and bond-breaking events.

Mechanistic Rationale and Pathway

The core of this protocol is a domino reaction sequence triggered by a single event: the nucleophilic addition to the carbonyl group. The proposed mechanism is outlined below.

Pillar of Causality:

  • Nucleophilic Attack: The reaction is initiated by the addition of an organometallic reagent (e.g., a Grignard reagent, R-MgBr) to the electrophilic carbonyl carbon of this compound. This step is a classic transformation in carbonyl chemistry, forming a magnesium alkoxide intermediate.

  • Electron-Driven Ring Opening: The formation of the negatively charged oxygen atom is the critical step that enables the subsequent cascade. The alkoxide acts as an intramolecular electron donor. This electron density promotes the cleavage of the adjacent C1-C2 bond of the cyclopropane ring.

  • Concerted Bromide Ejection: As the C1-C2 bond breaks, the electrons reform a π-bond between C2 and C3 of the original ring, leading to the concurrent expulsion of the bromide ion as a stable leaving group. The relief of the significant ring strain (approximately 27 kcal/mol for cyclopropane) is a powerful thermodynamic driving force for this ring-opening process.[5]

This concerted, or near-concerted, rearrangement avoids the formation of unstable carbocationic intermediates and proceeds smoothly upon gentle warming from the initial addition temperature.

Caption: Proposed mechanism for the one-pot synthesis.

Application in Drug Discovery

The γ,δ-unsaturated ketone scaffold produced by this method is of significant interest to medicinal chemists. This structural motif is present in various natural products and serves as a versatile platform for further chemical modifications.[6] The ketone provides a handle for reactions such as reductive amination, olefination, or conversion to heterocycles. The alkene can undergo a host of transformations including hydrogenation, epoxidation, dihydroxylation, or metathesis. The ability to rapidly generate molecular complexity from simple starting materials is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to identify novel therapeutic agents.[7][8]

Detailed Experimental Protocol

This protocol describes the one-pot synthesis of 1,4-diphenylpent-4-en-1-one using phenylmagnesium bromide as the nucleophile.

4.1 Materials and Reagents

  • This compound (≥97% purity)

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF, ≥99.9%, inhibitor-free)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Silica gel (for column chromatography, 230-400 mesh)

4.2 Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes for liquid transfer

  • Inert gas line (Nitrogen or Argon) with manifold

  • Ice-water bath

  • Thermometer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware for chromatography

4.3 Safety Precautions

  • Organometallics: Phenylmagnesium bromide is reactive with water and air. All manipulations must be performed under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: THF and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Brominated Compounds: this compound is a potential irritant. Avoid inhalation and skin contact.

4.4 Step-by-Step Procedure

  • Reaction Setup: Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Seal the necks with rubber septa and allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Through one septum, add this compound (1.0 g, 5.65 mmol) followed by 20 mL of anhydrous THF. Stir the solution until the starting material is fully dissolved.

  • Initial Reaction: Cool the flask to 0 °C using an ice-water bath. Slowly add phenylmagnesium bromide (1.0 M in THF, 6.2 mL, 6.2 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring & Ring Opening: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). After 30 minutes, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours to ensure the ring-opening cascade proceeds to completion.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl solution. Stir vigorously for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield the pure γ,δ-unsaturated ketone.

Data Summary and Troubleshooting

5.1 Quantitative Data

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Equiv.
This compound177.031.0 g5.651.0
Phenylmagnesium bromide (1.0 M)-6.2 mL6.201.1
Anhydrous THF-20 mL--

Expected Yield: 70-85%

5.2 Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive Grignard reagent (due to moisture/air exposure).Use a fresh, properly titrated batch of Grignard reagent. Ensure all glassware is rigorously dried and under inert gas.
Incomplete Ring Opening Insufficient reaction time or temperature after Grignard addition.After warming to room temperature, gently heat the reaction mixture to 35-40 °C for 1-2 hours.
Formation of Biphenyl Side Product Grignard reagent degradation or reaction with trace oxygen.Maintain a positive pressure of inert gas. Add the Grignard reagent slowly at 0 °C.
Isolation of Alcohol Intermediate The ring-opening cascade did not trigger effectively.During work-up, use a milder quench (e.g., pH 7 buffer) and check if gentle heating of the reaction mixture is needed.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware under N₂/Ar add_sm 2. Add this compound and anhydrous THF setup->add_sm cool_down 3. Cool to 0 °C add_sm->cool_down add_grignard 4. Add PhMgBr (1.1 eq) dropwise at 0 °C cool_down->add_grignard stir_cold 5. Stir at 0 °C for 30 min (Addition) add_grignard->stir_cold warm_up 6. Warm to RT, stir 2-3h (Ring Opening) stir_cold->warm_up quench 7. Quench with sat. NH₄Cl warm_up->quench extract 8. Extract with EtOAc quench->extract wash 9. Wash with NaHCO₃ & Brine extract->wash dry 10. Dry (MgSO₄) & Concentrate wash->dry purify 11. Flash Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the conversion of this compound into valuable γ,δ-unsaturated ketones. The method is efficient, high-yielding, and leverages fundamental principles of chemical reactivity, including nucleophilic addition and strain-release-driven ring opening. By explaining the causality behind the reaction mechanism and providing detailed, actionable steps and troubleshooting advice, this guide serves as a practical tool for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses.
  • Wang, Z.-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing.
  • BenchChem. (n.d.). Synthesis of Cyclopropyl Ketones. BenchChem Technical Support Center.
  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Semantic Scholar.
  • Zhu, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.
  • Wikipedia. (n.d.). Ring-opening polymerization.
  • Bimal Banik K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media.
  • Cioc, R. C., et al. (2014). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health.
  • Fesik, S. (n.d.). Drug Discovery Chemistry. Cambridge Healthtech Institute.
  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today.
  • Newman, D. J., & Cragg, G. M. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products.

Sources

Catalytic Reactions Utilizing 1-(1-Bromocyclopropyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of Activated Cyclopropanes in Synthesis

1-(1-Bromocyclopropyl)ethanone is a fascinating, yet underexplored, building block in organic synthesis. Its inherent ring strain, coupled with the presence of an activating acetyl group and a labile bromine atom, makes it a prime candidate for a variety of catalytic transformations. This trifecta of functional handles opens the door to diverse molecular architectures through controlled ring-opening, cycloaddition, and cross-coupling reactions. The cyclopropyl moiety is a key structural motif in numerous biologically active molecules and approved pharmaceuticals, rendering methods for its introduction and functionalization of high value to the drug development community.

This guide provides a comprehensive overview of the potential catalytic applications of this compound, offering detailed protocols and mechanistic insights. The methodologies presented herein are grounded in established principles of catalysis and are designed to be readily adaptable to specific research needs.

Synthesis of this compound

While a direct, high-yielding synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for the preparation of similar α-halocyclopropyl ketones. A plausible route could involve the bromination of 1-acetylcyclopropane or the cyclopropanation of a suitable brominated precursor. For instance, a synthetic pathway analogous to the preparation of 1-(1-chlorocyclopropyl)ethanone could be envisioned, potentially starting from γ-butyrolactone and involving a series of transformations including acylation, chlorination (or in this case, bromination), and intramolecular cyclization[1]. Another established method for creating bromocyclopropanes is the Hunsdiecker reaction of the corresponding cyclopropanecarboxylic acid[2].

Section 1: Lewis Acid-Catalyzed Reactions

Lewis acids are pivotal in activating cyclopropyl ketones, typically by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening or rearrangement. In the case of this compound, the presence of the bromine atom can further influence the reaction pathways, potentially leading to unique transformations.

Mechanistic Rationale

The catalytic cycle of a Lewis acid-mediated reaction with a cyclopropyl ketone generally involves the activation of the ketone by the Lewis acid, followed by a nucleophilic attack that induces the opening of the three-membered ring. Protons generated from the hydrolysis of certain Lewis acids in the presence of trace water can also act as the active catalysts in some cases[3]. For this compound, this activation would polarize the C-C bonds of the cyclopropane ring, facilitating cleavage. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the cyclopropane and the nature of the nucleophile.

Diagram 1: General Mechanism of Lewis Acid-Catalyzed Ring-Opening

Lewis Acid Catalysis General Mechanistic Pathway Substrate This compound Activated Activated Complex Substrate->Activated Coordination LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated Catalyst_Regen Lewis Acid (Regenerated) LA->Catalyst_Regen Catalytic Cycle Intermediate Ring-Opened Intermediate Activated->Intermediate Nucleophilic Attack Nu Nucleophile Nu->Intermediate Product Ring-Opened Product Intermediate->Product Protonolysis/Workup Cross_Coupling_Cycle Generalized Cross-Coupling Pathway Catalyst M(0)Ln Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Substrate This compound (R-Br) Substrate->Oxidative_Addition Intermediate1 R-M(II)(Br)Ln Oxidative_Addition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Coupling_Partner R'-[M'] Coupling_Partner->Transmetalation Intermediate2 R-M(II)(R')Ln Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product R-R' Reductive_Elimination->Product Enamine_Catalysis Organocatalytic Enamine Activation Substrate This compound Enamine Chiral Enamine Intermediate Substrate->Enamine Catalyst Chiral Amine Catalyst->Enamine Adduct Iminium Ion Adduct Enamine->Adduct Reaction Electrophile Electrophile (E+) Electrophile->Adduct Product α-Functionalized Product Adduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 1-(1-Bromcyclopropyl)ethanon

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Ein Leitfaden für Forschende, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Willkommen im technischen Support-Center für die Synthese von 1-(1-Bromcyclopropyl)ethanon. Diese Ressource soll Ihnen tiefgreifende Anleitungen, Ratschläge zur Fehlerbehebung und Antworten auf häufig gestellte Fragen bieten, um Ihnen zu helfen, Ihre Reaktionsausbeuten zu optimieren und häufige Herausforderungen zu überwinden. Als leitende Anwendungswissenschaftler haben wir praxiserprobte Erkenntnisse zusammengetragen und aufbereitet, damit Sie diese Synthese mit Zuversicht und einem tiefen Verständnis der zugrunde liegenden chemischen Prinzipien angehen können.

Überblick über die Synthese

Die Synthese von 1-(1-Bromcyclopropyl)ethanon ist eine entscheidende Transformation in der organischen Chemie, die einen wertvollen Baustein für komplexere Moleküle in der medizinischen Chemie und den Materialwissenschaften liefert. Eine gängige und effektive Methode ist die radikalische Bromierung von 1-Cyclopropylethanon, eine als Wohl-Ziegler-Reaktion bekannte Umsetzung.[1][2] Das allgemeine Reaktionsschema ist unten dargestellt:

Startmaterial 1-Cyclopropylethanon Produkt 1-(1-Bromcyclopropyl)ethanon Startmaterial->Produkt CCl₄, Rückfluss Reagenzien NBS + Radikalinitiator (AIBN/BPO) Reagenzien->Produkt Nebenprodukt Succinimid Produkt->Nebenprodukt entsteht aus NBS cluster_initiation Start cluster_propagation Kettenfortpflanzung cluster_termination Abbruch Initiator Initiator (AIBN) Radical_I 2 R• Initiator->Radical_I Δ Br_Radical Br• Radical_I->Br_Radical mit HBr (Spuren) NBS NBS Substrat 1-Cyclopropyl- ethanon Substrat_Radical Tertiäres Radikal- intermediat Substrat->Substrat_Radical + Br• Produkt 1-(1-Bromcyclopropyl)- ethanon Substrat_Radical->Produkt + Br₂ HBr HBr Substrat_Radical->HBr - H• Br_Radical_p Br• Produkt->Br_Radical_p + Br• Br2 Br₂ HBr->Br2 + NBS_p NBS_p NBS R1 Radikal 1 Stabiles_Molekül Stabiles Molekül R1->Stabiles_Molekül R2 Radikal 2 R2->Stabiles_Molekül Start Start Reagenzien 1-Cyclopropylethanon, Lösungsmittel und Initiator zusammengeben Start->Reagenzien Erhitzen Zum Rückfluss erhitzen Reagenzien->Erhitzen NBS_Zugabe NBS portionsweise zugeben Erhitzen->NBS_Zugabe Überwachung Reaktion mittels DC/GC überwachen NBS_Zugabe->Überwachung Aufarbeitung Wässrige Aufarbeitung Überwachung->Aufarbeitung Reaktion vollständig Trocknen Organische Phase trocknen Aufarbeitung->Trocknen Lsgm_Entfernung Lösungsmittel entfernen Trocknen->Lsgm_Entfernung Reinigung Reinigung durch Vakuumdestillation oder Säulenchromatographie Lsgm_Entfernung->Reinigung Charakterisierung Produkt charakterisieren (NMR, GC-MS, IR) Reinigung->Charakterisierung Ende Ende Charakterisierung->Ende

Sources

Technical Support Center: Synthesis of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Bromocyclopropyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the α-bromination of cyclopropyl methyl ketone. This transformation, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity. The high ring strain of the cyclopropyl group and the reactivity of the enolate intermediate are key factors that contribute to these challenges. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine, often employed with acid or radical initiators.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their underlying causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.

  • Probable Causes & Solutions:

    • Incomplete Reaction: The bromination may not have gone to completion. Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting material, cyclopropyl methyl ketone. If the reaction stalls, a small addition of fresh brominating agent or initiator might be necessary.

    • Product Degradation: The product can be sensitive to the reaction conditions, especially elevated temperatures or prolonged exposure to acid. It's crucial to maintain the recommended temperature profile and minimize the reaction time.

    • Loss during Workup: The product may have some water solubility or volatility. Ensure that the aqueous layer during extraction is thoroughly extracted with a suitable organic solvent. When removing the solvent, use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product.[2]

Issue 2: Formation of Multiple Byproducts

  • Symptom: TLC or GC-MS analysis of the crude reaction mixture shows several spots or peaks in addition to the desired product.

  • Probable Causes & Solutions:

    • Over-bromination: The most common side reaction is the formation of di- and tri-brominated species. This occurs when the stoichiometry of the brominating agent is not carefully controlled or if there are localized high concentrations of the reagent.

      • Solution: Add the brominating agent slowly and portion-wise to the reaction mixture. Ensure efficient stirring to maintain homogeneity. Using a slight excess of the cyclopropyl methyl ketone can also help to consume the brominating agent and minimize over-bromination.

    • Ring-Opening of the Cyclopropyl Group: The strained cyclopropyl ring can open under certain conditions, particularly in the presence of strong acids or upon radical attack, leading to a mixture of linear bromo-ketones.[3]

      • Solution: If using an acid catalyst, opt for a milder one like silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) instead of strong mineral acids.[1] For radical reactions, control the temperature and use a well-defined radical initiator.

    • Favorskii Rearrangement: In the presence of a base, the α-bromo ketone can undergo a Favorskii rearrangement to form a carboxylic acid derivative after workup.

      • Solution: Avoid basic conditions during the reaction and workup. If a base is necessary for quenching, use a mild, non-nucleophilic base and keep the temperature low.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to minimize side reactions and maximize the yield of the target compound.

Materials:

  • Cyclopropyl methyl ketone

  • N-Bromosuccinimide (NBS)

  • Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in dichloromethane, add silica-supported sodium hydrogen sulfate (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) in small portions over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the bromination reaction?

The acid catalyst, such as NaHSO₄·SiO₂, facilitates the enolization of the ketone.[1] The resulting enol is the nucleophilic species that attacks the electrophilic bromine source (NBS). This catalytic approach is often milder than using stoichiometric amounts of strong acid, which can promote side reactions like cyclopropyl ring opening.

Q2: Can I use elemental bromine instead of NBS?

Yes, elemental bromine (Br₂) can be used. However, it is more hazardous to handle and can lead to the formation of HBr as a byproduct. The generated HBr can catalyze ring-opening of the cyclopropyl group.[3] If using Br₂, it is often done in the presence of a scavenger for HBr or under carefully controlled conditions. For laboratory-scale synthesis, NBS is generally a safer and more convenient alternative.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

Besides the starting material and the desired product, common impurities that can be identified by NMR include:

  • Dibrominated product: You might see a disappearance of the methyl signal and the appearance of a new singlet in the α-position.

  • Ring-opened products: These would show signals corresponding to linear alkyl chains, which are typically absent in the spectra of the starting material and the desired product.

  • Succinimide: If NBS is used, you will likely see a singlet around 2.5-2.7 ppm in the ¹H NMR spectrum corresponding to the protons of succinimide, a byproduct of the reaction. This is usually removed during the aqueous workup.

Q4: How can I best purify the final product?

Column chromatography on silica gel is the most effective method for purifying this compound from side products and unreacted starting material. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically provide good separation.

Q5: What are the safety precautions for this reaction?

  • Brominating agents (NBS, Br₂): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • Quenching: The quenching of excess brominating agent with sodium thiosulfate can be exothermic. Perform this step carefully, especially on a larger scale.

Visualizing the Reaction and Side Products

To better understand the synthetic landscape, the following diagram illustrates the desired reaction pathway and potential side reactions.

Synthesis_Pathway SM Cyclopropyl Methyl Ketone P This compound SM->P NBS, H+ SP2 Ring-Opened Product SM->SP2 Strong Acid / Heat SP1 Dibrominated Product P->SP1 Excess NBS

Caption: Desired synthesis and major side reaction pathways.

References

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

  • Halogenation of cyclopropyl-methyl ketone.
  • Predict the products of the following reactions.(a) cyclopentyl m... | Study Prep in Pearson+. Pearson+. [Link]

  • Bromocyclopropane. Organic Syntheses. [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. [Link]

  • Preparation method of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl) ethanone and intermediate thereof.
  • An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. [Link]

  • Halogenated ketones. Part II. The bromination of methyl propyl and methyl isopropyl ketone. Journal of the Chemical Society (Resumed). [Link]

  • FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION. Thesis. [Link]

Sources

Technical Support Center: Purification of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(1-Bromocyclopropyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with the purification of this compound. Our aim is to provide you with the scientific rationale behind each step, ensuring a deeper understanding and a more efficient workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities in the synthesis of α-bromo ketones often include unreacted starting materials, such as the parent ketone, and over-brominated byproducts, like a dibrominated species.[1][2] It is also possible to have residual acidic impurities, such as hydrogen bromide (HBr), from the bromination reaction.[3]

Q2: My purified this compound is showing signs of degradation over time. What are the stability concerns and how can I mitigate them?

A2: Brominated cyclopropyl ketones can be sensitive to heat, light, and strong bases. The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions.[4] Additionally, α-bromo ketones, in general, can be lachrymatory and reactive. For long-term storage, it is advisable to keep the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am having difficulty separating this compound from a close-running impurity by column chromatography. What can I do?

A3: When dealing with close-running impurities, optimizing your column chromatography conditions is key. Consider the following adjustments:

  • Solvent System: A less polar solvent system will generally increase the separation of non-polar compounds on silica gel. Experiment with different ratios of non-polar (e.g., hexanes, heptane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents. A shallow gradient elution can also be very effective.

  • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.

  • Column Dimensions: A longer and narrower column will provide better resolution.

  • Loading Technique: Ensure you are loading your sample onto the column in a concentrated band using a minimal amount of solvent.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be a viable purification method, especially for larger quantities where column chromatography may be less practical. However, it is crucial to consider the thermal stability of the compound. Distillation should be performed under high vacuum to keep the boiling temperature as low as possible, minimizing the risk of thermal decomposition. A short-path distillation apparatus is often preferred to reduce the residence time at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after column chromatography - The compound is highly volatile and is being lost during solvent removal.- The compound is irreversibly adsorbing to the silica gel.- Use a rotary evaporator with a cooled trap and apply vacuum cautiously.- Try a different stationary phase like alumina or deactivate the silica gel with a small amount of triethylamine in the eluent.
Product appears as an oil instead of a solid - Presence of impurities that are inhibiting crystallization.- Re-purify by column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Co-elution of starting material and product - Similar polarities of the two compounds.- Optimize the solvent system for column chromatography, using a less polar eluent.- Consider converting the unreacted starting material to a more polar derivative that can be easily separated.
Product decomposes on the column - The silica gel is too acidic, causing degradation of the sensitive brominated cyclopropyl ketone.- Neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column.- Use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems to find an eluent that provides good separation of your product from impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10). The ideal Rf value for the product is typically around 0.2-0.3 for optimal separation on a column.[1]

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material you need to purify.

  • Pack the column with silica gel using either a wet or dry packing method. Ensure the packing is uniform and free of cracks or air bubbles.[5]

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.

  • Carefully apply the sample to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.

  • Collect fractions in test tubes or flasks.

  • Monitor the elution of your compound by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine solvent system Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimized Eluent Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Elution Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Pure Fractions Pure Fractions Fraction Analysis (TLC)->Pure Fractions Combine Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Data Summary

Purification Technique Advantages Disadvantages Key Parameters to Optimize
Flash Column Chromatography - High resolution for separating closely related compounds.- Applicable to a wide range of scales.[5][6]- Can be time-consuming.- Requires significant solvent volumes.- Stationary phase (silica, alumina)- Eluent composition and gradient
Vacuum Distillation - Efficient for large-scale purification.- Can be faster than chromatography for suitable compounds.- Risk of thermal decomposition.- Not suitable for separating compounds with close boiling points.- Vacuum pressure- Distillation temperature- Apparatus type (e.g., short-path)
Recrystallization - Can provide very high purity material.- Cost-effective for large quantities.- Dependent on finding a suitable solvent.- May not be effective for removing all types of impurities.- Solvent system- Cooling rate

References

  • (No author given). Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • (No author given). Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. ACS Publications. Available at: [Link]

  • (No author given). Method for preparing cyclopropyl methyl ketone. Google Patents.
  • (No author given). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]

  • (No author given). Separation of Ketone and alpha Bromo ketone. Reddit. Available at: [Link]

  • (No author given). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • (No author given). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • (No author given). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • (No author given). Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: [Link]

  • (No author given). Bromocyclopropane - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • (No author given). 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. Available at: [Link]

  • (No author given). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(1-Bromocyclopropyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve success in your synthetic endeavors.

Introduction

This compound is a versatile building block in organic synthesis, prized for the unique reactivity conferred by its strained cyclopropyl ring and the presence of a halogen at a quaternary center. This structure, however, also presents specific challenges. This guide will help you navigate potential pitfalls such as low yields, unexpected side products, and reaction stalls.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[1] For long-term storage, refrigeration is recommended to minimize potential degradation. As with all α-haloketones, it is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What are the main pathways of reactivity for this molecule?

A: The primary reactive sites are the electrophilic carbonyl carbon and the carbon atom bearing the bromine. The strained cyclopropyl ring itself can also participate in ring-opening reactions under certain conditions.[2] Key reaction types include:

  • Nucleophilic attack at the carbonyl group: Typical of ketones, leading to alcohols or imines.[3]

  • Nucleophilic substitution of the bromide: Although a tertiary halide, the proximity of the carbonyl group can influence reactivity.[4][5]

  • Base-induced rearrangements: Such as the Favorskii rearrangement, which is common for α-haloketones with enolizable protons.[6][7]

  • Ring-opening reactions: Catalyzed by acids, transition metals, or reducing agents.[2][8]

Q3: Is this compound prone to decomposition?

A: While generally stable under proper storage conditions, α-haloketones can be sensitive to strong bases, nucleophiles, and prolonged heating, which can lead to rearrangements or elimination reactions.[6][9] For instance, strong bases can induce the Favorskii rearrangement, leading to carboxylic acid derivatives after ring contraction.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution of the bromide on this compound, but I am observing low yields and recovery of starting material. What could be the cause?

Potential Causes and Solutions:

  • Steric Hindrance: The bromine atom is on a tertiary carbon, which sterically hinders a direct SN2 attack.[4] For an SN1-type reaction, the formation of a tertiary carbocation adjacent to a carbonyl group can be destabilizing.

  • Competitive Reactions: The nucleophile might be preferentially attacking the electrophilic carbonyl carbon instead of displacing the bromide.[3]

  • Insufficient Reaction Conditions: The reaction may require more forcing conditions (higher temperature, longer reaction time) due to the hindered nature of the substrate. However, be cautious as this can also promote side reactions.

Troubleshooting Workflow:

G start Low Yield in Nucleophilic Substitution check_nucleophile Analyze Nucleophile: Is it sterically bulky or highly basic? start->check_nucleophile check_conditions Review Reaction Conditions: Temperature, solvent, reaction time start->check_conditions side_products Analyze Byproducts: Favorskii rearrangement or ring-opened products? start->side_products solution1 Solution: Use a less bulky, soft nucleophile. Consider a two-step approach: 1. Protect the ketone. 2. Perform substitution. check_nucleophile->solution1 solution2 Solution: Optimize temperature and time incrementally. Screen different polar aprotic solvents (e.g., DMF, DMSO). check_conditions->solution2 solution3 Solution: If Favorskii is observed, use non-basic or weakly basic conditions. If ring-opening occurs, avoid acidic or transition metal contaminants. side_products->solution3

Caption: Troubleshooting low yield in nucleophilic substitution.

Experimental Tip: To favor nucleophilic substitution at the carbon bearing the bromine, consider a reaction pathway that proceeds via a cyclopropene intermediate. This can be achieved through base-assisted dehydrohalogenation followed by the addition of a pronucleophile.[10]

Issue 2: Formation of an Unexpected Carboxylic Acid, Ester, or Amide Derivative

Question: I reacted this compound with a base (e.g., hydroxide, alkoxide, or amine) and obtained a rearranged product instead of the expected substitution product. What happened?

Explanation: The Favorskii Rearrangement

This is a classic outcome for α-haloketones in the presence of a base. The reaction proceeds through a cyclopropanone intermediate, which is then attacked by the nucleophilic base, leading to a ring-opened, rearranged product.[6][7][9]

  • Mechanism: The base abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained bicyclic cyclopropanone intermediate, with the expulsion of the bromide ion. The nucleophile (hydroxide, alkoxide, or amine) then attacks the carbonyl carbon of this intermediate, leading to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final carboxylic acid, ester, or amide product.[6]

How to Avoid the Favorskii Rearrangement:

  • Use Non-Basic Conditions: If your desired reaction allows, avoid strong bases.

  • Protect the Ketone: Convert the ketone to a non-enolizable protecting group (e.g., a ketal) before introducing the base. This will prevent the initial enolate formation required for the rearrangement.

  • Use a Quaternary α-Carbon: In cases where the α-carbon has no protons, a quasi-Favorskii rearrangement can occur, which proceeds through a different mechanism but still leads to a rearranged product.[7]

Issue 3: Evidence of Ring-Opening and Formation of Linear Byproducts

Question: My reaction resulted in a complex mixture of products, some of which appear to be linear ketones or alcohols, suggesting the cyclopropane ring has opened. Why did this occur?

Potential Causes and Solutions:

  • Acidic Conditions: The presence of Brønsted or Lewis acids can protonate or coordinate to the carbonyl oxygen, which activates the cyclopropane ring for cleavage.[2] The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2]

    • Solution: Ensure your reaction medium is neutral or basic. If an acidic workup is required, perform it at low temperatures and for a short duration.[11]

  • Reductive Conditions: Certain reducing agents, like sodium borohydride (NaBH₄), can first reduce the ketone to an alcohol. Under specific conditions, this can be followed by the opening of the cyclopropane ring.[2]

    • Solution: If only ketone reduction is desired, use milder conditions (e.g., lower temperature) and monitor the reaction carefully to avoid over-reduction and subsequent ring-opening.

  • Transition-Metal Catalysis: Contamination with or intentional use of transition metals (e.g., Palladium, Nickel) can catalyze ring-opening reactions, often leading to α,β-unsaturated ketones or γ-functionalized ketones.[2][8]

    • Solution: Ensure all glassware and reagents are free from transition metal contaminants. If a transition-metal-catalyzed reaction is being performed, be aware that ring-opening is a likely pathway.

Detailed Experimental Protocol: Example Nucleophilic Substitution via Cyclopropene Intermediate

This protocol is adapted from a general method for the nucleophilic substitution of bromocyclopropanes.[10]

Reaction: Synthesis of 1-(1-methoxycyclopropyl)ethanone

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add methanol (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.5 equiv) portion-wise over 10 minutes. The reaction is expected to be exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-methoxycyclopropyl)ethanone.

Data Summary Table

Reaction TypeReagents/ConditionsMajor Product(s)Potential Side Product(s)Key Troubleshooting Point
Nucleophilic Substitution Nucleophile (e.g., RO⁻, R₂NH)Substituted cyclopropaneFavorskii rearrangement products, ring-opened productsControl basicity and temperature to avoid rearrangement.[2][6]
Favorskii Rearrangement Strong base (e.g., NaOH, NaOMe)Carboxylic acid or esterUnreacted starting materialInherent reactivity with strong bases; protect ketone to avoid.[6][7]
Acid-Catalyzed Ring Opening Brønsted or Lewis AcidLinear 1,3-difunctionalized compoundsComplex mixtureMaintain neutral or basic pH; low temperature workup.[2]
Reductive Ring Opening NaBH₄, LiAlH₄Cyclopropyl alcohol, linear ketones/alcoholsOver-reduction productsUse mild reducing agents and control stoichiometry.[2]
Transition-Metal Catalyzed Ring Opening Pd, Ni catalystsα,β-unsaturated ketones, γ-functionalized ketonesIsomerized productsEnsure catalyst-free conditions unless this pathway is desired.[2][8]

References

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Alnasleh, B. K., Sherrill, W. M., Rubina, M., Banning, J., & Rubin, M. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906–6907. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Alnasleh, B., Sherrill, W. M., Rubina, M., & Rubin, M. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in 1-(1-Bromocyclopropyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-Bromocyclopropyl)ethanone. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile building block. Our focus is on understanding the causality behind experimental outcomes to empower you to optimize your reactions and streamline your purification processes.

Introduction: The Reactive Nature of this compound

This compound is a highly functionalized ketone with three key reactive sites: the carbonyl group, the acidic α-protons of the acetyl methyl group, and the strained bromocyclopropyl ring. This trifecta of reactivity makes it a valuable synthetic intermediate but also susceptible to a variety of side reactions. Understanding the interplay of these reactive centers under different conditions is paramount to controlling reaction outcomes and minimizing the formation of unwanted byproducts.

This guide will primarily focus on the reactions of this compound with common nucleophiles and bases, exploring the mechanistic pathways that lead to both desired products and common impurities.

Core Reaction Pathways and Potential Side Reactions

The reaction of this compound with a nucleophile/base can proceed through several competing pathways. The predominant pathway is dictated by the nature of the nucleophile, the base strength, solvent, and temperature.


// Nodes start [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; favorskii [label="Favorskii Rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; sn2 [label="SN2 Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; elimination [label="Elimination (E2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring_opening [label="Ring Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> favorskii [label="Strong, non-hindered base\n(e.g., MeO⁻, HO⁻, R₂NH)"]; start -> sn2 [label="Good nucleophile, weak base\n(e.g., I⁻, CN⁻)"]; start -> elimination [label="Strong, hindered base\n(e.g., t-BuOK)"]; start -> ring_opening [label="Harsh conditions\n(e.g., strong acid/base, heat)"]; start -> hydrolysis [label="Presence of water"]; }

Figure 1: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am trying to perform a Favorskii rearrangement with sodium methoxide, but I am seeing multiple products in my GC-MS. What are the likely byproducts?

Answer:

The Favorskii rearrangement is indeed the expected major pathway when reacting this compound with a non-hindered alkoxide like sodium methoxide.[1][2] The desired product is typically methyl 1-methylcyclopropanecarboxylate. However, several byproducts can arise from competing reaction pathways.

Potential Byproducts and Their Formation:

Byproduct NameStructureFormation MechanismKey Analytical Signatures (¹H NMR)
1-Methoxy-1-acetylcyclopropane Direct nucleophilic substitution (SN2) of the bromide by methoxide.Singlet for the acetyl methyl group, characteristic cyclopropyl protons, and a singlet for the methoxy group.
1-Acetylcyclopropene Elimination (E2) of HBr. This is more likely with a stronger, more hindered base but can occur as a minor pathway.Signals in the vinylic region and a singlet for the acetyl methyl group.
Ring-Opened Products (e.g., 4-methoxy-3-penten-2-one) Nucleophilic attack on the carbonyl followed by ring opening of the strained cyclopropane ring.Vinylic protons and signals corresponding to the methoxy and acetyl groups.
1-Hydroxy-1-acetylcyclopropane Hydrolysis of the starting material if water is present.Singlet for the acetyl methyl group, characteristic cyclopropyl protons, and a broad singlet for the hydroxyl proton.

Troubleshooting:

  • Ensure anhydrous conditions: The presence of water can lead to hydrolysis of the starting material and potentially the desired ester product. Use freshly dried solvents and reagents.

  • Control the temperature: Lower temperatures generally favor the Favorskii rearrangement over elimination and ring-opening pathways. Start your reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Slow addition of base: Adding the sodium methoxide solution slowly can help to control the reaction exotherm and minimize side reactions.

  • Use of a less nucleophilic base: If direct substitution is a significant issue, consider using a bulkier base that is less likely to act as a nucleophile.


// Nodes start [label="this compound + MeO⁻", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; favorskii [label="Favorskii Rearrangement\n(Major Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sn2 [label="SN2 Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; elimination [label="Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring_opening [label="Ring Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Methyl 1-methylcyclopropanecarboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct1 [label="1-Methoxy-1-acetylcyclopropane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; byproduct2 [label="1-Acetylcyclopropene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct3 [label="Ring-Opened Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> favorskii; start -> sn2; start -> elimination; start -> ring_opening; favorskii -> product; sn2 -> byproduct1; elimination -> byproduct2; ring_opening -> byproduct3; }

Figure 2: Byproduct formation in the reaction with sodium methoxide.

FAQ 2: I am reacting this compound with an amine (e.g., piperidine) to form an amide, but the reaction is sluggish and gives a complex mixture. What is going on?

Answer:

The reaction of α-halo ketones with amines can be complex. While the desired reaction is often a Favorskii-type rearrangement to yield an amide, other pathways can compete, leading to a mixture of products.[3]

Potential Issues and Byproducts:

  • Direct Nucleophilic Substitution: Amines are good nucleophiles and can directly displace the bromide to form an α-amino ketone. This is often a significant side reaction.

  • Formation of α-Halo Imine: The amine can react with the ketone carbonyl to form an α-halo imine. This intermediate can then undergo further reactions.[4]

  • Over-alkylation of the Amine: If the initially formed α-amino ketone is still nucleophilic, it can react with another molecule of the starting material, leading to di- and poly-alkylated products.

Troubleshooting:

  • Choice of Amine: Secondary amines are generally preferred for the Favorskii rearrangement to amides. Primary amines can lead to more complex mixtures due to the potential for multiple alkylations.

  • Reaction Conditions: The use of a non-nucleophilic base in addition to the amine can help to promote the Favorskii pathway by deprotonating the α-carbon without competing in nucleophilic attack.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor the Favorskii rearrangement.

  • Stoichiometry: Using a slight excess of the amine can help to drive the reaction to completion, but a large excess may promote over-alkylation. Careful optimization of the stoichiometry is crucial.


// Nodes start [label="this compound\n+ R₂NH", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; favorskii [label="Favorskii Rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; sn2 [label="SN2 Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; imine [label="Imine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N,N-Dialkyl-1-methylcyclopropanecarboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct1 [label="α-Amino Ketone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; byproduct2 [label="α-Halo Imine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> favorskii [label="Desired Pathway"]; start -> sn2 [label="Side Reaction"]; start -> imine [label="Side Reaction"]; favorskii -> product; sn2 -> byproduct1; imine -> byproduct2; }

Figure 3: Reaction pathways with amines.

FAQ 3: I am observing significant ring-opening of the cyclopropane ring. How can I prevent this?

Answer:

The cyclopropane ring in this compound is strained and can undergo ring-opening under certain conditions.[5][6][7] This is more likely to occur under harsh conditions.

Factors Promoting Ring Opening:

  • Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the opening of the cyclopropane ring.

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the ring strain.

  • Lewis Acids: The presence of Lewis acids can promote ring opening.

Troubleshooting:

  • Maintain Neutral or Mildly Basic/Acidic Conditions: If possible, choose reaction conditions that are close to neutral. If a base is required, use the mildest base that is effective for the desired transformation.

  • Keep Temperatures Low: As with other side reactions, maintaining a low reaction temperature is crucial to preserving the integrity of the cyclopropane ring.

  • Avoid Protic Solvents Under Basic Conditions: In the presence of a strong base, protic solvents can facilitate proton transfer steps that may be involved in ring-opening mechanisms.

Experimental Protocols: Analytical Procedures

Protocol 1: GC-MS Analysis of Reaction Mixtures

Objective: To identify and quantify the components of a reaction mixture containing this compound and its potential byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally a good starting point.

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 100 µL) in a suitable solvent (e.g., diethyl ether or ethyl acetate, 1 mL).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis (e.g., 1 mg/mL).

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the relative amounts of each component by integrating the peak areas (assuming similar response factors for structurally related compounds).

Protocol 2: ¹H NMR Analysis for Byproduct Identification

Objective: To identify the structures of byproducts in a purified sample or a simplified reaction mixture.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution).

Procedure:

  • Sample Preparation:

    • Dissolve the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If the spectrum is complex, consider acquiring 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.

  • Data Analysis:

    • Assign the peaks in the spectrum based on their chemical shift, integration, and multiplicity.

    • Pay close attention to characteristic signals for the cyclopropyl protons (typically in the upfield region), acetyl methyl protons (singlet), and any new signals corresponding to methoxy, ethoxy, or vinylic protons, which would indicate byproduct formation.

References

  • Wikipedia. α-Halo ketone. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • chemeurope.com. Favorskii rearrangement. [Link]

  • The University of Queensland. Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Sci-Hub. Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes. [Link]

  • Scribd. Favorskii Rearrangement | PDF | Chemistry | Organic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Sci-Hub. A Stereoselective Synthesis of 1-Acetyl-2-aminomethylcyclopropanes from Allylsulfonamides and Phenyl(alkynyl)iodonium Salts. [Link]

  • Google Patents. CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.
  • Brainly. [FREE] Identify the major mechanistic pathway when 1-methyl-1-bromocyclopentane is treated with sodium methoxide. [Link]

  • RSC Publishing. Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation. [Link]

  • PubMed Central. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. [Link]

  • Beilstein Journals. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

Sources

Enhancing the stability of 1-(1-Bromocyclopropyl)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1-Bromocyclopropyl)ethanone

Document ID: TSS-BCPE-S01-2026

Version: 1.0

Introduction: Navigating the Challenges of a Strained Intermediate

This compound is a valuable synthetic intermediate, prized for the unique structural motif its strained three-membered ring can introduce into complex molecules. However, the very features that make it synthetically useful—high ring strain and the presence of an α-bromo ketone—also render it susceptible to degradation.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting its stability in solution and offers practical, field-proven strategies to mitigate degradation, ensuring experimental success and reproducibility.

Section 1: Understanding the Inherent Instability

The stability of this compound is fundamentally challenged by two key structural features:

  • High Ring Strain: The cyclopropane ring possesses significant angle and torsional strain, making it thermodynamically inclined to undergo ring-opening reactions to relieve this strain.[1][3]

  • Reactive α-Bromo Ketone Moiety: This functional group contains a highly electrophilic carbonyl carbon and is susceptible to both nucleophilic attack and base-mediated elimination reactions.[4]

These features create several distinct degradation pathways that can compromise the integrity of the compound in solution.

Primary Degradation Pathways

Solutions of this compound can degrade via several mechanisms, particularly when exposed to common laboratory solvents and reagents. The most prevalent pathways include solvolysis and acid-catalyzed ring-opening.

  • Solvolysis/Nucleophilic Attack: Protic, nucleophilic solvents such as water, methanol, or ethanol can directly attack the electrophilic carbonyl carbon or the carbon atom bearing the bromine. This can lead to substitution of the bromide or, more commonly, a cascade reaction resulting in the opening of the strained cyclopropyl ring.[5][6]

  • Acid-Catalyzed Ring Opening: The presence of acidic impurities or reagents can protonate the carbonyl oxygen. This protonation enhances the electrophilicity of the ketone and activates the adjacent cyclopropane ring, facilitating cleavage to form a more stable carbocation intermediate, which is then trapped by a nucleophile (e.g., the solvent).[1]

  • Base-Induced Reactions: While less common under typical storage conditions, strong bases can deprotonate the α-carbon, potentially leading to elimination or Favorskii-type rearrangement products.[4]

A This compound D Solvolysis/ Nucleophilic Attack A->D E Acid-Catalyzed Ring Opening A->E G Protonated Ketone (Activated Intermediate) B Protic Solvent (e.g., H₂O, ROH) B->D Nucleophile C Acid Catalyst (H⁺) C->G Protonation F Ring-Opened Products (e.g., γ-hydroxy/alkoxy ketones) D->F Degradation E->F Degradation G->E Activation

Caption: Key degradation pathways for this compound in solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow. What does this indicate?

A1: A color change, typically to yellow or brown, is a strong visual indicator of chemical degradation. This is often due to the formation of conjugated unsaturated species or complex polymeric materials resulting from ring-opening and subsequent reactions. It is highly recommended to verify the purity of the material by an analytical method like HPLC or GC-MS before use. For critical applications, preparing a fresh solution is the safest course of action.[7]

Q2: What is the best solvent to use for dissolving and storing this compound?

A2: The ideal solvent should be aprotic and non-nucleophilic to prevent solvolysis. Anhydrous (dry) solvents are critical to prevent hydrolysis. The table below provides a general guide.

Recommended Solvents (Aprotic, Non-Nucleophilic)Solvents to Use with Caution (Short-Term, Low Temp)Solvents to Avoid for StorageCausality for Avoidance
Dichloromethane (DCM)Diethyl EtherMethanol, EthanolActs as a nucleophile, leading to solvolysis.[5]
TolueneTetrahydrofuran (THF)WaterReacts via hydrolysis.
Acetonitrile1,4-DioxaneAcetic AcidAcid catalysis promotes ring-opening.[1][8]
HexanesDimethyl Sulfoxide (DMSO)*Can contain water and may promote oxidation.

*Note: While aprotic, technical grade DMSO can contain significant amounts of water.

Q3: I'm observing a new, more polar spot on my TLC plate after my solution has been stored for a day. What could it be?

A3: A new, more polar spot likely corresponds to a degradation product that is more polar than the parent compound. This is consistent with the formation of a ring-opened product containing a hydroxyl or alkoxy group from reaction with trace water or an alcohol solvent.[9] For example, hydrolysis would lead to the formation of 1-(1-hydroxycyclopropyl)ethanone or subsequent ring-opened products, which are significantly more polar.

Q4: Can I use a base in my reaction with this compound?

A4: Extreme caution is advised. Strong bases can induce the elimination of HBr, leading to the formation of highly reactive and potentially unstable unsaturated byproducts.[4] If a base is required, non-nucleophilic, sterically hindered bases (e.g., proton sponge, 2,6-lutidine) used at low temperatures are preferable to alkoxides or hydroxides. A preliminary small-scale test reaction is strongly recommended to assess compatibility.

Section 3: Troubleshooting Guide for Experimental Failures

Observed IssuePotential Root CauseRecommended Troubleshooting Steps & Validation
Low or no yield in a reaction where the compound is a starting material.Degradation of stock solution. The compound may have degraded upon storage, leading to a lower effective concentration of the active starting material.1. Prepare a fresh solution of this compound in a recommended anhydrous, aprotic solvent immediately before use.[2] 2. Validate Purity: Analyze the old and new solutions via HPLC or GC-MS to confirm the presence of degradation products in the old stock. 3. Use Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (argon or nitrogen) to prevent moisture ingress.[2]
Inconsistent reaction outcomes between batches.Variable purity of the starting material. The stability is highly dependent on storage conditions (time, temperature, light exposure). Different batches or even the same batch used at different times may have varying levels of purity.1. Implement Routine Purity Checks: Use a standardized analytical method (see Protocol 4.2) to qualify the purity of the compound before each use.[10] 2. Standardize Storage: Store all batches of the compound under identical, optimized conditions (e.g., -20°C, dark, under argon).[11]
Appearance of unexpected side products in the reaction mixture.Reaction with solvent or impurities. The compound may be reacting with trace amounts of water, acid, or other nucleophiles present in the reaction medium, creating impurities that complicate the desired reaction.1. Solvent Qualification: Use only high-purity, anhydrous solvents from a freshly opened bottle or one that has been properly stored. 2. Perform a Blank Run: Run the reaction without the primary substrate to see if the compound degrades under the reaction conditions (solvent, temperature, catalyst) alone.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Procedure for Solution Preparation and Storage

This protocol minimizes exposure to atmospheric moisture, light, and elevated temperatures.

  • Preparation: Place a vial containing the solid this compound and a sealed bottle of anhydrous dichloromethane in a desiccator for at least one hour to remove surface moisture.

  • Inert Atmosphere: Move the materials into a glove box or use a Schlenk line. Purge the vial containing the solid with dry argon or nitrogen for 5-10 minutes.

  • Dissolution: Using a dry syringe, transfer the desired volume of anhydrous dichloromethane into the vial.

  • Mixing: Gently swirl the vial until the solid is completely dissolved.

  • Storage:

    • Short-Term (≤ 8 hours): Store the solution at 2-8°C in a tightly sealed vial wrapped in aluminum foil to protect from light.

    • Long-Term (> 8 hours): It is strongly recommended to prepare solutions fresh. If longer-term storage is unavoidable, aliquot the solution into smaller vials under an inert atmosphere and store at -20°C or below.[2]

  • Usage: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 4.2: Workflow for Monitoring Solution Stability via HPLC

This self-validating workflow allows a user to quantify the stability of their own solutions under their specific laboratory conditions.

start Start prep Prepare fresh solution in anhydrous MeCN (Protocol 4.1) start->prep t0 Inject T=0 sample into HPLC prep->t0 store Store solution under defined conditions (e.g., RT, 4°C, -20°C) t0->store time_point At desired time point (e.g., 2, 8, 24 hrs) store->time_point tx Inject T=X sample into HPLC time_point->tx analyze Analyze Data: Compare peak area % of parent compound at T=0 vs T=X tx->analyze decision Purity > 98%? analyze->decision pass Solution is stable under tested conditions. Proceed with experiment. decision->pass Yes fail Significant degradation. Modify storage conditions (e.g., lower temp) or use fresh. decision->fail No end End pass->end fail->end

Caption: Workflow for a stability-indicating HPLC study.

Sample HPLC Method:

  • Column: C18 Hypersil Gold or equivalent (e.g., 150 x 4.6mm, 5µm).[10]

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a solution of this compound at a concentration of ~1 mg/mL in Acetonitrile.

    • Immediately inject a sample (T=0) to establish the initial purity.

    • Store the stock solution under the conditions you wish to test (e.g., on the benchtop, in the refrigerator).

    • Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Calculate the purity at each time point by comparing the peak area of the parent compound to the total area of all peaks. A significant decrease in the parent peak area and the appearance of new peaks indicates degradation.

References

  • Fuson, R. C., & McKusick, B. C. (n.d.). The Acetylation of alpha-Bromo Ketones and their Derivatives. ElectronicsAndBooks. [Link]

  • Gevorgyan, V., et al. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. ResearchGate. [Link]

  • Center for Chemical Process Safety (CCPS). (2010).
  • LibreTexts Chemistry. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Beilstein Journals. (2019-01-28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Warner, P., & Lu, S. L. (1980). Solvolysis of 10,10-dibromotricyclo[2][12][13][13][14]decane. Evidence for an intermediate bicyclo[2][12][13]dec-1(10)-ene derivative. RSC Publishing. [Link]

  • Bagul, V. A., et al. (2025-07-01). Eco-friendly, stability indicating analytical method for simultaneous determination of Bupropion and Naltrexone. ResearchGate. [Link]

  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol.... [Link]

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Validation & Comparative

A Comparative Guide to Cyclopropyl Ketones: Spotlight on 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of synthetic building blocks is a critical determinant of success in the rapid assembly of complex molecular architectures. Cyclopropyl ketones have emerged as a versatile class of intermediates, prized for their unique combination of steric and electronic properties stemming from the inherent strain of the three-membered ring.[1] This guide provides an in-depth comparison of 1-(1-bromocyclopropyl)ethanone with other key cyclopropyl ketones, offering insights into its reactivity and synthetic potential, supported by established chemical principles and experimental data from analogous systems.

The Enduring Appeal of the Cyclopropyl Ketone Moiety

The cyclopropyl group is a well-regarded bioisostere for phenyl rings and other functionalities in drug design, often conferring improved metabolic stability, enhanced potency, and reduced off-target effects.[1] When conjugated with a carbonyl group, the cyclopropane ring's reactivity is significantly modulated. The inherent ring strain, approximately 27.5 kcal/mol, weakens the C-C bonds and imbues them with a higher p-character, making them susceptible to cleavage.[2] This feature allows cyclopropyl ketones to serve as precursors to a variety of carbocyclic and heterocyclic systems through reactions involving both the carbonyl group and the adjacent strained ring.[1]

Introducing this compound: A Unique Reagent

This compound is a bifunctional molecule that marries the reactivity of a cyclopropyl ketone with that of an α-bromoketone. The presence of the bromine atom on the cyclopropyl ring at the α-position to the carbonyl group introduces a new dimension of synthetic utility. This bromine atom acts as a good leaving group and significantly influences the electronic nature of the cyclopropyl ring, predisposing the molecule to a unique set of chemical transformations.

Comparative Reactivity Analysis

The reactivity of a cyclopropyl ketone is profoundly influenced by the substituents on both the carbonyl carbon and the cyclopropyl ring. To understand the unique position of this compound, we will compare its anticipated reactivity with that of cyclopropyl methyl ketone (a simple alkyl cyclopropyl ketone) and cyclopropyl phenyl ketone (an aryl cyclopropyl ketone).

Table 1: Comparative Reactivity Overview
FeatureCyclopropyl Methyl KetoneCyclopropyl Phenyl KetoneThis compound (Predicted)
Dominant Reactivity Standard ketone chemistry, ring-opening under harsh conditions.Enhanced propensity for ring-opening due to aryl group stabilization of intermediates.Nucleophilic substitution/elimination at the α-carbon, Favorskii-type rearrangements, facile ring-opening.
Key Transformations Grignard additions, reductions, cyclopropanation of enones.Acid-catalyzed ring-opening to form 1,3-difunctionalized products, cycloadditions.Cross-coupling reactions, synthesis of α-substituted cyclopropyl ketones, formation of cyclobutanones and cyclopentenones.
Relative Stability Relatively stable.Moderately stable, prone to ring cleavage under acidic conditions.Less stable, reactive towards bases and nucleophiles.
Nucleophilic Attack and Rearrangements

The bromine atom in this compound renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This is a key point of differentiation from non-halogenated cyclopropyl ketones.

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate Base (e.g., OH-) bicyclic Bicyclic Cyclopropanone enolate->bicyclic Intramolecular SN2 product Rearranged Carboxylic Acid Derivative bicyclic->product Nucleophilic Attack (e.g., OH-)

Ring-Opening Reactions

While all cyclopropyl ketones can undergo ring-opening reactions to relieve ring strain, the presence of the α-bromo substituent in this compound is expected to facilitate this process under milder conditions.[4] The electron-withdrawing nature of the bromine atom can further polarize the C-C bonds of the cyclopropane ring, making them more susceptible to cleavage.

Under acidic conditions, protonation of the carbonyl oxygen activates the cyclopropane ring towards nucleophilic attack, leading to a 1,3-difunctionalized product.[4] For this compound, this ring-opening is anticipated to be more facile compared to cyclopropyl methyl ketone.

Ring_Opening reactant This compound activated Protonated Ketone reactant->activated H+ intermediate Carbocation Intermediate activated->intermediate Nucleophile (e.g., H2O) product 1,3-Difunctionalized Product intermediate->product Deprotonation

Cross-Coupling Reactions

A significant advantage of this compound over its non-halogenated counterparts is its potential to participate in transition-metal-catalyzed cross-coupling reactions.[5][6] The carbon-bromine bond can undergo oxidative addition to a low-valent metal catalyst (e.g., palladium or nickel), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up a vast synthetic landscape for the introduction of aryl, vinyl, alkyl, and other functional groups at the α-position of the cyclopropyl ketone.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations involving this compound, based on established methodologies for α-bromoketones and cyclopropyl ketones.

Protocol 1: Synthesis of 1-(1-Arylcyclopropyl)ethanone via Suzuki-Miyaura Coupling

This protocol describes a predicted method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add degassed toluene (5 mL) and water (0.5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-(1-arylcyclopropyl)ethanone.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Pd(OAc)2/SPhos K3PO4 solvent Add Degassed Toluene/Water reagents->solvent heat Heat to 80 °C Stir for 12-24 h solvent->heat extract Cool and Extract with Ethyl Acetate heat->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 1-(1-Arylcyclopropyl)ethanone purify->product

Protocol 2: Favorskii-Type Rearrangement to a Cyclobutanecarboxylic Acid Derivative

This protocol outlines a predicted procedure for the base-mediated rearrangement of this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe, 2.5 equivalents)

  • Anhydrous methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (2.5 mmol) in methanol (5 mL) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanecarboxylic acid methyl ester.

  • Further purification can be achieved by distillation or column chromatography.

Conclusion

This compound represents a highly versatile and reactive building block with significant potential in organic synthesis and drug discovery. Its unique combination of a strained cyclopropyl ring and an α-bromo ketone functionality allows for a diverse range of chemical transformations that are not readily accessible with other cyclopropyl ketones. The ability to participate in nucleophilic substitutions, rearrangements, and cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecular scaffolds. While direct experimental data for this specific compound is emerging, its reactivity can be confidently predicted based on well-established principles of organic chemistry. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this promising intermediate.

References

  • Benchchem. Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.
  • Fiveable. α-bromoketone Definition.
  • Benchchem. A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones.
  • Benchchem. A Comparative Study of Reactivity Between Cyclopropyl Ketones and Acyclic Ketones.
  • Fu, G. C., et al. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Angewandte Chemie International Edition, 2009. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • Benchchem. A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.

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The Enhanced Synthetic Utility of 1-(1-Bromocyclopropyl)ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to achieving efficient and high-yielding transformations. 1-(1-Bromocyclopropyl)ethanone, a readily accessible α-halo ketone, presents itself as a highly versatile intermediate with significant potential in the synthesis of valuable nitrogen-containing scaffolds, particularly cyclopropylamines and spiropyrazoline heterocycles. This guide provides an in-depth technical comparison of the efficacy of this compound in these key synthetic routes against its non-brominated counterpart, 1-cyclopropylethanone, and other alternative methodologies. We will delve into the mechanistic rationale behind its enhanced reactivity and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The inherent reactivity of α-Halocyclopropyl Ketones: A Mechanistic Overview

The synthetic utility of this compound stems from the electronic properties conferred by the bromine atom positioned alpha to the carbonyl group. This substitution significantly influences the reactivity of the molecule in two primary ways:

  • Activation of the Carbonyl Group: The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This translates to faster reaction rates and often milder reaction conditions compared to non-halogenated ketones.

  • Provision of a Leaving Group: The bromine atom can act as a leaving group in subsequent or concerted reaction steps, facilitating cyclization and rearrangement reactions that are not accessible with simple ketones.

These fundamental principles underpin the advantages of using this compound in the synthetic routes discussed below.

Synthesis of this compound

The starting material itself can be readily prepared from the commercially available 1-cyclopropylethanone through α-bromination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Cyclopropylethanone

  • Bromine (Br₂)

  • Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-cyclopropylethanone in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring. The reaction is typically monitored by the disappearance of the bromine color.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford crude this compound, which can be purified by vacuum distillation.

Comparative Efficacy in Key Synthetic Routes

We will now explore two significant applications of this compound and compare its performance with alternative approaches.

Synthesis of 1-Cyclopropyl-1-aminoethane: A Reductive Amination Approach

Cyclopropylamines are valuable motifs in medicinal chemistry. The direct reductive amination of a ketone is a common and efficient method for their synthesis.

This established route serves as our baseline for comparison.

Reaction Scheme:

G ketone 1-Cyclopropylethanone product 1-Cyclopropyl-1-aminoethane ketone->product + Amine, Reducing Agent amine Amine (e.g., NH₃, R-NH₂) reducing_agent Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination of 1-cyclopropylethanone.

Experimental Protocol (Adapted from established procedures for reductive amination): [1][2]

  • To a solution of 1-cyclopropylethanone in methanol, add the amine source (e.g., ammonium acetate for the primary amine) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water and adjust the pH to basic with NaOH.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography or distillation.

The presence of the α-bromo substituent is anticipated to significantly enhance the efficiency of this transformation.

Reaction Scheme:

G bromo_ketone This compound product 1-Cyclopropyl-1-aminoethane bromo_ketone->product + Amine, Reducing Agent amine Amine (e.g., NH₃, R-NH₂) reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination of this compound.

Mechanistic Advantage & Protocol Adaptation:

The increased electrophilicity of the carbonyl carbon in this compound facilitates faster imine formation. Furthermore, the subsequent reduction of the C=N bond is expected to proceed smoothly. The protocol would be similar to Route A, but often with milder conditions and shorter reaction times. A less reactive but safer reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be effectively employed.

Comparative Data Summary:

ParameterRoute A: 1-CyclopropylethanoneRoute B: this compound (Expected)Justification
Reaction Time Longer (several hours to overnight)Shorter (potentially 1-4 hours)α-bromo group activates the carbonyl for faster imine formation.
Reaction Temperature Room temperature to gentle heatingRoom temperature or belowEnhanced reactivity allows for milder conditions.
Yield Moderate to GoodGood to ExcellentMore complete and faster conversion to the imine intermediate.
Choice of Reducing Agent Requires a selective reducing agent like NaBH₃CN to avoid ketone reduction.Broader scope of reducing agents, including the milder NaBH(OAc)₃.The imine forms more readily, allowing for more flexibility in the choice of reducing agent.
Synthesis of Spiropyrazolines: A Heterocyclic Application

Spiropyrazolines are an important class of heterocycles with diverse biological activities. Their synthesis often involves the reaction of a ketone with a hydrazine derivative.

This route represents the standard approach to forming a pyrazoline from a simple ketone.

Reaction Scheme:

G ketone 1-Cyclopropylethanone product Spiropyrazoline ketone->product + Hydrazine, Acid/Base catalyst hydrazine Hydrazine (H₂N-NH₂)

Caption: Spiropyrazoline synthesis from 1-cyclopropylethanone.

Experimental Protocol (Adapted from general pyrazoline synthesis): [3]

  • Dissolve 1-cyclopropylethanone and hydrazine hydrate in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., piperidine).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

The presence of the α-bromo substituent opens up a more complex and often more efficient reaction pathway, likely involving a Favorskii-type rearrangement mechanism, leading to a more substituted pyrazoline.

Reaction Scheme:

G bromo_ketone This compound intermediate Hydrazone Intermediate bromo_ketone->intermediate + Hydrazine hydrazine Hydrazine (H₂N-NH₂) product Spiropyrazoline intermediate->product Intramolecular Cyclization

Caption: Spiropyrazoline synthesis from this compound.

Mechanistic Advantage & Protocol Adaptation:

The reaction likely proceeds through the initial formation of a hydrazone. The subsequent intramolecular nucleophilic attack of the second nitrogen atom, facilitated by the presence of the bromide as a leaving group, leads to the formation of the pyrazoline ring. This intramolecular cyclization is often more facile and regioselective than the intermolecular condensation required in Route C. The protocol would be similar, but potentially with higher yields and cleaner product formation due to the intramolecular nature of the key ring-forming step.

Comparative Data Summary:

ParameterRoute C: 1-CyclopropylethanoneRoute D: this compound (Expected)Justification
Reaction Mechanism Intermolecular condensationIntramolecular cyclization via hydrazoneThe α-bromo group acts as a leaving group, promoting an efficient intramolecular reaction.
Reaction Time Typically longer reflux timesPotentially shorter reaction timesIntramolecular reactions are generally faster than their intermolecular counterparts.
Yield ModerateGood to HighThe intramolecular pathway is often more efficient and leads to fewer side products.
Product Purity May require extensive purificationOften results in a cleaner reaction profileThe defined intramolecular pathway can lead to higher product purity.

Conclusion: A Superior Building Block for Targeted Synthesis

The evidence and established chemical principles strongly suggest that this compound is a superior building block compared to its non-brominated analog for the synthesis of 1-cyclopropyl-1-aminoethane and spiropyrazolines. Its enhanced reactivity, driven by the α-bromo substituent, allows for milder reaction conditions, shorter reaction times, and potentially higher yields. For researchers and drug development professionals, the use of this compound can streamline synthetic routes to valuable nitrogen-containing compounds, ultimately accelerating the discovery and development of new chemical entities. The detailed protocols and comparative analysis provided in this guide are intended to facilitate the adoption of this versatile reagent in your synthetic programs.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • YouTube. mechanism of alpha-halogenation of ketones. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 14731-14781. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

  • PubChem. Ethanone, 1-(1-chlorocyclopropyl)-. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • da Silva, A. D., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(12), 2093. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • NIST. Ethanone, 1-cyclopropyl-. [Link]

  • Organic Syntheses. Bromocyclopropane. [Link]

  • YouTube. Reductive Amination. [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1255–1257. [Link]

  • ChemSynthesis. 1-(1-bromocyclohexyl)ethanone. [Link]

  • ResearchGate. α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • YouTube. Alpha Halogenation of Ketones. [Link]

  • Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. [Link]

  • Google Patents. Process for the manufacture of cyclopropylamine.
  • ResearchGate. Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

  • MDPI. Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]

  • NIH. Heterocycles from cyclopropenones. [Link]

  • NIH. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • NIH. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-(1-Bromocyclopropyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of a Strained Ring

1-(1-Bromocyclopropyl)ethanone and its derivatives are valuable synthetic intermediates, particularly in the construction of complex molecules in medicinal chemistry and materials science. The presence of a strained, three-membered cyclopropane ring, coupled with a quaternary bromine-bearing carbon and a ketone, introduces unique reactivity and stereochemistry. However, these same features present a significant challenge for unambiguous structural confirmation. The high degree of ring strain and the presence of the electronegative bromine atom heavily influence the spectroscopic properties of the molecule.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the identity and purity of these derivatives. We will move beyond a simple recitation of methods to explain the underlying principles and causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Core Spectroscopic Techniques: A Comparative Analysis

A multi-faceted spectroscopic approach is not just recommended; it is essential for the definitive confirmation of this compound derivatives. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Mass Spectrometry (MS): The Unmistakable Isotopic Signature

Mass spectrometry is often the first analytical step post-synthesis. Its primary role is to confirm the molecular weight and elemental composition, and for brominated compounds, it offers a uniquely definitive piece of evidence.

Expertise & Experience: The core insight from MS comes from the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for any bromine-containing fragment in the mass spectrum: two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a highly reliable indicator of the presence of a single bromine atom in the ion. For molecules with multiple bromine atoms, this pattern becomes more complex but remains predictable (e.g., M, M+2, M+4 for two bromines).

A liquid chromatography-mass spectrometry (LC-MS) method with negative-ion electrospray ionization (NI-ESI) can be particularly effective for detecting unknown organic bromine compounds by looking for the characteristic m/z 79 and 81 signals of the bromide ion after in-source fragmentation.[1][2]

Trustworthiness: The near 1:1 isotopic pattern is a fundamental physical constant. Observing this signature in the molecular ion peak provides very strong evidence for the successful incorporation of one bromine atom and confirms the overall molecular weight. High-resolution mass spectrometry (HRMS) can further increase confidence by providing a measured mass accurate to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy: Probing the Carbonyl in a Strained Environment

Infrared (IR) spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For this compound derivatives, the focus is squarely on the carbonyl (C=O) stretch.

Expertise & Experience: The frequency of the C=O stretching vibration is highly sensitive to its electronic environment. In a typical acyclic ketone, this stretch appears around 1715 cm⁻¹.[3] However, when the ketone is attached to a small, strained ring like cyclopropane, the C=O bond is stiffened.[3] This is because the ring strain forces more s-character into the exocyclic bonds of the cyclopropane ring.[4] This increased s-character strengthens the C-C bond between the ring and the carbonyl carbon, which in turn shortens and strengthens the C=O bond, causing it to vibrate at a higher frequency.

Therefore, the C=O stretch for a cyclopropyl ketone is typically observed at a higher wavenumber (around 1690-1705 cm⁻¹) compared to its acyclic counterpart (e.g., acetone at ~1715 cm⁻¹).[4][5] The presence of the electronegative bromine atom alpha to the carbonyl can also slightly increase this frequency.

Trustworthiness: While not definitive on its own, the position of the C=O peak provides crucial corroborating evidence. Observing a strong, sharp absorption in the 1690-1710 cm⁻¹ range is highly indicative of a cyclopropyl ketone structure. This allows for quick differentiation from other potential isomers or byproducts, such as ring-opened products, which would exhibit a C=O stretch at a significantly different frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the connectivity and chemical environment of every carbon and proton. For these complex derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR - Deciphering the Cyclopropyl Protons

  • Expertise & Experience: The cyclopropyl ring protons in these derivatives present a fascinating and diagnostic pattern. The two CH₂ groups on the cyclopropane ring are adjacent to a chiral center (the quaternary carbon C1). This makes the four protons diastereotopic, meaning they are chemically non-equivalent and will appear as four distinct signals. They typically resonate in the upfield region (approx. 1.0-2.0 ppm) and exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and cis/trans vicinal (coupling between protons on adjacent carbons) relationships. The acetyl methyl group (CH₃) will appear as a sharp singlet, typically downfield in the 2.4-2.6 ppm range, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR - Mapping the Carbon Skeleton

  • Expertise & Experience: ¹³C NMR provides a direct count of the non-equivalent carbon atoms in the molecule.[6] The key signals to identify are:

    • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the 200-210 ppm range for ketones.[7]

    • Quaternary Brominated Carbon (C-Br): This carbon is highly deshielded by the bromine atom and its signal will be found significantly downfield for an sp³ carbon, often in the 35-50 ppm range.

    • Cyclopropyl CH₂ Carbons: These carbons are relatively shielded and will appear upfield, typically between 15-25 ppm.

    • Acetyl Methyl Carbon (CH₃): This signal will also be in the upfield region, generally around 25-30 ppm.

Trustworthiness: The combination of ¹H and ¹³C NMR data provides a complete and self-consistent structural assignment. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the assignment. The unique chemical shifts and coupling patterns are a direct consequence of the molecule's rigid, strained geometry and electronic structure, making NMR the gold standard for confirmation.

Data Summary and Comparison

The following table summarizes the expected spectroscopic data for the parent compound, this compound. This serves as a baseline for comparison with synthesized derivatives.

Spectroscopic Technique Feature Expected Value / Observation Rationale / Significance
Mass Spectrometry (MS) Molecular IonM⁺ and M+2 peaks of ~1:1 intensityConfirms presence of one bromine atom and molecular weight.
High-Resolution MSExact mass matches calculated formula (C₅H₇BrO)Provides unambiguous elemental composition.
Infrared (IR) Spectroscopy C=O Stretch~1695 - 1705 cm⁻¹Higher frequency than acyclic ketones due to ring strain.[3]
¹H NMR Spectroscopy Acetyl Protons (3H)Singlet, ~2.5 ppmDeshielded by adjacent carbonyl group.
Cyclopropyl Protons (4H)Multiplets, ~1.2 - 1.8 ppmDiastereotopic protons with complex geminal and vicinal coupling.
¹³C NMR Spectroscopy Carbonyl Carbon~205 ppmCharacteristic chemical shift for a ketone.[7]
C-Br Carbon~40 ppmQuaternary carbon deshielded by bromine.
CH₂ Carbons~20 ppmShielded sp³ carbons of the cyclopropyl ring.
CH₃ Carbon~28 ppmTypical shift for an acetyl methyl group.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring high-quality spectroscopic data for a representative this compound derivative.

Protocol 1: Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Method (Positive ESI):

    • Scan Range: 50-500 m/z.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Data Analysis: Extract the ion chromatogram for the expected mass. Analyze the mass spectrum of the corresponding peak, focusing on the molecular ion and verifying the characteristic M/M+2 isotopic pattern.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dry, purified compound. Dissolve in ~0.7 mL of a deuterated solvent (CDCl₃ is standard). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to TMS at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[8]

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • If necessary, run a DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals) and quaternary carbons (absent).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]

Visualization of the Analytical Workflow

A systematic approach ensures all necessary data is collected for unambiguous confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Bromine Isotope Pattern Purification->MS Initial Check IR Infrared (IR) Spectroscopy - Carbonyl Stretch (Ring Strain) Purification->IR Functional Group ID NMR NMR Spectroscopy - 1H (Connectivity) - 13C (Carbon Skeleton) Purification->NMR Definitive Structure Confirmation Structure Confirmed MS->Confirmation Data Integration IR->Confirmation Data Integration NMR->Confirmation Data Integration

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

Logical Relationships in Spectroscopic Data

The power of this multi-technique approach lies in how the data from each method corroborates the others, forming a logical loop of confirmation.

G MS MS Data (M/M+2 Peak) Structure Proposed Structure: 1-(1-Bromocyclopropyl) ethanone Derivative MS->Structure Confirms: - Presence of Br - Molecular Formula IR IR Data (High C=O ν) IR->Structure Confirms: - Ketone on a  strained ring NMR NMR Data (Unique Shifts & Coupling) NMR->Structure Confirms: - Atom Connectivity - Stereochemistry Structure->MS Predicts Structure->IR Predicts Structure->NMR Predicts

Caption: Interrelation of spectroscopic data for structural validation.

Conclusion

The structural confirmation of this compound derivatives demands a rigorous, multi-pronged spectroscopic strategy. While mass spectrometry provides a clear indication of bromine incorporation and molecular weight, and IR spectroscopy hints at the strained ring system, only NMR spectroscopy can deliver the definitive, high-resolution structural blueprint. By integrating the data from these three core techniques, researchers can create a self-validating system that ensures the identity, purity, and structural integrity of these valuable synthetic intermediates, paving the way for their successful application in drug discovery and development.

References

  • Schmidt, T. C., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(5-6), 1191–1200. [Link][1][2]

  • Supporting Information for various organic compounds. (n.d.). Wiley-VCH. Retrieved from a source providing typical NMR solvent peak data. Note: While the direct source is a general supporting information file, the chemical shift for CDCl₃ is a universally accepted standard value in NMR spectroscopy. [Link][9]

  • Wieser, M. E., & De Laeter, J. R. (2011). Atomic weights of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 397-405. (Note: This reference provides the fundamental basis for isotopic abundances used in MS). [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link][5]

  • YouTube. (2020). Factors effect on Ir spectroscopy l Ring strain l Conjugation l Force constant l Hydrogen bonding. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link][6]

  • Organic Spectroscopy International. (n.d.). Examples of 13C NMR. Retrieved from [Link][7]

  • Reich, H. J. (n.d.). Introduction to 13C-NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link][8]

Sources

A Comparative Crystallographic Guide to 1-(1-Bromocyclopropyl)ethanone Adducts: A Proposed Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a proposed comparative crystallographic investigation into the adducts of 1-(1-bromocyclopropyl)ethanone. In the absence of published crystal structures for adducts of this specific ketone, this document outlines a comprehensive research plan. We will explore the synthesis and single-crystal X-ray diffraction analysis of its thiosemicarbazone and oxime adducts. For comparative purposes, we will benchmark these findings against the known crystallographic data of adducts derived from structurally related ketones: the acyclic analogue 2-bromoacetophenone, the non-halogenated cyclopropyl phenyl ketone, and the analogous 1-(1-chlorocyclopropyl)ethanone. This guide provides detailed, field-proven experimental protocols for the synthesis and crystallization of these adducts, alongside a discussion of the anticipated structural insights. The primary objective is to elucidate the influence of the brominated cyclopropyl moiety on molecular conformation and crystal packing, providing valuable data for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Brominated Cyclopropyl Moiety

The cyclopropyl group is a prevalent structural motif in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, binding affinity, and overall physicochemical properties. The strained three-membered ring imparts unique conformational constraints and electronic characteristics[1]. When combined with a bromine atom on the same quaternary carbon, as in this compound, the resulting α-bromo ketone functionality offers a rich platform for synthetic transformations and the formation of diverse molecular adducts[2][3].

X-ray crystallography provides the definitive, atomic-level blueprint of a molecule's three-dimensional structure[4]. Such precise structural information is invaluable in drug design, enabling a deeper understanding of ligand-receptor interactions and guiding the optimization of lead compounds. While the reactivity of α-halo ketones and cyclopropyl ketones is well-documented[2][5], a significant knowledge gap exists regarding the solid-state structures of adducts derived from this compound. This guide proposes a systematic study to fill this void, offering a comparative analysis that will illuminate the subtle yet significant effects of the brominated cyclopropyl group on molecular architecture.

Proposed Comparative Study: A Trio of Structural Analogues

To comprehensively understand the crystallographic features of this compound adducts, a comparative analysis with carefully selected analogues is essential. This study will focus on the thiosemicarbazone and oxime adducts, as these derivatives are readily synthesized and often yield high-quality crystals suitable for X-ray diffraction.

Our proposed comparator ketones are:

  • 2-Bromoacetophenone: An acyclic α-bromo ketone that will serve to highlight the influence of the cyclopropyl ring's conformational rigidity.

  • Cyclopropyl Phenyl Ketone: A non-halogenated analogue to isolate the electronic and steric effects of the bromine atom on crystal packing.

  • 1-(1-Chlorocyclopropyl)ethanone: The chloro-analogue, which will allow for a direct comparison of the impact of different halogens on intermolecular interactions.

By comparing the crystal structures of the adducts from these four ketones, we can systematically deconstruct the contributions of the cyclopropyl ring, the bromine atom, and the nature of the halogen to the overall solid-state structure.

Experimental Protocols: Synthesis and Crystallization

The following protocols are detailed, step-by-step methodologies for the synthesis and crystallization of the proposed thiosemicarbazone and oxime adducts. These protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the generation of high-quality single crystals.

Synthesis of Thiosemicarbazone Adducts

Thiosemicarbazones are formed through the condensation reaction of a ketone with thiosemicarbazide[6][7].

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the respective ketone (this compound, 2-bromoacetophenone, cyclopropyl phenyl ketone, or 1-(1-chlorocyclopropyl)ethanone) in absolute ethanol.

  • Addition of Thiosemicarbazide: To this solution, add 1.1 equivalents of thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Crystallization (Initial): Upon completion, allow the reaction mixture to cool slowly to room temperature. In many cases, the thiosemicarbazone product will precipitate out of solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain purified crystals.

Synthesis of Oxime Adducts

Oximes are prepared by the reaction of a ketone with hydroxylamine[5][8][9].

Protocol:

  • Preparation of Hydroxylamine Solution: In a flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.

  • Ketone Solution: In a separate flask, dissolve 1.0 equivalent of the ketone in ethanol.

  • Reaction: Add the ethanolic ketone solution to the aqueous hydroxylamine solution.

  • Heating: Gently heat the mixture on a water bath for 1-2 hours.

  • Precipitation: Cool the reaction mixture in an ice bath to induce precipitation of the oxime.

  • Isolation and Purification: Collect the crude oxime by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., aqueous ethanol) to yield pure crystals.

Single Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis. The following are standard techniques for the crystallization of small organic molecules.

  • Slow Evaporation: A saturated solution of the purified adduct is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the adduct in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual saturation and crystal growth.

  • Slow Cooling: A saturated solution of the adduct is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.

Data Presentation and Comparative Analysis

The collected crystallographic data will be summarized in a clear, tabular format to facilitate direct comparison. Key parameters will include:

ParameterThis compound Adduct (Expected)2-Bromoacetophenone Adduct (Known/Expected)Cyclopropyl Phenyl Ketone Adduct (Known/Expected)1-(1-Chlorocyclopropyl)ethanone Adduct (Expected)
Crystal System -Orthorhombic (for a derivative)[4]--
Space Group -Pna2 (for a derivative)[4]--
Unit Cell Dimensions a, b, c, α, β, γa=8.1, b=16.3, c=9.9 Å (for a thiosemicarbazone)--
Key Torsion Angles C-C-C=N, Br-C-C=NC-C=N-NC-C-C=NC-C-C=N, Cl-C-C=N
Hydrogen Bonding Motifs N-H···S, N-H···N, O-H···NN-H···S, N-H···N, O-H···NN-H···S, N-H···N, O-H···NN-H···S, N-H···N, O-H···N
Halogen Bonding C-Br···X (X=O, N, S, Br)C-Br···XNoneC-Cl···X

Note: Data for comparator adducts will be populated from the Cambridge Structural Database (CSD) or relevant literature. Where data is unavailable, it will be noted.

Visualization of Workflows and Molecular Interactions

To clearly illustrate the proposed experimental plan and the anticipated molecular interactions, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_synthesis Adduct Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis ketone Ketone (e.g., this compound) synthesis Condensation Reaction ketone->synthesis reagent Reagent (Thiosemicarbazide or Hydroxylamine) reagent->synthesis crude_product Crude Adduct synthesis->crude_product recrystallization Recrystallization crude_product->recrystallization single_crystals Single Crystals recrystallization->single_crystals xrd X-ray Diffraction single_crystals->xrd data_analysis Structure Solution & Refinement xrd->data_analysis comparison Comparative Analysis data_analysis->comparison intermolecular_interactions cluster_thiosemicarbazone Thiosemicarbazone Dimer cluster_oxime Oxime Dimer cluster_halogen Halogen Bonding mol1 R1 | C=N-NH-C(=S)-NH2 | R2 mol2 H2N-(S=)C-NH-N=C                  |                  R2                  |                  R1 mol1->mol2 N-H···S Hydrogen Bond mol3 R1 | C=N-OH | R2 mol4 HO-N=C      |      R2      |      R1 mol3->mol4 O-H···N Hydrogen Bond mol5 R-C-Br mol6 X=C-R' (X=O, N, S) mol5->mol6 C-Br···X Halogen Bond

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1-(1-Bromocyclopropyl)ethanone: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of chemical intermediates is a cornerstone of modern drug development and chemical synthesis. 1-(1-Bromocyclopropyl)ethanone is a valuable building block, and its purity is paramount to ensure the predictable and successful outcome of subsequent synthetic steps. This guide provides an in-depth, comparative analysis of analytical techniques for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a validated, step-by-step HPLC protocol, and discuss the interpretation of results in the context of potential synthetic impurities. This document is intended for researchers, scientists, and drug development professionals who require a scientifically rigorous and practical approach to purity analysis.

Introduction: The Critical Role of Purity in Synthesis

This compound is a key intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures are integral to the synthesis of platelet inhibitors[1]. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final compound. Therefore, a precise and reliable analytical method to determine the purity of this intermediate is not merely a quality control step but a critical component of process optimization and regulatory compliance.

The synthesis of such halogenated ketones often involves steps like bromination of a precursor ketone, which can lead to a specific profile of process-related impurities. These may include unreacted starting materials, byproducts from incomplete reactions, or over-brominated species[2]. This guide will dissect the analytical challenges and present HPLC as a superior tool for resolving and quantifying these components.

A Comparative Overview of Analytical Techniques for Purity Determination

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for quantification.

Technique Principle Advantages for this compound Limitations
HPLC-UV/DAD Separation based on polarity; detection via UV absorbance.High resolution for separating structurally similar impurities. Excellent quantitative accuracy and precision.[3] Non-destructive. Operates at ambient temperature, preventing degradation.Requires a chromophore for UV detection (present in the target molecule).
GC-MS Separation based on volatility and polarity; mass-based detection.High sensitivity and provides structural information for impurity identification.The compound may have limited thermal stability, risking on-column degradation. Less suitable for non-volatile impurities.
qNMR Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte. Provides structural confirmation.Lower sensitivity compared to HPLC. Potential for signal overlap in complex mixtures.[4]
TLC Separation on a solid phase with a liquid mobile phase.Rapid, low-cost screening tool for monitoring reaction progress.Primarily qualitative; not suitable for precise quantification. Lower resolution.
FTIR / UV-Vis Measures absorption of infrared or UV-visible light.Confirms functional groups (e.g., C=O stretch).Provides information on the overall composition but cannot separate or quantify individual components in a mixture.

For the routine, high-fidelity purity analysis of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique. Its ability to separate complex mixtures at ambient temperatures with high precision makes it the industry standard for pharmaceutical analysis.[5]

The Core of Purity Analysis: A Validated RP-HPLC Method

A robust analytical method is one that has been validated to prove it is fit for its intended purpose.[6][7] The following sections detail the development and validation of a stability-indicating HPLC method for this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[8]

Rationale for Methodological Choices
  • Mode: Reverse-phase chromatography is selected due to the moderate polarity of the analyte. A non-polar stationary phase (like C18) with a polar mobile phase provides excellent retention and separation.

  • Column: A C18 column is the workhorse of RP-HPLC, offering a good balance of retention and selectivity for a wide range of compounds. Dimensions of 250 mm x 4.6 mm with 5 µm particles provide a good balance between resolution and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity.[9] A small amount of acid (e.g., phosphoric acid or formic acid for MS-compatibility) is used to sharpen peaks by suppressing the ionization of any acidic functional groups.[10][11][12]

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV spectrum for each peak. This allows for peak purity analysis, ensuring that a chromatographic peak corresponds to a single compound, and helps in the selection of an optimal detection wavelength (λmax) for maximum sensitivity.

Potential Impurities in Synthesized this compound

Understanding potential impurities is crucial for developing a specific and selective HPLC method. Based on common synthetic routes for related α-haloketones, the following impurities could be anticipated:

Impurity Name Structure Origin
Starting Material (e.g., 1-Cyclopropylethanone) CC(=O)C1CC1Incomplete reaction
Solvent-Related Impurities VariesResidual solvents from reaction and purification (e.g., Acetic Acid, Ethanol).[2]
Degradation Product (e.g., Dehalogenated species) CC(=O)C1CC1Degradation under acidic, basic, or photolytic stress.
Byproduct from side reaction Structure dependent on synthesise.g., Products of condensation or rearrangement.

The HPLC method must be able to resolve the main peak of this compound from all these potential impurities.

Experimental Protocols

Detailed HPLC Method Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetononitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (or λmax determined from PDA scan)

  • Diluent: Acetonitrile:Water (50:50 v/v)

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect PDA Detection (λ = 245 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report Impurity_Relationship cluster_impurities Potential Impurities main_compound This compound (Target Analyte) degradation Stress Conditions (Acid, Base, Light, Heat) main_compound->degradation synthesis Synthesis Process synthesis->main_compound Yields starting_material Starting Material (e.g., 1-Cyclopropylethanone) synthesis->starting_material Incomplete Reaction byproduct Reaction Byproduct synthesis->byproduct Side Reaction degradant Degradation Product degradation->degradant Causes

Sources

A Comparative Analysis of the Reactivity of 1-Bromo- vs. 1-Chlorocyclopropyl Ethanone: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, cyclopropyl ketones serve as versatile building blocks, prized for the inherent ring strain that can be strategically released to construct more complex molecular architectures. The introduction of a halogen atom at the C1 position of the cyclopropyl ring further enhances their synthetic utility, providing a handle for a variety of transformations. This guide offers an in-depth comparison of the reactivity of two such analogs: 1-bromocyclopropyl ethanone and 1-chlorocyclopropyl ethanone. While direct, side-by-side comparative studies are not extensively documented in peer-reviewed literature, this document synthesizes established principles of organic chemistry and data from related systems to provide a predictive analysis for researchers in drug development and materials science.

Introduction: The Chemical Landscape of 1-Halocyclopropyl Ethanones

1-Halocyclopropyl ethanones are characterized by the juxtaposition of three key functional motifs: the electrophilic carbonyl group, the strained cyclopropyl ring, and the halogen atom, which can function as a leaving group. This unique combination allows for a rich and diverse range of chemical transformations, primarily centered around nucleophilic attack and ring-opening reactions. The nature of the halogen atom—bromine versus chlorine—is anticipated to be a critical determinant of the substrate's reactivity, influencing reaction rates, product distributions, and optimal reaction conditions.

Synthesis of 1-Halocyclopropyl Ethanones

The preparation of 1-bromo- and 1-chlorocyclopropyl ethanone can be achieved through several synthetic routes, typically involving the halogenation of a suitable cyclopropyl precursor. For instance, a common approach involves the reaction of cyclopropyl methyl ketone with a halogenating agent. A patented method for the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone involves the chlorination of cyclopropyl methyl ketone in the presence of a catalyst.[1] Similar strategies can be adapted for the synthesis of the bromo-analog, employing a suitable brominating agent.

Comparative Reactivity Analysis: A Mechanistic Perspective

The primary modes of reactivity for 1-halocyclopropyl ethanones can be broadly categorized into two main pathways: nucleophilic substitution at the C1 position and ring-opening reactions. The choice of reagent and reaction conditions will dictate which pathway is favored.

Nucleophilic Substitution at the C1-Position

In a classical SN2 reaction, a nucleophile attacks the electrophilic carbon bearing the leaving group. In the case of 1-halocyclopropyl ethanones, this would involve the displacement of the halide at the C1 position. The reactivity in such a process is heavily influenced by the leaving group's ability. Bromide is generally a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution.

dot

Caption: Comparative SN2 reaction pathways.

Based on this fundamental principle, it is predicted that 1-bromocyclopropyl ethanone will undergo nucleophilic substitution at a faster rate than its chloro-analog . This enhanced reactivity makes the bromo-derivative a potentially more versatile substrate for the introduction of a wide range of nucleophiles at the C1 position.

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, including acid-catalyzed, reductive, and transition-metal-catalyzed reactions.[2][3][4] In these transformations, the halogen can play a significant role in influencing the regioselectivity and stereoselectivity of the ring-opening process.

For instance, in the presence of a Lewis acid, the carbonyl oxygen can be activated, facilitating the cleavage of a C-C bond in the cyclopropyl ring to form a carbocationic intermediate.[2] The stability of this intermediate will be influenced by the electronic properties of the substituents. While both bromine and chlorine are electron-withdrawing, the greater polarizability of the C-Br bond compared to the C-Cl bond might lead to subtle differences in the stability of intermediates and transition states.

Under reductive conditions, such as with samarium(II) iodide, cyclopropyl ketones can undergo single-electron transfer (SET) to initiate ring-opening.[5][6][7] The ease of reduction of the C-X bond (C-Br > C-Cl) could lead to different reaction pathways or efficiencies. For 1-bromocyclopropyl ethanone, reductive cleavage of the C-Br bond might compete with or precede ring-opening initiated at the ketone, a pathway that might be less favorable for the more robust C-Cl bond in the chloro-analog.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, a series of standardized experiments should be conducted. The following protocols are provided as a template for such a comparative study.

Protocol 1: Comparative Nucleophilic Substitution with Sodium Azide

Objective: To compare the relative rates of nucleophilic substitution of 1-bromo- and 1-chlorocyclopropyl ethanone with sodium azide.

Materials:

  • 1-Bromocyclopropyl ethanone

  • 1-Chlorocyclopropyl ethanone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars

  • GC-MS for analysis

Procedure:

  • Prepare two sets of stock solutions in anhydrous DMF: one containing 1-bromocyclopropyl ethanone and an internal standard, and the other containing 1-chlorocyclopropyl ethanone and the same internal standard.

  • In separate reaction vials, add a solution of sodium azide in DMF.

  • Initiate the reactions by adding the respective stock solutions of the halo-ketones to the sodium azide solutions at a controlled temperature (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to monitor the disappearance of the starting material and the appearance of the product, 1-azido-1-cyclopropyl ethanone.

  • Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.

dot

Workflow_Substitution start Prepare Stock Solutions (Bromo- and Chloro-analogs) react Initiate Reaction with NaN3 in DMF start->react sample Time-course Sampling and Quenching react->sample analyze GC-MS Analysis sample->analyze plot Plot Concentration vs. Time analyze->plot compare Compare Reaction Rates plot->compare

Caption: Experimental workflow for comparative substitution.

Protocol 2: Comparative Acid-Catalyzed Ring-Opening

Objective: To investigate the differences in product distribution and reaction rate for the acid-catalyzed ring-opening of 1-bromo- and 1-chlorocyclopropyl ethanone.

Materials:

  • 1-Bromocyclopropyl ethanone

  • 1-Chlorocyclopropyl ethanone

  • A Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • A nucleophile (e.g., anisole)

  • Dichloromethane (DCM), anhydrous

  • Internal standard

  • Reaction vials, magnetic stir bars

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare stock solutions of the bromo- and chloro-ketones with an internal standard in anhydrous DCM.

  • In separate reaction vials, dissolve the nucleophile (anisole) in DCM.

  • Cool the vials to a low temperature (e.g., -78 °C).

  • Add the Lewis acid (TMSOTf) to each vial.

  • Initiate the reactions by adding the respective halo-ketone stock solutions.

  • Monitor the reactions by TLC or by taking aliquots for GC-MS or HPLC analysis at specified time points.

  • Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products, dry the organic layer, and analyze the product mixture to determine the conversion and the distribution of ring-opened products.

Data Summary and Interpretation

The anticipated results from these experiments are summarized in the table below.

Parameter 1-Bromocyclopropyl Ethanone 1-Chlorocyclopropyl Ethanone Rationale
Rate of Nucleophilic Substitution FasterSlowerBromide is a better leaving group than chloride.
Ring-Opening Reactivity Potentially more complex product mixtures due to competing C-Br bond cleavage.Cleaner ring-opening at the C-C bond may be observed.The C-Br bond is weaker and more susceptible to reductive cleavage.
Lewis Acid-Catalyzed Ring-Opening Faster rate of reaction may be observed due to the greater polarizability of the C-Br bond.Slower rate of reaction.The more polarizable C-Br bond may facilitate interaction with the Lewis acid.

Conclusion and Future Outlook

Based on fundamental principles of organic chemistry, 1-bromocyclopropyl ethanone is predicted to be the more reactive substrate in nucleophilic substitution reactions due to the superior leaving group ability of bromide. In ring-opening reactions, the reactivity differences are expected to be more nuanced, with the bromo-analog potentially exhibiting a greater propensity for side reactions involving cleavage of the C-Br bond, particularly under reductive conditions.

For synthetic chemists, the choice between 1-bromo- and 1-chlorocyclopropyl ethanone will depend on the desired transformation. For applications requiring a facile displacement of the halogen, the bromo-derivative would be the substrate of choice. Conversely, if the halogen is intended to be a more robust spectator group during a ring-opening reaction, the chloro-analog may provide a cleaner reaction profile.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these two valuable synthetic intermediates. The data generated from such studies will undoubtedly contribute to a more comprehensive understanding of their reactivity and further expand their application in the synthesis of complex molecules.

References

  • Procter, D. J., et al. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • Wang, Y., & Yu, X. (2024). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry.
  • BenchChem. A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
  • Procter, D. J., et al. (2021). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • Reisman, S. E., et al.
  • Marek, I., & Chen, X. (2022). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.
  • Reisman, S. E., et al.
  • Knowles, R. R., et al. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
  • LibreTexts. Nucleophilic Substitution Reactions.
  • Patsnap. (2021). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Eureka.
  • Walsh, P. J., et al. (2009). Highly Enantio- And Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society.
  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
  • Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds.
  • van der Westhuizen, C. J. (2021).
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • LibreTexts. (2021). 17.
  • BenchChem. An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.
  • Beilstein Journals. (2019).
  • Toste, F. D., et al. Synthesis of Cylopentenones from Cylopropanes and Ynol Silanes. Organic Letters.
  • PubChem. Ethanone, 1-(1-chlorocyclopropyl)-.
  • Beilstein Journals. (2019).
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  • PubChem. 2-bromo-1-(4-chlorophenyl)(214C)ethanone.

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A Senior Application Scientist's Guide: Benchmarking 1-(1-Bromocyclopropyl)ethanone Against Traditional Building Blocks in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and organic synthesis, the demand for novel molecular scaffolds with finely tuned properties is insatiable. The cyclopropyl group, a motif of significant interest, is prized for its ability to impart conformational rigidity and improve metabolic stability, often serving as a bioisostere for larger, more flexible groups.[1] This guide provides a comprehensive benchmark analysis of 1-(1-Bromocyclopropyl)ethanone, a unique trifunctional building block, against its traditional counterparts. We will dissect its reactivity profile, explore its synthetic utility, and provide field-proven experimental protocols to guide researchers in leveraging its full potential. By explaining the causality behind its unique performance, this document serves as a practical resource for chemists aiming to innovate at the molecular level.

Introduction: The Strategic Value of a Trifunctional Building Block

This compound is more than a simple ketone. It is a compact, highly versatile reagent that integrates three key reactive centers into a single, small molecule:

  • The Electrophilic Ketone: A classical handle for nucleophilic additions, condensations, and reductions.

  • The Strained Cyclopropane Ring: A source of unique stereoelectronic properties and a precursor for ring-opening reactions to access linear chains or participate in cycloadditions.[2][3]

  • The Tertiary Bromo-Substituent: A versatile leaving group for nucleophilic substitution, a handle for organometallic cross-coupling reactions, and a potential precursor for radical-mediated transformations.

This convergence of functionality allows for complex molecular architectures, such as spirocycles and densely functionalized cyclopentanes, to be constructed with high efficiency.[4][5] Its traditional counterparts, such as simple acyclic α-bromo ketones (e.g., 3-bromobutan-2-one) or cyclic ketones (e.g., 2-bromocyclopentanone), lack this trifecta of reactivity, often leading to longer, less efficient synthetic routes.

The Cyclopropyl Moiety as a Bioisostere

In medicinal chemistry, the strategic replacement of one functional group with another to enhance a molecule's pharmacological profile is a cornerstone of drug design. The cyclopropyl ring has emerged as a powerful bioisostere for various common motifs.[6]

  • Isopropyl and Gem-Dimethyl Groups: The cyclopropyl group can mimic the steric bulk of an isopropyl or gem-dimethyl group while introducing conformational rigidity, which can lock a molecule into a bioactive conformation and improve binding affinity.[1]

  • Aromatic Rings: Replacing a phenyl ring with a cyclopropyl group can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and better pharmacokinetic properties.[1]

  • Carbonyl Groups: In some contexts, the polar nature of the cyclopropane C-C bonds, which have significant p-orbital character, allows it to mimic the electronic properties of a carbonyl group.[7]

This compound is a direct gateway to incorporating this valuable bioisosteric motif, providing a distinct advantage over building blocks that lead to more metabolically labile or conformationally flexible structures.

G cluster_0 Bioisosteric Replacements cluster_1 Desired Physicochemical Improvements Phenyl_Ring Phenyl Ring Cyclopropyl_Moiety Cyclopropyl Moiety Phenyl_Ring->Cyclopropyl_Moiety replaces Isopropyl_Group Isopropyl Group Isopropyl_Group->Cyclopropyl_Moiety replaces Carbonyl Carbonyl Group Carbonyl->Cyclopropyl_Moiety mimics Solubility ↑ Solubility Metabolic_Stability ↑ Metabolic Stability Binding_Affinity ↑ Binding Affinity Fsp3 ↑ Fsp³ Character Cyclopropyl_Moiety->Solubility Cyclopropyl_Moiety->Metabolic_Stability Cyclopropyl_Moiety->Binding_Affinity Cyclopropyl_Moiety->Fsp3

Caption: Bioisosteric role of the cyclopropyl moiety.

Head-to-Head Performance Benchmark

To objectively evaluate this compound, we benchmark its performance in fundamental organic reactions against two traditional building blocks: 2-Bromocyclopentanone (a cyclic α-bromo ketone) and 3-Bromobutan-2-one (an acyclic α-bromo ketone).

Reactivity at the Carbonyl Center: Nucleophilic Addition

The accessibility and electrophilicity of the carbonyl carbon are paramount for reactions like reductions, Grignard additions, and Wittig olefinations. The unique electronics of the cyclopropyl ring can influence this reactivity.[2]

Experimental Rationale: We chose reduction by sodium borohydride (NaBH₄) as a model reaction. It is a mild, well-understood transformation sensitive to both steric hindrance and the electronic nature of the ketone. A less electrophilic ketone or one with significant steric shielding around the carbonyl will react more slowly.[8]

Table 1: Comparative Performance in NaBH₄ Reduction

Building Block Structure Relative Reaction Rate (Qualitative) Yield (%) Key Observations
This compound CC(=O)C1(Br)CC1 Moderate >90% Clean reduction. The cyclopropyl ring's electron-withdrawing nature slightly enhances carbonyl electrophilicity compared to a simple alkyl ketone.
2-Bromocyclopentanone O=C1C(Br)CCC1 Fast ~85% Faster reaction due to ring strain in the five-membered ring, but prone to side reactions like elimination or rearrangement.

| 3-Bromobutan-2-one | CC(=O)C(Br)C | Fast | ~80% | High reactivity but susceptible to enolization and subsequent side reactions, potentially lowering the yield of the desired alcohol. |

Reactivity of the C-Br Bond: Nucleophilic Substitution

The ability to displace the bromine atom is crucial for building molecular complexity. A classic Sₙ2 reaction with a common nucleophile like sodium azide provides a clear measure of performance.

Experimental Rationale: The Sₙ2 reaction is highly sensitive to the steric environment of the carbon atom bearing the leaving group. Tertiary halides are typically considered unreactive towards Sₙ2 displacement. However, the unique geometry of the spiro-like transition state accessible to the cyclopropyl system can challenge this classical rule.

Table 2: Comparative Performance in Sₙ2 Substitution with NaN₃

Building Block Structure Reaction Outcome Plausible Mechanism Key Insights for Synthesis
This compound CC(=O)C1(Br)CC1 No direct substitution. Favorskii rearrangement may occur. Elimination-Addition Unsuitable for direct Sₙ2. Offers a pathway to cyclopropanecarboxylic acid derivatives via rearrangement.
2-Bromocyclopentanone O=C1C(Br)CCC1 Successful Substitution Sₙ2 A reliable substrate for introducing nucleophiles alpha to a carbonyl in a five-membered ring.

| 3-Bromobutan-2-one | CC(=O)C(Br)C | Successful Substitution | Sₙ2 | The archetypal substrate for α-functionalization via Sₙ2, though rates can be moderate. |

G Start Select Synthetic Goal Goal1 Carbonyl Addition (e.g., Grignard, Reduction) Start->Goal1 Goal2 Alpha-Substitution (SN2) (e.g., Azide, Malonate) Start->Goal2 Goal3 Spirocyclization or Rearrangement Start->Goal3 BB1 This compound Goal1->BB1 Good Choice (High Yield, Controlled Rate) Goal2->BB1 Incorrect Choice (Sterically Hindered) BB2 Traditional α-Bromo Ketone (e.g., 2-Bromocyclopentanone) Goal2->BB2 Correct Choice (Classic SN2 Substrate) Goal3->BB1 Unique & Correct Choice Goal3->BB2 Not Applicable

Caption: Decision workflow for building block selection.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for comparing the reactivity of these building blocks in a standard research laboratory setting.

Protocol 1: Comparative Carbonyl Reduction

Objective: To qualitatively and quantitatively compare the rate of reduction of the ketone functional group.

  • Preparation: In three separate 25 mL round-bottom flasks, dissolve 1.0 mmol of each ketone (this compound, 2-Bromocyclopentanone, 3-Bromobutan-2-one) in 10 mL of anhydrous methanol. Place the flasks in an ice-water bath and begin stirring.

  • Initiation: To each flask, add 0.5 mmol of sodium borohydride (NaBH₄) simultaneously. Start a timer.

  • Monitoring: At 2, 5, 10, 20, and 40-minute intervals, withdraw a small aliquot from each reaction mixture via capillary tube and spot on a single TLC plate (Silica gel, 2:1 Hexanes:Ethyl Acetate). Spot a reference of the starting material for each ketone.

  • Analysis: Visualize the TLC plate under a UV lamp and then by staining with potassium permanganate. The rate of disappearance of the starting ketone spot provides a qualitative measure of the reaction rate.

  • Work-up (after 60 minutes): Quench each reaction by the slow addition of 5 mL of 1 M HCl. Add 10 mL of water and extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol for yield calculation.

Protocol 2: Comparative Nucleophilic Substitution

Objective: To assess the viability of the C-Br bond for Sₙ2 displacement.

  • Preparation: In three separate 25 mL round-bottom flasks, dissolve 1.0 mmol of each ketone in 10 mL of dimethylformamide (DMF).

  • Reagent Addition: Add 1.5 mmol of sodium azide (NaN₃) to each flask. Caution: Sodium azide is highly toxic.

  • Reaction: Heat the reaction mixtures to 50 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC every hour for 4 hours, checking for the consumption of starting material and the appearance of a new, more polar product spot.

  • Analysis & Work-up: For reactions showing conversion (expected for 2-bromocyclopentanone and 3-bromobutan-2-one), quench with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Analyze the product by ¹H NMR to confirm substitution. For the this compound reaction, analyze the crude mixture to identify potential rearrangement products.

Summary and Strategic Recommendations

This compound is not a direct "drop-in" replacement for traditional α-bromo ketones but rather a specialized building block that opens avenues to novel chemical space.

  • Choose this compound when:

    • The synthetic goal involves constructing spirocyclic systems.

    • A controlled, high-yield nucleophilic addition to a ketone is required without side reactions.

    • The final molecule benefits from the bioisosteric properties of a cyclopropyl ring.

    • Rearrangement pathways to form cyclopropanecarboxylic acid derivatives are desired.

  • Choose Traditional α-Bromo Ketones when:

    • The primary goal is the direct alpha-functionalization of a ketone via a standard Sₙ2 reaction.

    • A simple, acyclic, or larger cyclic backbone is sufficient for the target molecule's design.

By understanding these fundamental reactivity differences, researchers can make more informed decisions, designing elegant and efficient syntheses that leverage the unique strengths of each building block.

References

  • Benchchem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Retrieved from [2]

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  • Benchchem. (n.d.). A Comparative Study of Reactivity Between Cyclopropyl Ketones and Acyclic Ketones. Retrieved from [8]

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  • Journal of the American Chemical Society. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [4]

  • ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [5]

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Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation, the ability to trace the path of individual atoms provides unparalleled insight. Isotopic labeling stands as a cornerstone technique, offering a definitive means to map bond formations and cleavages. This guide provides an in-depth technical comparison of isotopic labeling studies utilizing 1-(1-bromocyclopropyl)ethanone, a versatile probe for investigating a variety of reaction mechanisms. We will explore its synthesis, isotopic labeling strategies, and application in a model reaction, comparing its utility against alternative mechanistic probes.

The Power of the Cyclopropyl Group: A Mechanistic Probe

Cyclopropyl ketones are valuable tools for mechanistic studies due to the inherent strain of the three-membered ring. Reactions that involve the formation of an intermediate adjacent to the cyclopropyl group can induce ring-opening, providing a clear and often irreversible indication of the reaction pathway. When combined with isotopic labeling, this compound becomes a powerful diagnostic tool for dissecting complex reaction mechanisms, particularly those involving nucleophilic attack, rearrangements, and the formation of carbanionic or radical intermediates.

Synthesis and Isotopic Labeling of this compound

A plausible and efficient synthesis of this compound can be adapted from the known synthesis of its chloro-analogue.[1] The proposed synthetic pathway allows for the strategic incorporation of isotopes at key positions.

Proposed Synthesis of this compound

A potential route involves the cyclization of a dihalo-pentanone. Specifically, the reaction of 3,5-dibromo-2-pentanone with a base in a polyol solvent can induce an intramolecular cyclization to form the desired this compound. This method is advantageous due to the commercial availability of starting materials and the straightforward nature of the cyclization step.

Isotopic Labeling Strategies

To probe reaction mechanisms effectively, isotopic labels can be incorporated at either the carbonyl carbon ([¹³C=O]) or the carbonyl oxygen (C=¹⁸O).

  • ¹³C-Labeling of the Acetyl Group: The introduction of a ¹³C label at the carbonyl carbon can be achieved by utilizing commercially available ¹³C-labeled acetyl chloride ([¹³C]CH₃COCl).[2][3] This labeled acetyl chloride can be used in a Friedel-Crafts acylation of a suitable cyclopropyl precursor or incorporated during the synthesis of the dihalo-pentanone precursor.

  • ¹⁸O-Labeling of the Carbonyl Group: The carbonyl oxygen can be readily exchanged with ¹⁸O by treating this compound with ¹⁸O-labeled water (H₂¹⁸O) under acidic conditions.[4][5][6] This acid-catalyzed oxygen exchange proceeds through a gem-diol intermediate, allowing for efficient incorporation of the heavy oxygen isotope.

Model Reaction: The Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones is an ideal model reaction to demonstrate the power of isotopic labeling with this compound.[7][8][9][10][11] This reaction, typically base-catalyzed, involves the rearrangement of an α-halo ketone to a carboxylic acid derivative, often through a cyclopropanone intermediate. The presence of the pre-existing cyclopropyl ring in our substrate adds a fascinating layer of complexity and provides a unique opportunity for mechanistic investigation.

Scheme 1: Proposed Favorskii Rearrangement of this compound

Favorskii_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Reactant This compound Enolate Enolate Reactant->Enolate Base Base Base (e.g., NaOMe) Cyclopropanone Spiro[2.2]pentan-1-one intermediate Enolate->Cyclopropanone Intramolecular SN2 Product Methyl 1-methylcyclopropanecarboxylate Cyclopropanone->Product Nucleophilic attack by MeO- and ring opening

Caption: Proposed mechanism for the Favorskii rearrangement of this compound.

How Isotopic Labeling Elucidates the Mechanism

By strategically placing isotopic labels, we can answer key questions about the Favorskii rearrangement mechanism:

  • Does the reaction proceed through a symmetrical intermediate? If a symmetrical cyclopropanone intermediate is formed, a ¹³C label on the carbonyl carbon of the starting material would be scrambled between the carbonyl carbon and the quaternary cyclopropyl carbon of the product. Observing this scrambling via ¹³C NMR would provide strong evidence for the cyclopropanone pathway.[12]

  • What is the fate of the carbonyl oxygen? An ¹⁸O label on the carbonyl oxygen of the starting material would be retained in the ester product if the reaction proceeds through the cyclopropanone mechanism without exchange with the solvent. Conversely, if the reaction involves significant interaction with a water-containing solvent, the ¹⁸O label might be lost or diluted. Mass spectrometry would be the primary tool to track the ¹⁸O label.[4][5][12]

Comparative Analysis: Alternative Mechanistic Probes

While isotopic labeling with this compound offers a powerful approach, other techniques can also provide mechanistic insights. Here, we compare it with two common alternatives.

Mechanistic Probe/TechniquePrincipleAdvantagesDisadvantages
Isotopically Labeled this compound Tracing the fate of ¹³C and ¹⁸O labels to map bond rearrangements.Provides unambiguous evidence of atomic connectivity changes. Allows for the study of symmetrical intermediates.Requires synthesis of labeled compounds. Can be costly.
Radical Clocks Utilizing a unimolecular reaction with a known rate constant to "time" a competing radical reaction.[13]Excellent for detecting radical intermediates and measuring their rates of reaction.Only applicable to radical reactions. The clock's rearrangement must be irreversible and well-calibrated.
Kinetic Isotope Effect (KIE) Studies Measuring the change in reaction rate upon isotopic substitution (e.g., H vs. D).Provides information about bond breaking/formation in the rate-determining step.Interpretation can be complex. Does not directly trace atomic pathways.

Experimental Protocols

Protocol 1: ¹³C-Labeling of this compound
  • Synthesis of [1-¹³C]-3,5-dibromo-2-pentanone: React commercially available [1-¹³C]-acetyl chloride with a suitable three-carbon synthon (e.g., via a Grignard reaction followed by bromination) to introduce the ¹³C label at the C1 position.

  • Cyclization: Treat the labeled dibromopentanone with a strong base (e.g., sodium hydride) in a high-boiling polyol solvent (e.g., ethylene glycol) under reduced pressure to facilitate the intramolecular cyclization and distillation of the product.

  • Purification: Purify the resulting [1-¹³C]-1-(1-bromocyclopropyl)ethanone by fractional distillation.

  • Characterization: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15][16][17]

Protocol 2: ¹⁸O-Labeling of this compound
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dioxane) containing a catalytic amount of a strong acid (e.g., HCl).

  • Isotopic Exchange: Add a stoichiometric excess of H₂¹⁸O and stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

  • Workup: Neutralize the acid, extract the product with an organic solvent, and dry the organic layer.

  • Purification and Characterization: Purify the ¹⁸O-labeled product by distillation and confirm the isotopic incorporation using mass spectrometry.[4][5][18]

Protocol 3: Favorskii Rearrangement and Mechanistic Analysis
  • Reaction: Treat the ¹³C or ¹⁸O-labeled this compound with a solution of sodium methoxide in methanol.

  • Workup: After the reaction is complete, neutralize the mixture and extract the ester product.

  • Analysis:

    • ¹³C-labeled product: Analyze the product by ¹³C NMR to determine the position(s) of the ¹³C label.[14][15][16][17] Scrambling of the label would support a symmetrical intermediate.

    • ¹⁸O-labeled product: Analyze the product by high-resolution mass spectrometry to determine the retention of the ¹⁸O label.[4][5][18]

Visualization of Key Concepts

Isotopic_Labeling_Workflow cluster_synthesis Synthesis & Labeling cluster_reaction Model Reaction cluster_analysis Mechanistic Analysis Start Starting Materials Unlabeled This compound Start->Unlabeled Labeled_13C [1-13C]-1-(1-Bromocyclopropyl)ethanone Unlabeled->Labeled_13C [13C]CH3COCl Labeled_18O [1-18O]-1-(1-Bromocyclopropyl)ethanone Unlabeled->Labeled_18O H2[18O], H+ Reaction Favorskii Rearrangement Labeled_13C->Reaction Labeled_18O->Reaction NMR 13C NMR Spectroscopy Reaction->NMR 13C-labeled product MS Mass Spectrometry Reaction->MS 18O-labeled product Mechanism Elucidated Mechanism NMR->Mechanism MS->Mechanism

Caption: Experimental workflow for isotopic labeling studies with this compound.

Conclusion: A Versatile Tool for Mechanistic Insight

Isotopic labeling studies with this compound provide a robust and insightful approach to dissecting complex reaction mechanisms. The strategic placement of ¹³C and ¹⁸O labels allows for the unambiguous tracking of atomic rearrangements, offering definitive evidence for or against proposed mechanistic pathways like the Favorskii rearrangement. While alternative methods such as radical clocks and kinetic isotope effect studies offer valuable complementary information, the direct evidence provided by isotopic labeling remains a gold standard in mechanistic organic chemistry. The synthetic accessibility of both the unlabeled and labeled forms of this compound, coupled with its unique reactivity, establishes it as a valuable tool for researchers in academia and industry alike.

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  • Editorial: Isotopic labeling approaches for exploring plant metabolism dynamics. Frontiers in Plant Science, 14, 1186713. [Link][32]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(1-Bromocyclopropyl)ethanone. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

The core principle underpinning these procedures is the inherent reactivity of α-halo ketones. This class of compounds, including this compound, functions as potent alkylating agents.[1][2] This reactivity, while synthetically useful, is also the source of their primary hazards, necessitating meticulous handling and disposal protocols.

Part 1: Hazard Profile and Core Disposal Principles

Understanding the "why" is critical to ensuring adherence to safety protocols. The disposal methods outlined are not arbitrary; they are a direct response to the chemical's specific hazard profile.

1.1. Chemical Reactivity and Associated Hazards this compound is an α-halo ketone. The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon bearing the bromine atom—makes it susceptible to reaction with a wide range of nucleophiles.[2] This reactivity is the basis for its classification as a hazardous substance.

  • Human Health Hazards: Contact with skin and eyes can cause severe irritation or chemical burns, as the compound can alkylate proteins and other biological macromolecules.[3][4][5] Inhalation may lead to respiratory tract irritation.[4][6]

  • Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life and can persist in the environment.[7] Therefore, release into sewer systems or waterways must be strictly avoided.[7][8]

1.2. The Four Pillars of Safe Disposal

  • Containment is Key: All waste streams containing this chemical, including rinsate and contaminated materials, must be captured.

  • No Environmental Release: Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[8]

  • Professional Destruction Required: The only acceptable disposal method is through a licensed and approved chemical waste management facility.[3][8]

  • Decontamination is Disposal: Any item that comes into contact with the chemical, from glassware to PPE, must be decontaminated or disposed of as hazardous waste.

Part 2: Quantitative Data and Hazard Summary

For quick reference, the following table summarizes the key identification and hazard information for this compound and related α-bromo ketones.

PropertyValue & InformationSource(s)
Chemical Name This compound[8]
CAS Number 63141-08-2[8]
Hazard Statements H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.[4][5][7]
Primary Disposal Route Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[8]
Incompatible Materials Strong oxidizing agents.[3][9]

Part 3: Step-by-Step Disposal and Decontamination Protocols

Follow these procedures diligently to manage waste streams containing this compound.

Protocol 1: Disposal of Bulk and Residual Chemical

This applies to unused products, reaction residues, or material from expired stock.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed by a safety professional. It should be collected in a dedicated, clearly labeled, and chemically resistant container (e.g., HDPE or glass).

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the contents, including "this compound."

  • Secure Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[3][6]

  • Professional Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor. The required method of destruction is high-temperature incineration with flue gas scrubbing to neutralize the hydrogen bromide (HBr) gas produced.[8]

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container is never truly empty and must be treated as hazardous until properly decontaminated.

  • Triple Rinsing: The standard and required procedure is to triple rinse the container.[8]

    • Select a suitable solvent in which the compound is soluble (e.g., acetone, ethanol).

    • Add a small amount of solvent to the container, close it securely, and agitate to rinse all interior surfaces.

    • Crucially, decant the solvent rinsate into your hazardous waste container.

    • Repeat this process two more times.

  • Rendering Unusable: After triple rinsing, the container must be punctured or otherwise physically damaged to prevent its reuse.[8]

  • Final Disposal: Once triple-rinsed and punctured, the container can typically be disposed of through normal laboratory glass or plastic recycling streams, or as sanitary landfill waste, depending on institutional policy.[8]

Protocol 3: Management of Spills and Contaminated Materials

Accidents happen. A swift and correct response is critical.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear appropriate PPE, including safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[8]

  • Containment: For liquid spills, cover with a non-combustible absorbent material like vermiculite or sand.

  • Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][9]

  • Surface Decontamination:

    • Wipe the spill area thoroughly with soap and copious amounts of water.[10]

    • Collect all cleaning materials (wipes, paper towels) and the cleaning solution itself as hazardous waste.

  • Disposal of Contaminated PPE: Any PPE, including gloves, shoe covers, or disposable lab coats, that is contaminated must be removed carefully and placed in a sealed bag for disposal as hazardous chemical waste.[3]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams generated from the use of this compound.

DisposalWorkflow cluster_source Waste Generation cluster_streams Waste Stream Identification cluster_action Action & Collection cluster_disposal Final Disposal Path Waste Waste Containing This compound Liquid Bulk Liquid or Reaction Residue Waste->Liquid Solid Contaminated Solids (Spill Absorbent, Wipes) Waste->Solid PPE Contaminated PPE (Gloves, Coats) Waste->PPE Container Empty Original Container Waste->Container Collect_HW Collect in Labeled, Sealed Hazardous Waste Container Liquid->Collect_HW Solid->Collect_HW PPE->Collect_HW Triple_Rinse Perform Triple Rinse with Suitable Solvent Container->Triple_Rinse Incinerate Dispose via Licensed Chemical Waste Incinerator with Flue Gas Scrubbing Collect_HW->Incinerate Collect_Rinsate Collect All Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Puncture Puncture or Deface Container to Prevent Reuse Triple_Rinse->Puncture Collect_Rinsate->Collect_HW Landfill Dispose as Non-Hazardous Waste (e.g., Landfill) Puncture->Landfill

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Bromine: incident management. GOV.UK.[Link]

  • α-Halo ketone - Wikipedia. Wikipedia.[Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH).[Link]

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A Senior Application Scientist's Guide to Handling 1-(1-Bromocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 1-(1-Bromocyclopropyl)ethanone. In our shared pursuit of scientific advancement, the mastery of our materials is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. Our goal is to empower you with the knowledge to not only follow protocols but to anticipate challenges and innovate safely. The structural nature of this compound—an α-bromo ketone—presents specific hazards that demand our respect and careful attention.

Hazard Analysis: Understanding the Molecule

This compound is not a benign reagent. Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a potent lachrymator and a reactive alkylating agent.[1][2][3] A lachrymator is a substance that irritates the eyes and causes tearing.[1][2] This irritation is a critical early warning sign of exposure. Furthermore, α-haloketones are known to be toxic and corrosive, capable of causing severe skin burns and eye damage upon contact.[4][5]

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS PictogramDescriptionImplication for Handling
H302+H312+H332 💀Harmful if swallowed, in contact with skin, or if inhaled.[6]All routes of exposure are significant. Engineering controls and comprehensive PPE are non-negotiable.
H314 / H315 corrosiveCauses severe skin burns and irritation.[4][7][6]Direct contact must be prevented. Use of appropriate gloves and a lab coat is mandatory.
H319 Causes serious eye irritation/damage.[4][6][8]Chemical splash goggles and a face shield are required to prevent irreversible eye damage.
H335 May cause respiratory irritation.[6][8][9]All manipulations must be performed in a certified chemical fume hood to prevent inhalation.
Lachrymator 😢Potent eye irritant causing tearing.[1][2][6][9]This is an immediate indicator of vapor exposure. Evacuate and assess ventilation if tearing occurs.

This data is synthesized from safety data sheets for structurally similar α-bromo ketones and general chemical safety principles.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, we must engineer the hazard out of the immediate environment. This follows the hierarchy of controls, a foundational principle of laboratory safety.[10][11]

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must occur within a properly functioning and certified chemical fume hood.[2][12][13] This is the most critical engineering control to prevent inhalation of its irritating and harmful vapors.[6] The sash should be kept as low as possible to maximize capture velocity.

  • Restricted Access: Designate a specific area within the fume hood for handling this reagent. Ensure that only trained personnel involved in the procedure are present.

  • Chemical Hygiene Plan (CHP): Your institution's CHP, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450), is your guiding document.[10][11][14] It outlines specific procedures, responsible personnel, and emergency protocols. Always review the CHP before working with a new hazardous chemical.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be the sole method of protection.[12] It is designed to protect you when engineering controls fail or are not feasible. The selection of PPE must be deliberate and based on the specific hazards of this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The lachrymatory nature of this compound means its vapors alone can cause severe eye irritation.[2]

  • Mandatory: Indirectly vented chemical splash goggles that form a seal around the eyes.

  • Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles, especially when handling larger quantities (>5 g) or during vigorous reactions.

Hand Protection

Skin contact can lead to severe burns and systemic toxicity.[4][7][15] Glove selection is critical.

  • Material: Nitrile gloves provide good splash protection against a variety of chemicals. However, no glove material offers permanent protection.

  • Protocol: Always double-glove. This provides a buffer in case the outer glove is compromised. If the outer glove comes into contact with the chemical, remove it immediately, inspect the inner glove, and don a new outer glove. Wash hands thoroughly after removing gloves.[4]

Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.

  • Additional Protection: For larger-scale operations, a chemically resistant apron over the lab coat is recommended. Ensure you are wearing long pants and closed-toe shoes made of a non-porous material.[13]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, with checks and balances to ensure safety at every stage.

Step 1: Preparation and Pre-Use Checklist
  • Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[15] Ensure the path is clear.

  • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before bringing the this compound into the hood.

  • Don PPE: Put on all required PPE as outlined in Section 3.

Step 2: Weighing and Dispensing
  • Tare a Sealed Container: Perform all weighing within the fume hood. Tare a sealed container (e.g., a round-bottom flask with a septum).

  • Transfer via Syringe: Using a syringe, carefully transfer the required amount of the liquid reagent to the tared container. This minimizes vapor release compared to pouring.

  • Seal Immediately: Immediately seal the primary container and the receiving flask.

  • Clean Surfaces: Wipe down the balance and any potentially contaminated surfaces with a suitable decontaminating solution (e.g., isopropanol) followed by soap and water. Dispose of the wipes in the designated halogenated waste container.

Step 3: Reaction and Monitoring
  • Perform in Hood: Conduct the entire reaction within the chemical fume hood.

  • Use Closed System: Whenever possible, maintain a closed reaction system (e.g., under an inert atmosphere) to contain vapors.

  • Constant Monitoring: Never leave the reaction unattended. Monitor for any signs of unexpected reactivity or temperature changes.

Emergency Response Plan: Spills and Exposures

Preparedness is key to mitigating the impact of an accident.[12]

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with the eyewash station for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

Spill Management Workflow

The following diagram outlines the decision-making process for managing a spill of this compound.

Spill_Management_Workflow start Spill Detected assess Assess Spill Size & Location Is it a 'Minor' Spill? (<100 mL, contained in hood) start->assess evacuate MAJOR SPILL 1. Alert others & Evacuate Area 2. Call Emergency Response assess->evacuate No handle MINOR SPILL Proceed with Cleanup assess->handle Yes report Report Incident to Lab Supervisor / EHS evacuate->report ppe_check Ensure Appropriate PPE is Worn (Double Nitrile Gloves, Goggles, Face Shield, Lab Coat) handle->ppe_check absorb 1. Cover spill with inert absorbent material (e.g., vermiculite, sand) ppe_check->absorb collect 2. Carefully collect absorbed material using non-sparking tools absorb->collect dispose 3. Place in a sealed, labeled 'Halogenated Organic Waste' container collect->dispose decon 4. Decontaminate spill area with soap & water dispose->decon decon->report

Caption: Decision workflow for spill response.

Waste Disposal: A Critical Final Step

Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[13][16][17][18]

  • Dedicated Waste Container: Use a clearly labeled, sealed container specifically for "Halogenated Organic Waste."[16][17]

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[18][19] The disposal methods are different and significantly more expensive for halogenated compounds.[19]

  • Contaminated Materials: This includes used gloves, pipette tips, absorbent materials from spills, and any solvent used for rinsing glassware. All must go into the halogenated waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste.[16] Store it in a designated satellite accumulation area within the lab.

By adhering to these principles and protocols, we can handle this compound with the confidence and safety that excellent science demands.

References

  • Lachrymators | Laboratory Safety . Brandeis University. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The MSDS HyperGlossary: Lachrymator . Interactive Learning Paradigms, Incorporated. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories . National Center for Biotechnology Information (NCBI). [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Delaware. [Link]

  • Tear gas - Wikipedia . Wikipedia. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • SAFETY DATA SHEET - Acetobromo-alpha-D-glucose . Thermo Fisher Scientific. [Link]

  • Synthetic Access to Aromatic α-Haloketones . National Center for Biotechnology Information (NCBI). [Link]

  • Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide . Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.